Phytochelatin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
98726-08-0 |
|---|---|
Molekularformel |
C10H16N3O6S- |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
2-azaniumyl-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/p-1 |
InChI-Schlüssel |
RWSXRVCMGQZWBV-UHFFFAOYSA-M |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
Sequenz |
XCG |
Synonyme |
phytochelatin phytochelatins |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Historical Context of Phytochelatins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heavy metal contamination of soil and water poses a significant threat to both environmental and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to detoxify heavy metals. Central to this detoxification process is a family of peptides known as phytochelatins (PCs). This technical guide provides a comprehensive overview of the discovery and historical context of phytochelatins, detailing the key experiments and scientific breakthroughs that led to our current understanding of these metal-binding peptides. We will delve into the biochemical pathways of their synthesis, present quantitative data on their induction by various heavy metals, and provide detailed protocols for their extraction, analysis, and the assay of their synthesizing enzyme, phytochelatin synthase. This guide is intended to be a valuable resource for researchers in the fields of plant biology, toxicology, and drug development, providing a foundational understanding of this critical detoxification pathway.
Historical Context and Discovery
The story of phytochelatins begins in the early 1980s with two independent lines of research. In 1981, Murasugi and his colleagues, while studying the mechanism of cadmium tolerance in the fission yeast Schizosaccharomyces pombe, discovered a family of small, cysteine-rich peptides that were induced upon exposure to cadmium. They named these peptides "cadystins".[1] A few years later, in 1984, Kondo and his team elucidated the structure of cadystins as polymers of γ-glutamyl-cysteine units with a C-terminal glycine, having the general structure (γ-Glu-Cys)n-Gly.[1]
Independently, in 1985, the laboratory of Meinhart Zenk, with Erwin Grill and Ernst-L. Winnacker, published a seminal paper in Science describing the isolation of a similar class of heavy-metal-complexing peptides from plant cell suspension cultures.[2] They established the structure of these peptides as (γ-glutamic acid-cysteine)n-glycine, where n ranged from 3 to 7.[2] These peptides were induced by a wide range of heavy metals and were proposed to be the principal metal-binding compounds in plants.[2][3] They aptly named this new class of natural products "phytochelatins".[2]
The discovery of phytochelatins provided a crucial piece in the puzzle of how plants tolerate heavy metal stress. It was soon established that phytochelatins are functionally analogous to metallothioneins, the cysteine-rich, metal-binding proteins found in animals and some fungi.[3][4] However, unlike metallothioneins, which are direct gene products, phytochelatins are synthesized enzymatically.[3]
The final piece of the initial discovery puzzle fell into place in 1989 when Grill, Löffler, Winnacker, and Zenk identified and characterized the enzyme responsible for this compound synthesis.[5][6] They named it γ-glutamylcysteine dipeptidyl transpeptidase, with the trivial name this compound synthase (PCS).[5] This enzyme was found to be constitutively present in plant cells and was activated by heavy metal ions.[5]
The Biochemistry of this compound Synthesis
Phytochelatins are synthesized from the ubiquitous tripeptide glutathione (B108866) (GSH). The synthesis is a transpeptidation reaction catalyzed by this compound synthase (PCS).[5] The enzyme transfers the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming this compound with n=2 (PC2) and releasing glycine.[5] This process can be repeated, with PC2 then acting as the acceptor for another γ-EC group from GSH to form PC3, and so on, leading to the formation of a family of phytochelatins of varying lengths.[5]
The activation of this compound synthase by heavy metal ions is a critical regulatory step in this pathway.[5] The enzyme is thought to have a metal-binding site, and the binding of a heavy metal ion induces a conformational change that activates the enzyme.[5] Cadmium (Cd²⁺) is the most potent activator of this compound synthase.[5]
Caption: The enzymatic synthesis of phytochelatins from glutathione.
Quantitative Data on this compound Induction and Synthesis
The induction of phytochelatins is a quantitative response to heavy metal exposure. The amount and type of phytochelatins produced depend on the specific metal, its concentration, the duration of exposure, and the plant species.
Table 1: Induction of Phytochelatins by Heavy Metals in Plant Cell Cultures
| Plant Cell Culture | Heavy Metal | Concentration (µM) | Exposure Time (h) | This compound (n) | γ-EC units (nmol/g fresh weight) | Reference |
| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 3 | 1700 | [2] |
| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 4 | 850 | [2] |
| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 5 | 280 | [2] |
| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 6 | 100 | [2] |
| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 7 | 40 | [2] |
| Lycopersicon esculentum | CdCl₂ | 200 | 24 | 2 | 3200 | [7] |
| Lycopersicon esculentum | CdCl₂ | 200 | 24 | 3 | 1600 | [7] |
| Thalassiosira weissflogii | Cd²⁺ | 0.0055 | 24 | 2 | ~15 amol/cell | [8] |
| Thalassiosira weissflogii | Cd²⁺ | 0.0092 | 24 | 3 | ~10 amol/cell | [8] |
Table 2: Properties of this compound Synthase from Silene cucubalus
| Property | Value | Reference |
| Molecular Weight | 95,000 Da (tetramer), 50,000 Da (active dimer) | [5] |
| pH Optimum | 7.9 | [5] |
| Temperature Optimum | 35°C | [5] |
| Isoelectric Point | ~4.8 | [5] |
| Kₘ for Glutathione | 6.7 mM | [5] |
Table 3: Relative Activation of this compound Synthase by Divalent Metal Ions
| Metal Ion | Relative Activity (%) | Reference |
| Cd²⁺ | 100 | [5] |
| Ag⁺ | 36 | [5] |
| Bi³⁺ | 28 | [5] |
| Pb²⁺ | 27 | [5] |
| Zn²⁺ | 24 | [5] |
| Cu²⁺ | 13 | [5] |
| Hg²⁺ | 7 | [5] |
| Au⁺ | 5 | [5] |
Key Experimental Protocols
The discovery and characterization of phytochelatins were made possible by the development of specific experimental protocols. The following are detailed methodologies for the key experiments cited in the historical context.
Extraction of Phytochelatins from Plant Material
This protocol is a generalized procedure based on the early methods used for this compound extraction.[9][10]
-
Harvesting: Harvest plant tissue (e.g., roots, leaves, or cell suspension cultures) and immediately flash-freeze in liquid nitrogen to stop all metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Acid Extraction: To 1 g of the frozen powder, add 5 ml of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water. This acidic environment helps to precipitate proteins while keeping the thiol groups of phytochelatins in their reduced state.
-
Centrifugation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris. The extract is now ready for HPLC analysis.
Caption: A generalized workflow for the extraction of phytochelatins.
Analysis of Phytochelatins by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying phytochelatins. The following is a typical protocol used in the early studies.[9][11]
-
Chromatography System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: Acetonitrile with 0.1% (v/v) TFA.
-
-
Gradient Elution: A linear gradient is typically used to separate the different this compound oligomers. For example:
-
0-5 min: 2% Solvent B
-
5-35 min: 2-30% Solvent B
-
35-40 min: 30-90% Solvent B
-
40-45 min: 90% Solvent B
-
45-50 min: 90-2% Solvent B
-
-
Flow Rate: 1.0 ml/min.
-
Detection:
-
UV Detection: The peptide bonds in phytochelatins absorb UV light at 214 nm.
-
Post-column Derivatization: For increased sensitivity and specificity, the column eluent can be mixed with a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the sulfhydryl groups of the cysteine residues in phytochelatins to produce a colored compound that can be detected at 412 nm.[11]
-
-
Quantification: The concentration of each this compound oligomer is determined by comparing the peak area in the sample chromatogram to a standard curve generated with purified this compound standards.
In Vitro Assay of this compound Synthase Activity
This protocol is based on the method described by Grill et al. (1989) for measuring the activity of this compound synthase.[5][11]
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 3 ml of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 500 µl containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM Glutathione (GSH)
-
200 µM CdCl₂ (or other activating metal ion)
-
100 µl of crude enzyme extract
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µl of 5% (w/v) 5-sulfosalicylic acid.
-
Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant for the presence of newly synthesized phytochelatins using the HPLC method described above.
Caption: A generalized workflow for the in vitro assay of this compound synthase.
Inhibition of this compound Synthesis with Buthionine Sulfoximine (B86345) (BSO)
Buthionine sulfoximine (BSO) is a specific inhibitor of γ-glutamylcysteine synthetase, the first enzyme in the glutathione biosynthesis pathway.[7][12] By inhibiting glutathione synthesis, BSO effectively blocks the production of phytochelatins.
-
Experimental Setup: Grow plant cell cultures or seedlings in a liquid medium.
-
BSO Treatment: Add BSO to the growth medium at a concentration that effectively inhibits glutathione synthesis (e.g., 1 mM). Pre-incubate the cells with BSO for a period of time (e.g., 12-24 hours) to deplete the endogenous glutathione pool.
-
Heavy Metal Exposure: After the pre-incubation with BSO, expose the cells to a heavy metal (e.g., 100 µM CdCl₂).
-
Analysis: Harvest the cells at various time points after heavy metal exposure and analyze the levels of glutathione and phytochelatins using HPLC as described above. A significant reduction in the accumulation of phytochelatins in the BSO-treated cells compared to the control (no BSO) confirms the role of glutathione as the precursor for this compound synthesis.
Conclusion
The discovery of phytochelatins in the 1980s was a landmark achievement in the field of plant science. It revealed a novel and elegant mechanism for heavy metal detoxification in plants and other organisms. The subsequent identification and characterization of this compound synthase provided a molecular basis for this pathway. The experimental protocols developed during this period laid the foundation for decades of research into the regulation of this compound synthesis, their role in metal tolerance and accumulation, and their potential applications in phytoremediation and biotechnology. This in-depth technical guide has provided a historical and methodological context for the discovery of phytochelatins, offering valuable insights for the next generation of researchers exploring the fascinating world of plant-metal interactions.
References
- 1. scielo.br [scielo.br]
- 2. Phytochelatins: the principal heavy-metal complexing peptides of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Glutathione on this compound Synthesis in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Relationship between Cadmium Uptake and the Kinetics of this compound Induction by Cadmium in a Marine Diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
The Fundamental Role of Phytochelatin in Plant Metal Tolerance: An In-depth Technical Guide
Abstract
Heavy metal contamination of soil and water poses a significant threat to agriculture and ecosystem health. Plants, being sessile, have evolved sophisticated mechanisms to cope with the presence of toxic metal ions. A primary strategy is the chelation and sequestration of these metals by a class of peptides known as phytochelatins (PCs). This technical guide provides a comprehensive overview of the pivotal role of phytochelatins in plant metal tolerance. It details their biosynthesis from the precursor glutathione (B108866), the mechanism of metal chelation and subsequent vacuolar sequestration, and the key enzymes and transporters involved. Furthermore, this document summarizes quantitative data on PC-mediated metal tolerance, presents detailed protocols for essential experimental analyses, and uses visualizations to illustrate the core biochemical pathways and workflows for researchers, scientists, and professionals in related fields.
Introduction to Phytochelatins
Phytochelatins (PCs) are a family of cysteine-rich, non-proteinogenic peptides that play a central role in the detoxification of heavy metals and metalloids in plants, fungi, and some invertebrates.[1][2] First discovered in fission yeast, they were later identified in higher plants as key players in counteracting the detrimental effects of metal stress.[3] Structurally, PCs are oligomers of glutathione (GSH) with the general formula (γ-glutamyl-cysteine)n-Gly, where 'n' typically ranges from 2 to 5, but can be as high as 11.[3][4][5] Unlike proteins, PCs are not directly encoded by genes but are synthesized enzymatically.[4] Their synthesis is rapidly induced upon exposure to a variety of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), copper (Cu), and zinc (Zn).[4][6][7] The primary function of PCs is to act as chelators, binding metal ions through the thiol groups (-SH) of their cysteine residues, thereby neutralizing their toxicity and facilitating their removal from the cytosol.[3][6]
The Phytochelatin Biosynthesis Pathway
The synthesis of phytochelatins is a multi-step process that begins with the synthesis of their precursor, glutathione, and culminates in a metal-activated enzymatic reaction.
Glutathione (GSH): The Essential Precursor
Glutathione (γ-glutamyl-cysteinyl-glycine) is the direct substrate for PC synthesis.[4][8] The availability of GSH can be a limiting factor for the production of phytochelatins.[9][10] GSH itself is synthesized in two ATP-dependent steps:
-
γ-Glutamylcysteine (γ-EC) formation: Catalyzed by glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase (γ-ECS).[4][11]
-
GSH formation: Catalyzed by glutathione synthetase (GS), which adds a glycine (B1666218) residue to γ-EC.[4][11] Studies have shown that overexpressing the genes for GCL and GS can lead to increased GSH and PC levels, enhancing cadmium tolerance and accumulation in plants like Brassica juncea.[6]
This compound Synthase (PCS): The Key Enzyme
The final and crucial step in PC biosynthesis is catalyzed by the enzyme this compound synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[4][12] PCS catalyzes the transfer of the γ-glutamyl-cysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule.[4] This process occurs stepwise:
-
PC₂ Synthesis: A γ-EC group from one GSH molecule is transferred to another GSH molecule, forming PC₂ ((γ-EC)₂-Gly).[4]
-
Higher-order PC Synthesis: Subsequently, a γ-EC group from GSH is added to PC₂ to form PC₃, and so on, to produce longer-chain phytochelatins.[4]
Metal-Dependent Activation of PCS
The PCS enzyme is constitutively expressed in most plant tissues, meaning it is always present.[13] However, its activity is post-translationally regulated and is dependent on the presence of free metal ions.[4][13] A wide range of heavy metal and metalloid ions, with cadmium (Cd²⁺) being a particularly potent activator, can trigger PCS activity.[4] The C-terminal domain of the PCS protein, which is rich in cysteine residues, is believed to be involved in sensing these metal ions, leading to the activation of the N-terminal catalytic domain.[4][14]
Caption: A diagram of the this compound (PC) biosynthesis pathway.
Mechanism of this compound-Mediated Metal Tolerance
The detoxification process mediated by phytochelatins is a highly efficient, multi-stage mechanism involving chelation, transport, and compartmentalization.
Metal Chelation in the Cytosol
Once synthesized in the cytosol, PCs rapidly bind to heavy metal ions.[12] The high density of sulfhydryl (-SH) groups from the cysteine residues provides strong binding sites for metals, forming stable PC-metal complexes.[6][7] This chelation process effectively reduces the concentration of free, toxic metal ions in the cytoplasm, preventing them from damaging sensitive cellular components and metabolic pathways.[15]
Vacuolar Sequestration of PC-Metal Complexes
The PC-metal complexes are not benign and must be removed from the cytosol. The primary destination for these complexes is the plant cell vacuole, which acts as a storage site for toxic compounds.[15][16] The transport of PC-metal complexes across the vacuolar membrane (tonoplast) is an active process, requiring energy in the form of ATP.[6] This transport is facilitated by specific ATP-binding cassette (ABC) transporters.[16] In the model plant Arabidopsis thaliana, transporters ABCC1 and ABCC2 have been identified as responsible for sequestering PC-metal(loid) complexes into the vacuole.[16] Once inside the acidic environment of the vacuole, the complexes may be further processed, but they are effectively compartmentalized away from the rest of the cell.[12]
Role in Long-Distance Metal Transport
While the primary role of PCs is intracellular detoxification, there is evidence suggesting their involvement in the long-distance transport of metals.[17][18] PC-metal complexes may be transported through the phloem, contributing to the distribution and accumulation of metals, such as cadmium, between the roots and shoots.[17][18][19] This process is crucial for understanding how different plant species, including hyperaccumulators, manage metal allocation throughout the plant body.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oldror.lbp.world [oldror.lbp.world]
- 4. benchchem.com [benchchem.com]
- 5. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]
- 7. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of Glutathione on this compound Synthesis in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Vacuolar sequestration capacity and long-distance metal transport in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Heavy Metal Detoxification: A Technical Guide to the Phytochelatin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular defense, the phytochelatin biosynthesis pathway stands as a primary and highly conserved mechanism for detoxifying heavy metals and metalloids. This pathway, crucial for the survival of plants, fungi, and certain invertebrates in contaminated environments, involves the enzymatic synthesis of metal-binding peptides, known as phytochelatins (PCs), directly from the ubiquitous antioxidant, glutathione (B108866) (GSH). This technical guide provides an in-depth exploration of the core components of this pathway, offering detailed experimental protocols, quantitative data, and visual representations to facilitate further research and potential applications in drug development and phytoremediation.
Phytochelatins are oligomers of glutathione with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] Their synthesis is not directed by mRNA templates but is instead catalyzed by the enzyme this compound synthase (PCS). This enzyme is activated by the very ions it helps to sequester, providing an elegant feedback loop for cellular protection.
The Central Enzyme: this compound Synthase (PCS)
This compound synthase (EC 2.3.2.15), also known as γ-glutamylcysteine dipeptidyl transpeptidase, is the key enzyme in this pathway.[2] It is a constitutively expressed enzyme whose activity is post-translationally regulated by the presence of heavy metal ions.[3]
Biochemical Properties and Kinetics
The catalytic activity of PCS has been characterized in various organisms. The following table summarizes key quantitative data regarding its properties and kinetics.
| Property | Value | Organism/Conditions | Reference |
| Molecular Weight | ~58,000 Da (monomer) | Arabidopsis thaliana | [4] |
| Km for Glutathione | 2.3 - 6.7 mM | Tobacco BY-2 cells, Silene cucubalus | [5] |
| Optimal pH | ~8.0 | In vitro assays | [6] |
| Optimal Temperature | ~37°C | In vitro assays | [6] |
| Metal Ion Activation | Cd²⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Hg²⁺ | General trend | [3] |
| Specific Activity | 30-35 µmol/mg/min (PC₂ and PC₃ formation) | Purified AtPCS1-FLAG with Cd²⁺ activation | [4] |
The Biosynthesis Pathway: A Step-by-Step Process
The synthesis of phytochelatins from glutathione is a transpeptidation reaction. The process is initiated by the presence of heavy metal ions which bind to and activate this compound synthase.
-
Activation of PCS: Heavy metal ions (e.g., Cd²⁺, Zn²⁺, Cu²⁺) bind to the N-terminal catalytic domain of PCS, inducing a conformational change that activates the enzyme.
-
Acyl-Enzyme Intermediate Formation: The activated PCS binds a molecule of glutathione (GSH). The γ-glutamyl-cysteine moiety of GSH is transferred to a cysteine residue in the active site of the enzyme, forming an acyl-enzyme intermediate and releasing glycine.
-
Elongation of the this compound Chain: The γ-glutamyl-cysteine moiety is then transferred from the enzyme to an acceptor molecule.
-
To form PC₂, the acceptor is another molecule of GSH.
-
For the synthesis of longer phytochelatins (PCn+1), the acceptor is a pre-existing this compound molecule (PCn).
-
-
Termination: The reaction can be terminated by the sequestration of the activating metal ions by the newly synthesized phytochelatins, which forms a stable metal-PC complex. This complex is then transported into the vacuole for long-term storage and detoxification.[1]
Below is a Graphviz diagram illustrating the this compound biosynthesis pathway.
Caption: The enzymatic synthesis of phytochelatins from glutathione.
Experimental Protocols
This compound Synthase (PCS) Activity Assay
This protocol describes an in vitro assay to measure the activity of PCS extracted from plant tissues. The assay quantifies the production of phytochelatins from glutathione in the presence of a heavy metal activator.
a. Enzyme Extraction [6]
-
Homogenize 1 gram of fresh plant tissue in 3 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
The resulting supernatant contains the crude enzyme extract.
b. Activity Assay [6]
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM Glutathione (GSH)
-
50 µM CdCl₂ (or another heavy metal activator)
-
100 µL of crude enzyme extract
-
-
Bring the final volume to 500 µL with sterile water.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for this compound content using HPLC (see protocol below).
c. Calculation of Enzyme Activity [6] One unit of PCS activity is defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the specified assay conditions.
Quantification of Phytochelatins by HPLC
This protocol outlines a method for the quantification of phytochelatins in plant extracts using High-Performance Liquid Chromatography (HPLC).
a. Extraction of Phytochelatins [6]
-
Grind approximately 0.5 g of frozen plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
b. HPLC Analysis (without derivatization) [6]
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: Acetonitrile with 0.1% (v/v) TFA.
-
-
Gradient: A linear gradient from 5% to 40% Solvent B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Quantification: Generate a standard curve using commercially available this compound standards (e.g., PC₂, PC₃, PC₄).
c. HPLC Analysis (with monobromobimane (B13751) derivatization for fluorescence detection) [7] This method offers increased sensitivity.
-
Derivatization:
-
To 250 µL of the plant extract (or standard), add 450 µL of 200 mM N-(2-hydroxyethyl) piperazine-N-3-propanesulfonic acid (HEPPS) buffer (pH 8.2) containing 6.3 mM diethylenetriamine (B155796) pentaacetic acid (DTPA).
-
After a 10-minute incubation at room temperature in the dark, add 10 µL of 25 mM monobromobimane in acetonitrile.
-
Incubate for 30 minutes at 45°C.
-
Terminate the reaction by adding 300 µL of 1 M methanesulfonic acid.
-
-
HPLC Analysis:
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 470 nm.
-
Below is a Graphviz diagram illustrating the experimental workflow for this compound analysis.
Caption: Workflow for the extraction and quantification of phytochelatins.
Measurement of Glutathione (GSH) in Plant Tissues
Accurate measurement of the substrate, glutathione, is crucial for understanding the dynamics of the this compound pathway.
a. Extraction [8]
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 5% (w/v) metaphosphoric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
The supernatant contains the total glutathione.
b. Spectrophotometric Assay (DTNB-GSH Recycling Assay) [9] This method measures total glutathione (GSH + GSSG).
-
Prepare a reaction mixture in a 96-well plate containing:
-
50 µL of the plant extract or GSH standard.
-
100 µL of reaction buffer (45 mM Na₃PO₄, 0.45 mM EDTA, 0.225 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM NADPH, 1.6 U/mL glutathione reductase, pH 7.5).
-
-
Monitor the change in absorbance at 405 nm for 5 minutes at 25°C.
-
Quantify the glutathione content by comparing the rate of change in absorbance to a standard curve prepared with known concentrations of GSH.
Conclusion
The this compound biosynthesis pathway represents a fascinating and vital mechanism of heavy metal detoxification in a wide range of organisms. A thorough understanding of its core components, particularly the enzyme this compound synthase and its substrate glutathione, is essential for researchers in plant science, environmental science, and toxicology. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for scientists and professionals, enabling further investigation into this critical cellular defense system and paving the way for innovative applications in phytoremediation and potentially in the development of novel therapeutic strategies. The logical relationships between the key components of this pathway underscore the elegance and efficiency of cellular responses to environmental stress.
Below is a Graphviz diagram illustrating the logical relationship between the key components of the this compound biosynthesis pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of γ-glutamyltransferase- and this compound synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Activation of Phytochelatin Synthase by Heavy Metals: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatin synthases (PCS) are pivotal enzymes in the defense mechanisms of plants, fungi, and some invertebrates against heavy metal toxicity. These enzymes catalyze the synthesis of phytochelatins (PCs), which are cysteine-rich peptides that chelate heavy metal ions, thereby neutralizing their toxicity. The activation of PCS is a critical regulatory step, directly triggered by the presence of heavy metal ions. This technical guide provides a comprehensive overview of the molecular mechanisms governing PCS activation, detailed experimental protocols for its study, and quantitative data on its function.
Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][2] They are synthesized from glutathione (B108866) (GSH) in a transpeptidation reaction catalyzed by PCS.[3][4] The enzyme itself is constitutively expressed in cells and its activity is allosterically activated by a variety of heavy metal ions, with cadmium (Cd²⁺) being a particularly potent inducer.[1][5]
Core Mechanism of Activation
The activation of this compound synthase is a complex process involving distinct functional domains of the enzyme and direct interaction with heavy metal ions. The current understanding of this mechanism can be broken down into the following key stages:
-
Enzyme Architecture: Eukaryotic PCS enzymes are generally composed of two primary domains: a highly conserved N-terminal catalytic domain and a more variable C-terminal regulatory domain.[6] The N-terminal domain houses the catalytic triad, typically composed of Cysteine, Histidine, and Aspartate residues (e.g., Cys-56, His-162, and Asp-180 in Arabidopsis thaliana PCS1), which is essential for the transpeptidase activity.[7][8]
-
Metal Sensing by the C-Terminal Domain: The C-terminal domain is rich in cysteine residues and is believed to function as the primary sensor for heavy metal ions.[6][9] The binding of metal ions to these cysteine residues is thought to induce a conformational change in the enzyme.
-
Allosteric Activation of the N-Terminal Domain: The conformational change initiated by metal binding to the C-terminal domain is transmitted to the N-terminal catalytic domain, leading to its activation.[9] This allosteric regulation ensures that this compound synthesis is initiated only in the presence of toxic heavy metals.
-
Catalytic Cycle: Once activated, the N-terminal domain catalyzes the transfer of a γ-glutamylcysteine moiety from a donor glutathione (GSH) molecule to an acceptor GSH molecule, forming PC₂. This process can be repeated to elongate the this compound chain, producing PC₃, PC₄, and longer oligomers.[10]
Signaling Pathway for PCS Activation
The following diagram illustrates the proposed signaling pathway for the activation of this compound synthase by heavy metal ions.
Caption: this compound synthase activation by heavy metals and subsequent this compound synthesis.
Quantitative Data
The enzymatic activity of this compound synthase is influenced by the specific heavy metal ion and the concentration of the substrate, glutathione. While comprehensive kinetic data across a wide range of species and metals is still an active area of research, some key quantitative parameters have been determined.
| Parameter | Value | Organism | Activating Metal | Reference |
| Km for Glutathione | 6.7 mM | Silene cucubalus | Cd²⁺ | [3] |
| Relative Activation | Cd²⁺ > Ag⁺ > Bi³⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Hg²⁺ > Au⁺ | Silene cucubalus | Various | [3] |
| PC₂ Affinity for Zn(II) | ~6 (μM range) | N/A | Zn²⁺ | [11] |
| PC₃ Affinity for Zn(II) | ~7-8 (nM range) | N/A | Zn²⁺ | [11] |
| PC₄ Affinity for Zn(II) | ~9 (pM range) | N/A | Zn²⁺ | [11] |
| PC₂ Affinity for Cd(II) (log K) | 6.2 | N/A | Cd²⁺ | [12] |
| PC₄ Affinity for Cd(II) (log K) | 7.5 | N/A | Cd²⁺ | [12] |
Experimental Protocols
Heterologous Expression and Purification of Recombinant this compound Synthase in E. coli
This protocol describes the expression of a His-tagged PCS protein in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PCS gene with a His-tag (e.g., pET vector)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose (B213101) resin
-
DNase I
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli cells and plate on an LB agar (B569324) plate containing the appropriate antibiotic. Incubate overnight at 37°C.[13]
-
Expression: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis. Add DNase I to reduce the viscosity of the lysate.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Add the cleared lysate to a column containing pre-equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PCS protein with elution buffer.[14]
-
Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His antibody.
Experimental Workflow for PCS Expression and Purification
Caption: Workflow for recombinant PCS expression and purification.
This compound Synthase Activity Assay using HPLC
This protocol describes the measurement of PCS activity by quantifying the production of phytochelatins from glutathione using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified recombinant PCS enzyme
-
Reaction buffer (100 mM Tris-HCl, pH 8.0)
-
Glutathione (GSH)
-
Heavy metal salt solution (e.g., 50 µM CdCl₂)[11]
-
Stop solution (0.2% Trifluoroacetic acid - TFA)[11]
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, 10 mM GSH, and the heavy metal activator (e.g., 50 µM CdCl₂). Pre-incubate the mixture at 37°C for 5 minutes.[11]
-
Enzyme Reaction: Initiate the reaction by adding a known amount of purified PCS enzyme. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of the stop solution (0.2% TFA).[11]
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto a C18 RP-HPLC column. Use a gradient of acetonitrile (B52724) in water with 0.1% TFA to separate GSH and the synthesized phytochelatins (PC₂, PC₃, etc.).[15]
-
Quantification: Detect the separated compounds by their absorbance at 214 nm. Quantify the amount of each this compound produced by comparing the peak areas to those of known standards.
Site-Directed Mutagenesis of Cysteine Residues in the C-Terminal Domain
This protocol outlines a method for introducing specific mutations into the cysteine residues of the PCS C-terminal domain to investigate their role in metal binding and enzyme activation. This protocol is based on the QuikChange™ method.
Materials:
-
Plasmid DNA containing the PCS gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[16]
-
PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycling conditions will typically involve an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: After the PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, mutated plasmid intact.[16]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate the cells on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.[17]
-
Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Conclusion
The activation of this compound synthase by heavy metals is a sophisticated and tightly regulated process that is fundamental to heavy metal detoxification in a wide range of organisms. The allosteric regulation of the catalytic N-terminal domain by the metal-sensing C-terminal domain provides a rapid and efficient response to cellular metal stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of PCS activation, explore the roles of specific amino acid residues, and potentially engineer enzymes with enhanced properties for bioremediation applications. Further research, particularly in obtaining comprehensive kinetic data for a wider range of metals and plant species, will be crucial for a complete understanding of this vital enzymatic process.
References
- 1. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards an Understanding of the Function of the this compound Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. web.stanford.edu [web.stanford.edu]
Structural Characteristics of Phytochelatins and Their Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a class of enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification and homeostasis in plants, fungi, and some invertebrates. Their unique structure allows them to chelate a variety of heavy metal ions, effectively sequestering them and mitigating their toxicity. This technical guide provides a comprehensive overview of the structural characteristics of phytochelatins and their analogues, detailing their biosynthesis, metal-binding properties, and the experimental protocols used for their study. This document is intended to be a valuable resource for researchers in the fields of plant biology, environmental science, and drug development.
Core Structure and Analogues of Phytochelatins
Phytochelatins are not primary gene products but are synthesized post-translationally.[1] Their general structure is a repeating polymer of γ-glutamyl-cysteine (γ-Glu-Cys) units with a C-terminal glycine (B1666218) residue: (γ-Glu-Cys)n-Gly .[2][3] The 'n' value, representing the number of γ-Glu-Cys repeats, typically ranges from 2 to 11.[2][3] The nomenclature for these peptides is PCn, where 'n' denotes the number of γ-Glu-Cys units (e.g., PC2, PC3, PC4).[2]
The isopeptide bond between the γ-carboxyl group of glutamic acid and the amino group of cysteine is a key structural feature that confers resistance to degradation by most cellular proteases.
Phytochelatin Analogues
Several analogues of phytochelatins have been identified in various organisms, differing in their C-terminal amino acid. These are often referred to as iso-phytochelatins. The structural variations are summarized in the table below.
| Analogue Name | General Structure | C-Terminal Amino Acid |
| This compound (PC) | (γ-Glu-Cys)n-Gly | Glycine |
| homo-Phytochelatin (hPC) | (γ-Glu-Cys)n-Ala | Alanine |
| iso-Phytochelatin (iso-PC) | (γ-Glu-Cys)n-Ser | Serine |
| iso-Phytochelatin (iso-PC) | (γ-Glu-Cys)n-Gln | Glutamine |
| iso-Phytochelatin (iso-PC) | (γ-Glu-Cys)n-Glu | Glutamic Acid |
| Desglycyl-Phytochelatin | (γ-Glu-Cys)n | None |
Biosynthesis of Phytochelatins
Phytochelatins are synthesized from the precursor molecule glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme This compound synthase (PCS) , a γ-glutamylcysteine dipeptidyl transpeptidase.[4] The synthesis is a transpeptidation reaction where the γ-Glu-Cys moiety of a donor GSH molecule is transferred to an acceptor molecule, which can be another GSH molecule or a growing this compound chain.[4]
A critical aspect of this compound synthesis is the activation of PCS by heavy metal ions.[1][4] The enzyme is constitutively present in cells in an inactive form and becomes catalytically active in the presence of metal ions such as Cd²⁺, Zn²⁺, Cu²⁺, Pb²⁺, and As(III).[4][5] The current understanding is that heavy metal ions do not directly bind to the enzyme's catalytic site to activate it, but rather form a complex with the substrate (GSH), and this metal-GSH complex is the actual substrate for PCS.[5]
Caption: Biosynthesis pathway of phytochelatins from amino acid precursors.
Structural Characteristics and Metal Binding
The primary structural feature enabling phytochelatins to chelate heavy metals is the abundance of sulfhydryl (-SH) groups from the cysteine residues.[6] These thiol groups have a high affinity for soft and borderline metal ions. The repeating γ-Glu-Cys units create a flexible backbone that can fold to form a coordination sphere around the metal ion.
While X-ray crystal structures of phytochelatins or their metal complexes are not available due to their inherent flexibility, spectroscopic studies such as X-ray Absorption Spectroscopy (EXAFS) have provided insights into the coordination environment of the bound metals. For instance, EXAFS studies of Cd-PC complexes have shown that cadmium is tetrahedrally coordinated by four sulfur atoms with a Cd-S distance of approximately 2.54 Å.[7]
Metal Binding Affinity and Stoichiometry
The affinity of phytochelatins for different metal ions varies, and the stability of the metal-PC complex generally increases with the chain length of the this compound, up to a certain point. The stoichiometry of metal binding is also dependent on the specific metal and the PC homologue.
Table 1: Stability Constants (log K) of this compound-Metal Complexes
| Metal Ion | Ligand | log K | Method | Reference |
| Cd²⁺ | GSH | 5.93 | Potentiometry, Spectroscopy | [8] |
| Cd²⁺ | PC2 | 6.2 | Spectrophotometry | [9][10] |
| Cd²⁺ | PC4 | 13.39 | Potentiometry, Spectroscopy | [10][11] |
| Zn²⁺ | PC2 | ~6 (µM range) | UV-vis, ITC | [9] |
| Zn²⁺ | PC3 | ~7-8 (nM range) | UV-vis, ITC | [9] |
| Zn²⁺ | PC4 | ~9 (pM range) | UV-vis, ITC | [9] |
Table 2: Stoichiometry of this compound-Metal Complexes
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Reference |
| Cd²⁺ | PC2 | 1:2 (Cd(PC2)₂) | [12] |
| Cd²⁺ | PC3, PC4, PC5 | Binuclear species (CdxLy) can form | [8] |
| Zn²⁺ | PC2 | 1:1 (ZnL) and 1:2 (ZnL₂) | [13] |
| Zn²⁺ | PC3, PC4, PC5 | Primarily 1:1 (ZnL) | [13] |
Experimental Protocols
Extraction of Phytochelatins from Plant Tissue
This protocol describes a general method for the extraction of phytochelatins from plant tissues for subsequent analysis.
-
Harvesting and Freezing: Harvest plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to stop all metabolic activity. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Acid Extraction:
-
To approximately 0.2 g of the powdered tissue, add 1.8 mL of an ice-cold acidic extraction buffer (e.g., 0.1% v/v trifluoroacetic acid (TFA) in water).[1] This step precipitates proteins and helps to preserve the thiol groups of the phytochelatins.
-
(Optional but recommended) Add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of ~20 mM to ensure all sulfhydryl groups are in their reduced state.[1]
-
-
Centrifugation: Vortex the homogenate thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]
-
Storage: The extract is now ready for analysis. If not used immediately, store at -80°C.
Caption: General workflow for the extraction of phytochelatins from plant tissues.
Quantification of Phytochelatins by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of different this compound homologues.
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile with 0.1% (v/v) formic acid.
-
-
Gradient: A linear gradient from 5% to 50% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each PC homologue.
In Vitro this compound Synthase (PCS) Activity Assay
This assay measures the activity of PCS by quantifying the production of phytochelatins from glutathione.
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM Glutathione (GSH)
-
50 µM CdCl₂ (or other metal activator)
-
100 µL of crude enzyme extract
-
Bring the final volume to 500 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.
-
Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant for this compound content using HPLC, as described previously.
-
Enzyme Activity Calculation: One unit of PCS activity is often defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the specified assay conditions.
Signaling and Regulation
The primary regulatory mechanism for this compound synthesis is the direct activation of the constitutively expressed this compound synthase enzyme by heavy metal ions.[1] This allows for a rapid response to heavy metal stress. The signaling pathway leading to PCS activation is therefore relatively direct, as depicted below.
Caption: Simplified signaling pathway for the activation of this compound synthesis.
Conclusion
Phytochelatins and their analogues are a fascinating and vital class of peptides with a clear role in heavy metal detoxification. Their unique γ-glutamyl-cysteine repeat structure, synthesized by the metal-activated enzyme this compound synthase, provides a flexible and efficient means of chelating toxic metal ions. The detailed structural and functional understanding of these molecules, facilitated by the experimental protocols outlined in this guide, is essential for advancing research in phytoremediation, crop improvement, and potentially for the development of novel chelation therapies. Further research, particularly in obtaining high-resolution three-dimensional structures of this compound-metal complexes, will undoubtedly provide deeper insights into their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of heavy metal ion activation of this compound (PC) synthase: blocked thiols are sufficient for PC synthase-catalyzed transpeptidation of glutathione and related thiol peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
"Cellular localization and transport of Phytochelatin-metal complexes"
An In-depth Technical Guide on the Cellular Localization and Transport of Phytochelatin-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich, gene-encoded peptides crucial for detoxifying heavy metals and metalloids in plants, fungi, and some invertebrates.[1][2] Their structure is typically (γ-glutamyl-cysteine)n-glycine, where 'n' ranges from 2 to 11.[1][3] Upon exposure to toxic metal ions like cadmium (Cd), arsenic (As), and mercury (Hg), this compound synthase (PCS) is activated, catalyzing the synthesis of PCs from glutathione (B108866) (GSH).[1][4] The resulting PCs chelate the metal ions in the cytosol. These this compound-metal complexes are then transported into the vacuole for sequestration, a key mechanism for cellular tolerance.[4][5][6] Understanding the intricate processes of PC-metal complex localization and transport is fundamental for developing strategies in phytoremediation and for ensuring food safety by minimizing heavy metal accumulation in edible plant tissues.[7][8]
Heavy Metal Sensing and this compound Biosynthesis
The detoxification process begins with the cellular perception of heavy metal stress, which initiates a signaling cascade leading to the synthesis of phytochelatins.
Heavy Metal Stress Signaling
The entry of excess heavy metals into a plant cell triggers a complex signaling network.[9] This response involves the generation of reactive oxygen species (ROS), fluctuations in cytosolic calcium (Ca²⁺) levels, and the activation of mitogen-activated protein kinase (MAPK) cascades.[9][10][11] These signaling events converge to upregulate defense mechanisms, most notably the activation of this compound synthase (PCS) for the production of metal-chelating PCs.[9][11]
Caption: Heavy metal stress signaling pathway leading to this compound synthesis.
This compound Biosynthesis Pathway
Phytochelatins are not primary gene products; they are synthesized enzymatically. The enzyme this compound synthase (PCS) is constitutively expressed but is allosterically activated by heavy metal ions.[1] PCS catalyzes a transpeptidation reaction, transferring the γ-glutamyl-cysteine (γ-EC) moiety from a donor glutathione (GSH) molecule to an acceptor GSH molecule to form PC₂.[1] This process can be repeated to form longer-chain PCs (PC₃, PC₄, etc.).[1]
Caption: Enzymatic biosynthesis pathway of phytochelatins from glutathione.
Cellular Localization and Distribution
Following their synthesis and chelation of metal ions in the cytosol, PC-metal complexes are transported to specific subcellular compartments, primarily the vacuole, for sequestration. This compartmentalization is critical for protecting sensitive cytosolic enzymes and metabolic processes from heavy metal toxicity.[4][5]
Vacuolar Sequestration
The primary destination for PC-metal complexes is the plant cell vacuole.[4][12] This sequestration effectively removes the toxic ions from the metabolically active cytoplasm. Studies on various plant species and the yeast Schizosaccharomyces pombe have confirmed that the vacuole is the main storage site for these complexes.[4][7]
Long-Distance Transport
While vacuolar sequestration is a cellular detoxification strategy, PCs are also involved in the long-distance transport of metals between different plant organs.[5] Evidence suggests that PCs and PC-metal complexes can be translocated from roots to shoots, likely via the phloem, which has a favorable basic pH for stable complex formation.[5][13] This systemic movement plays a role in the overall distribution and accumulation of heavy metals within the plant.
Quantitative Distribution of PC-Metal Complexes
The proportion of a heavy metal bound by phytochelatins and its distribution between the cytosol and vacuole can vary significantly depending on the plant species, tissue type, metal identity, and exposure level.
| Plant / Organism | Metal | Tissue / Compartment | PC-Bound Metal (%) | Key Finding | Reference |
| Triticum turgidum (Wheat) | Cd | Roots | 82% | High proportion of Cd is chelated by PCs in roots. | [14] |
| Triticum turgidum (Wheat) | Cd | Young Leaves | 19% | PC-binding of Cd is significantly lower in leaves. | [14] |
| Triticum turgidum (Wheat) | Cd | Old Leaves | 12% | PC-binding further decreases in older leaves. | [14] |
| Agrostis gigantea | Cd | Roots | 78% | High level of PC-mediated Cd sequestration. | [14] |
| Eichhornia crassipes | Cd | Roots | 2% | PCs play a minor role in Cd binding in this species. | [14] |
| Arabidopsis thaliana (Wild-Type) | Cd | Protoplast (Vacuole) | ~100% | Efficient vacuolar sequestration of Cd in wild-type plants. | [7][8] |
| Arabidopsis thaliana (cad1-3 mutant) | Cd | Protoplast (Vacuole) | ~35% | PC deficiency severely impairs vacuolar Cd accumulation. | [7][8] |
| Nicotiana tabacum (CePCS expressing) | Cd | Cytosol & Vacuole | Increased PC/Cd Ratio | Enhanced Cd tolerance is linked to more efficient Cd chelation. | [15] |
| Nicotiana tabacum (AtPCS1 expressing) | Cd | Cytosol & Vacuole | Decreased PC Pool | Cd hypersensitivity results from a reduced PC detoxification capacity. | [15] |
Transport Mechanisms of PC-Metal Complexes
The transport of PC-metal complexes across the vacuolar membrane (tonoplast) is an active, energy-dependent process mediated by specific membrane transporters.
The Role of ABC Transporters
Members of the ATP-binding cassette (ABC) transporter superfamily are the primary mediators of PC-metal complex transport into the vacuole.[[“]][17] These transporters utilize the energy from ATP hydrolysis to move their substrates across the membrane.[18]
-
In Fission Yeast (S. pombe): The first identified PC transporter was Hmt1, an ABC-type protein located in the vacuolar membrane.[7][18] Hmt1 transports both apo-phytochelatins (metal-free) and PC-Cd complexes.[18] Later studies also identified Abc2 as another key vacuolar PC transporter in yeast.[4]
-
In Plants: In Arabidopsis thaliana, the ABCC-type transporters AtABCC1 and AtABCC2 are crucial for tolerance to cadmium and mercury.[[“]][19][20] They are localized to the tonoplast and are responsible for sequestering PC-metal(loid) complexes into the vacuole.[17][19] Homologous transporters have been identified in other plant species, highlighting a conserved detoxification mechanism.[[“]][21]
Caption: Transport of a PC-metal complex into the vacuole via an ABC transporter.
Key Experimental Protocols
Investigating the localization and transport of PC-metal complexes requires specialized biochemical and analytical techniques.
Protocol: Subcellular Fractionation for Vacuole Isolation
This protocol is adapted from methods designed to separate cellular compartments to analyze the distribution of metabolites and complexes.[15][22]
Objective: To isolate intact vacuoles from plant leaf tissue to quantify their PC and metal content.
Materials:
-
Plant leaf tissue (e.g., Nicotiana tabacum or Arabidopsis thaliana)
-
Enzyme solution (e.g., 1.5% Cellulase, 0.4% Pectolyase in a protoplast isolation buffer)
-
Protoplast isolation buffer (mannitol-based osmoticum)
-
Ficoll density gradient solutions (e.g., 10%, 5%, 0%)
-
Lysis buffer (hypotonic)
-
Collection buffer
Procedure:
-
Protoplast Isolation:
-
Finely slice leaf tissue and incubate in the enzyme solution for 3-4 hours with gentle shaking to digest cell walls.
-
Filter the digest through a nylon mesh (e.g., 100 µm) to remove undigested debris.
-
Pellet the released protoplasts by gentle centrifugation (e.g., 100 x g for 5 min).
-
Wash the protoplast pellet twice with isolation buffer.
-
-
Vacuole Release:
-
Gently resuspend the purified protoplast pellet in a hypotonic lysis buffer. The osmotic shock will rupture the plasma membrane while leaving the tonoplast intact.
-
Incubate on ice for 5-10 minutes.
-
-
Density Gradient Centrifugation:
-
Carefully layer the lysate onto a discontinuous Ficoll gradient (e.g., 10% and 5% layers over a cushion).
-
Centrifuge at a moderate speed (e.g., 1,000 x g for 15 min).
-
Intact vacuoles will float to the interface between the 0% and 5% Ficoll layers.
-
-
Collection and Analysis:
-
Carefully collect the vacuolar fraction using a Pasteur pipette.
-
Confirm vacuolar integrity and purity using light microscopy and marker enzyme assays (e.g., α-mannosidase).
-
Lyse the collected vacuoles and analyze the content for metals (by ICP-MS) and PCs (by HPLC).
-
Caption: Experimental workflow for subcellular fractionation to isolate vacuoles.
Protocol: In Vitro PC-Metal Transport Assay
This assay measures the transport activity of specific transporters using isolated membrane vesicles.[18][19]
Objective: To quantify the ATP-dependent transport of a PC-metal complex into isolated tonoplast vesicles.
Materials:
-
Isolated tonoplast vesicles (from Protocol 5.1 or a similar method)
-
Radiolabeled or fluorescently labeled PC (e.g., ³⁵S-PC₂ or bimane-labeled PC₂)
-
Metal salt solution (e.g., CdCl₂)
-
Transport buffer (containing osmoticum, pH buffer)
-
ATP and MgCl₂
-
Vanadate (ABC transporter inhibitor)
-
Scintillation cocktail or fluorescence plate reader
Procedure:
-
Complex Formation: Pre-incubate the labeled PC with the metal salt (e.g., CdCl₂) to form PC-metal complexes.
-
Reaction Setup: Prepare reaction tubes containing tonoplast vesicles in transport buffer. Include controls:
-
+ATP (measures total transport)
-
-ATP (measures background diffusion)
-
+ATP + Vanadate (measures inhibition of ABC transporters)
-
-
Initiate Transport: Add the labeled PC-metal complex solution to the reaction tubes to start the transport. Incubate at a controlled temperature (e.g., 25°C) for a defined time course (e.g., 0, 5, 10, 20 minutes).
-
Stop Reaction: Stop the transport by rapidly filtering the reaction mixture through a membrane filter (e.g., 0.45 µm nitrocellulose) and washing with ice-cold stop buffer to remove external, untransported complexes.
-
Quantification: Place the filter into a scintillation vial with a cocktail and measure radioactivity using a scintillation counter (for radiolabels). For fluorescent labels, lyse the vesicles on the filter and measure fluorescence.
-
Data Analysis: Calculate the ATP-dependent transport rate by subtracting the counts/fluorescence from the -ATP control from the +ATP samples. Plot the transport rate over time.
Protocol: Quantification of Phytochelatins by HPLC
This method allows for the separation and quantification of different PC species.[13]
Objective: To measure the concentration of PC₂, PC₃, and PC₄ in plant tissue extracts.
Materials:
-
Plant tissue extract
-
Monobromobimane (B13751) (mBBr) fluorescent labeling agent
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Mobile phase solvents (e.g., Acetonitrile (B52724) and water with trifluoroacetic acid)
-
PC standards (PC₂, PC₃, PC₄)
Procedure:
-
Extraction: Homogenize frozen plant tissue in an acidic extraction buffer (e.g., HCl with DTPA). Centrifuge to pellet debris and collect the supernatant.
-
Derivatization: Reduce the thiol groups in the extract with a reducing agent like DTT. Then, add monobromobimane (mBBr), which reacts with the free thiol groups of PCs, rendering them fluorescent.
-
HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase column. Elute the PCs using a gradient of acetonitrile in water.
-
Detection and Quantification: Monitor the elution using a fluorescence detector. Identify PC peaks by comparing their retention times to those of known standards. Quantify the concentration of each PC species by integrating the peak area and comparing it to a standard curve.
Method: X-ray Absorption Spectroscopy (XAS)
XAS is a powerful, non-destructive technique used to determine the local chemical and physical state of a specific element within a complex matrix.[23][24]
Objective: To determine the coordination environment (e.g., number of sulfur atoms from cysteine residues) and oxidation state of a metal ion when bound within a PC-metal complex in situ.
Principle:
-
A sample is irradiated with X-rays of varying energy.
-
When the X-ray energy matches the binding energy of a core electron of the target metal, the electron is ejected, causing a sharp increase in X-ray absorption (an absorption edge).
-
XANES (X-ray Absorption Near Edge Structure): The shape and position of the edge provide information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the metal.
-
EXAFS (Extended X-ray Absorption Fine Structure): Oscillations past the absorption edge contain information about the number, type, and distance of neighboring atoms surrounding the central metal atom.
-
By analyzing the XAS spectrum of a PC-metal complex in a biological sample, researchers can confirm that the metal is indeed coordinated by the sulfur atoms of the PC's cysteine residues.[24]
Conclusion and Future Perspectives
The cellular detoxification of heavy metals via phytochelatins is a highly coordinated process involving sophisticated signaling, biosynthesis, and transport systems. The vacuolar sequestration of PC-metal complexes, primarily mediated by ABC transporters like AtABCC1 and AtABCC2, is the cornerstone of this defense mechanism in plants.[17][19] Quantitative analyses reveal significant variations in the reliance on this pathway across different species and tissues, highlighting the complexity of metal homeostasis.
Future research should focus on elucidating the precise regulatory mechanisms of PC transporter gene expression and protein activity. Identifying and characterizing additional transporters in diverse plant species, particularly in crops and hyperaccumulators, is essential. A deeper understanding of the interplay between cellular sequestration and long-distance transport will be critical for engineering plants with enhanced phytoremediation capabilities and reduced heavy metal content in edible parts, thereby contributing to environmental sustainability and global food security.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochelatins: the principal heavy-metal complexing peptides of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tonoplast-localized Abc2 Transporter Mediates this compound Accumulation in Vacuoles and Confers Cadmium Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound–metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fission Yeast HMT1 Lowers Seed Cadmium through this compound-Dependent Vacuolar Sequestration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fission yeast HMT1 lowers seed cadmium through this compound-dependent vacuolar sequestration in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Traversing the Links between Heavy Metal Stress and Plant Signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Traversing the Links between Heavy Metal Stress and Plant Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different proportions of cadmium occur as Cd-binding this compound complexes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of subcellular distribution of cadmium and phytochelatins in the generation of distinct phenotypes of AtPCS1- and CePCS3-expressing tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. researchgate.net [researchgate.net]
- 18. Transport of metal-binding peptides by HMT1, a fission yeast ABC-type vacuolar membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Some Toxic Metals on Important ABC Transporters in Soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. discovery.researcher.life [discovery.researcher.life]
Genetic Regulation of Phytochelatin Synthesis in Arabidopsis: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytochelatins (PCs) are cysteine-rich peptides essential for heavy metal detoxification in plants. Their synthesis is a crucial component of the plant's response to toxic metal and metalloid accumulation. In the model organism Arabidopsis thaliana, this process is tightly regulated at both the genetic and enzymatic levels. This technical guide provides a comprehensive overview of the genetic regulation of phytochelatin synthesis in Arabidopsis, detailing the key genes, their transcriptional and post-transcriptional control, and the functional roles of the encoded enzymes. Furthermore, this document presents a compilation of quantitative data from various studies, detailed experimental protocols for the analysis of this compound synthesis, and visual representations of the key pathways and workflows to facilitate a deeper understanding of this critical biological process.
Introduction to this compound Synthesis
Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] They are synthesized from the precursor molecule glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme this compound synthase (PCS).[1][2] The primary function of phytochelatins is to chelate heavy metal ions, such as cadmium (Cd), arsenic (As), and zinc (Zn), forming metal-PC complexes.[2][3] These complexes are then sequestered into the vacuole, thereby reducing the concentration of free, toxic metal ions in the cytoplasm.[2] This detoxification mechanism is a fundamental aspect of plant tolerance to heavy metal stress.[4]
Core Genetic Components in Arabidopsis
The primary genetic determinants of this compound synthesis in Arabidopsis thaliana are the this compound synthase genes.
-
AtPCS1 (CAD1): This is the principal gene responsible for this compound synthesis in Arabidopsis.[2][5] Loss-of-function mutations in AtPCS1, such as in the cad1-3 mutant, lead to a this compound-deficient phenotype and hypersensitivity to heavy metals like cadmium.[5][6] The AtPCS1 gene is constitutively expressed, and its regulation appears to occur primarily at the post-transcriptional level through the activation of the AtPCS1 enzyme by heavy metals.[7] However, some studies have shown a modest increase in AtPCS1 transcript levels in response to cadmium exposure, particularly during early seedling development.[8]
-
AtPCS2: Arabidopsis possesses a second PCS gene, AtPCS2.[5] While in vitro assays have demonstrated that AtPCS2 can catalyze the synthesis of phytochelatins, its contribution to overall this compound production and heavy metal tolerance in wild-type plants under normal conditions is considered minor compared to AtPCS1.[5][9] Interestingly, overexpression of AtPCS2 can lead to constitutive this compound accumulation even in the absence of heavy metal stress and can partially rescue the cadmium hypersensitivity of atpcs1 mutants.[9] This suggests distinct regulatory mechanisms and potentially different physiological roles for the two PCS enzymes.[9] Some evidence also points to a role for AtPCS2 in salt stress tolerance.[10][11]
Regulatory Mechanisms
The regulation of this compound synthesis is a multi-layered process involving transcriptional control, enzymatic activation, and substrate availability.
Transcriptional Regulation
While early studies suggested that AtPCS1 is constitutively expressed and not transcriptionally regulated by heavy metals, more recent evidence indicates a modest level of transcriptional induction, particularly in response to cadmium during early seedling growth.[7][8][12] The promoter of AtPCS1 contains cis-acting elements that may be involved in stress-responsive gene expression.[12] The expression of BnPCS1, a homolog from ramie, is induced by both cadmium and abscisic acid (ABA), suggesting potential hormonal cross-talk in the regulation of PCS genes.[12]
Post-Translational Regulation: Enzymatic Activation
The primary point of regulation for this compound synthesis is the allosteric activation of the PCS enzyme by heavy metal ions.[2][13] The N-terminal domain of the PCS protein contains the catalytic site, while the C-terminal domain, rich in cysteine residues, is thought to be involved in metal sensing and enzyme activation.[7] The binding of heavy metal ions to the C-terminal domain is believed to induce a conformational change that activates the catalytic N-terminal domain.[7]
Substrate Availability: The Role of Glutathione
The synthesis of phytochelatins is critically dependent on the availability of its precursor, glutathione (GSH).[14] The enzymes involved in GSH biosynthesis, γ-glutamylcysteine synthetase (γ-ECS) and glutathione synthetase (GS), can be transcriptionally upregulated in response to heavy metal stress.[15] Therefore, the regulation of GSH levels is an integral part of the overall control of this compound production. Overexpression of genes involved in GSH synthesis has been shown to enhance this compound synthesis and cadmium tolerance.[16]
Signaling Pathways and Experimental Workflows
This compound Synthesis and Detoxification Pathway
Caption: this compound synthesis and heavy metal detoxification pathway in Arabidopsis.
Experimental Workflow for Generating and Characterizing pcs Knockout Mutants
Caption: General experimental workflow for generating and characterizing pcs knockout mutants.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the genetic regulation of this compound synthesis in Arabidopsis.
Table 1: this compound (PC) Levels in Wild-Type and Mutant Arabidopsis under Cadmium Stress
| Genotype | Treatment | Tissue | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | Reference |
| Wild-Type (Col-0) | Control | Shoots | Not Detected | Not Detected | Not Detected | [3] |
| Wild-Type (Col-0) | 30 µM CdCl₂ | Shoots | 15.2 ± 2.1 | 8.5 ± 1.3 | 3.1 ± 0.5 | [3] |
| cad1-3 (atpcs1) | Control | Shoots | Not Detected | Not Detected | Not Detected | [3] |
| cad1-3 (atpcs1) | 30 µM CdCl₂ | Shoots | Not Detected | Not Detected | Not Detected | [3] |
| AtPCS1 Overexpressor | Control | Shoots | Not Detected | Not Detected | Not Detected | [1] |
| AtPCS1 Overexpressor | 85 µM CdCl₂ | Shoots | 25.8 ± 3.5 | 14.5 ± 2.1 | 5.3 ± 0.8 | [1] |
Table 2: Relative AtPCS1 mRNA Levels in Arabidopsis Seedlings under Cadmium Stress
| Treatment | Duration | Relative mRNA Level (Fold Change vs. Control) | Reference |
| 50 µM CdCl₂ | 1 day | 1.2 ± 0.2 | [8] |
| 50 µM CdCl₂ | 3 days | 1.8 ± 0.3 | [8] |
| 50 µM CdCl₂ | 5 days | 2.0 ± 0.4 | [8] |
Table 3: Heavy Metal Accumulation in Wild-Type and atpcs1 Mutant Arabidopsis
| Genotype | Treatment | Tissue | Cadmium (µg/g DW) | Zinc (µg/g DW) | Reference |
| Wild-Type (Col-0) | Control | Shoots | 0.5 ± 0.1 | 45 ± 5 | [3] |
| Wild-Type (Col-0) | 30 µM CdCl₂ | Shoots | 150 ± 20 | 55 ± 7 | [3] |
| cad1-3 (atpcs1) | Control | Shoots | 0.4 ± 0.1 | 42 ± 4 | [3] |
| cad1-3 (atpcs1) | 30 µM CdCl₂ | Shoots | 80 ± 15 | 48 ± 6 | [3] |
Detailed Experimental Protocols
Quantification of Phytochelatins by HPLC
This protocol describes a common method for the extraction and quantification of phytochelatins from plant tissues using High-Performance Liquid Chromatography (HPLC).[17][18][19]
1. Plant Material and Stress Treatment:
-
Grow Arabidopsis thaliana plants under controlled conditions (e.g., hydroponically or on solid medium).
-
For heavy metal stress induction, treat the plants with a solution containing the desired heavy metal (e.g., 50 µM CdCl₂).[19]
-
Harvest plant tissues (roots and shoots) at different time points, flash-freeze in liquid nitrogen, and store at -80°C.[19]
2. Extraction of Phytochelatins:
-
Grind approximately 0.5 g of frozen plant tissue to a fine powder in liquid nitrogen.[19]
-
Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA).[19]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[19]
-
Collect the supernatant for HPLC analysis.
3. HPLC Analysis:
-
Use a reversed-phase C18 column.
-
Employ a mobile phase gradient consisting of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[18]
-
A typical gradient could be a linear increase from 2% to 100% Solvent B over a set time.[18]
-
Monitor the elution of phytochelatins by UV absorbance at 214 nm.
-
Identify and quantify phytochelatins by comparing retention times and peak areas with those of known standards (e.g., PC2, PC3, PC4).
In Vitro this compound Synthase (PCS) Activity Assay
This protocol outlines a method to measure the activity of this compound synthase extracted from plant tissues.[19][20]
1. Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).[19]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[19]
-
The supernatant contains the crude enzyme extract.[19]
2. Activity Assay:
-
Prepare a reaction mixture containing:
-
Bring the final volume to 500 µL with sterile water.[19]
-
Incubate the reaction mixture at 37°C for 30 minutes.[19]
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.[19]
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.[19]
-
Analyze the supernatant for the synthesized phytochelatins (e.g., PC2) using the HPLC method described above.
3. Calculation of Enzyme Activity:
-
One unit of PCS activity is defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the specified assay conditions.[19]
Quantification of Heavy Metals by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol provides a general procedure for measuring the concentration of heavy metals in plant tissues.[2][3]
1. Sample Preparation:
-
Harvest and thoroughly wash plant tissues to remove any surface contamination.
-
Dry the plant material in an oven at 60-70°C until a constant weight is achieved.
-
Accurately weigh the dried plant material.
2. Acid Digestion:
-
Digest the dried plant material using a strong acid mixture (e.g., nitric acid and perchloric acid).[2]
-
This step should be performed in a fume hood with appropriate safety precautions.
3. Metal Analysis:
-
Dilute the digested samples to a known volume with deionized water.
-
Determine the concentration of heavy metals in the samples using either Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2]
-
Use certified standard solutions for calibration.
Conclusion
The genetic regulation of this compound synthesis in Arabidopsis thaliana is a complex and vital process for heavy metal tolerance. The primary control point is the post-translational activation of the AtPCS1 enzyme by heavy metals, with transcriptional regulation playing a more subtle role. The availability of the precursor glutathione is also a critical regulatory factor. The methodologies and data presented in this guide provide a robust framework for researchers and professionals to further investigate this important detoxification pathway, with potential applications in phytoremediation and the development of stress-tolerant crops. The interplay between AtPCS1 and AtPCS2 and their potential distinct roles in plant physiology remain exciting areas for future research.
References
- 1. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Cadmium-sensitive, cad1 mutants of Arabidopsis thaliana are this compound deficient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthase genes from Arabidopsis and the yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of Arabidopsis thaliana this compound synthase (AtPCS1) by cadmium during early stages of plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arabidopsis thaliana this compound synthase 2 is constitutively active in vivo and can rescue the growth defect of the PCS1-deficient cad1-3 mutant on Cd-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overexpression of this compound synthase AtPCS2 enhances salt tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overexpression of BnPCS1, a Novel this compound Synthase Gene From Ramie (Boehmeria nivea), Enhanced Cd Tolerance, Accumulation, and Translocation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. HPLC method for the determination of this compound synthase activity specific for soft metal ion chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of Phytochelatin Synthase Genes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytochelatin synthases (PCS) are highly conserved enzymes crucial for heavy metal detoxification across a wide range of organisms, including plants, fungi, algae, and some invertebrates. These enzymes catalyze the synthesis of phytochelatins (PCs), cysteine-rich peptides that chelate heavy metals and sequester them, thereby mitigating cellular toxicity. The remarkable evolutionary conservation of PCS genes underscores their fundamental role in cellular defense mechanisms against heavy metal stress. This technical guide provides a comprehensive overview of the evolutionary conservation of PCS genes, detailing their genetic architecture, expression patterns, and enzymatic kinetics. Furthermore, it offers detailed protocols for key experiments in PCS research and visualizes critical pathways and workflows, serving as an essential resource for professionals in cellular biology, toxicology, and drug development.
Data Presentation: Quantitative Analysis of PCS Genes and Enzymes
The conservation of PCS function is reflected in quantifiable data across species, including gene copy number, gene expression levels under stress, and the kinetic parameters of the PCS enzyme.
This compound Synthase Gene Copy Number
The number of PCS genes per genome is generally low, suggesting a tightly regulated dosage effect.[1] While most species possess one or two copies, some, particularly in the plant kingdom, exhibit evidence of gene duplication events.[2][3][4]
| Organism | Kingdom | Common Name | PCS Gene(s) | Notes |
| Arabidopsis thaliana | Plantae | Thale Cress | AtPCS1, AtPCS2 | AtPCS1 is the primary isoform for PC synthesis.[4][5] |
| Oryza sativa | Plantae | Rice | OsPCS1, OsPCS2 | Multiple splice variants of OsPCS1 have been identified.[6][7] |
| Arundo donax | Plantae | Giant Reed | AdPCS1, AdPCS2, AdPCS3 | Exhibits recent gene duplication.[8] |
| Malus domestica | Plantae | Apple | Multiple copies | Evidence of ancient tandem duplication in core eudicots.[2][3] |
| Medicago truncatula | Plantae | Barrel Medick | Multiple copies | Evidence of ancient tandem duplication in core eudicots.[2][3] |
| Schizosaccharomyces pombe | Fungi | Fission Yeast | SpPCS | One of the first organisms in which PCS was identified.[9] |
| Chlamydomonas reinhardtii | Protista (Algae) | Green Alga | CrPCS | Represents an early lineage of PCS evolution. |
Regulation of PCS Gene Expression Under Heavy Metal Stress
The expression of PCS genes can be induced by heavy metal stress, although the degree of induction varies between species and the specific metal.
| Organism | Stressor | Fold Change in PCS mRNA | Notes |
| Arabidopsis thaliana | 85 µM CdCl₂ | 12- to 25-fold increase (for overexpressed AtPCS1) | This led to a 1.3- to 2.1-fold increase in this compound production.[10] |
| Arabidopsis thaliana | Cadmium | No significant change in CAD1 (AtPCS1) mRNA | Suggests post-transcriptional regulation is key.[9] |
| Oryza sativa | Arsenic (III) and Cadmium | OsPCS1full is the most abundant transcript. | This variant shows the highest PCS activity.[6][7] |
| Nicotiana tabacum | Cadmium | Upregulation of NtPCS1 transcripts | The highest constitutive expression is in the flowers. |
| Marchantia polymorpha | Cd²⁺ and Zn²⁺ | Repression of MpPCS expression | Suggests a different regulatory mechanism in this early land plant. |
Kinetic Parameters of this compound Synthase
The enzymatic activity of PCS is allosterically activated by heavy metal ions. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), reflect the enzyme's affinity for its substrate (glutathione) and its catalytic efficiency in the presence of different metal activators.
| Organism | Enzyme | Activator Ion | Km (GSH, mM) | Vmax (nmol PC2/min/mg protein) | Notes |
| Arabidopsis thaliana | AtPCS1 | Cd²⁺ | ~6.8 | Not explicitly stated, but activity is high. | The kinetics approximate a substituted enzyme mechanism where the metal-GSH thiolate is a key substrate. |
| Schizosaccharomyces pombe | SpPCS | Cd²⁺ | Not specified | Lower than AtPCS1 expressed in E. coli. | Both AtPCS1 and SpPCS are activated by a range of heavy metals.[9] |
| Nicotiana tabacum | NtPCS1 | Ag²⁺ > Cd²⁺ > Cu²⁺ > Pb²⁺ > Hg²⁺ > Fe²⁺ > Zn²⁺ | Not specified | Order of activation indicates metal preference. | Demonstrates broad metal activation spectrum. |
| Silene cucubalus | ScPCS | Cd²⁺ | Not specified | Not specified | The enzyme is self-regulated by the chelation of the activating metal by the product (phytochelatins). |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of this compound synthase.
This compound Synthase Activity Assay
This protocol describes an in vitro assay to determine the activity of PCS from plant tissue extracts.
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0)
-
Glutathione (B108866) (GSH) solution (100 mM)
-
Heavy metal activator solution (e.g., 5 mM CdCl₂)
-
Stopping Solution: 10% (w/v) sulfosalicylic acid
-
Liquid nitrogen, mortar, and pestle
-
Microcentrifuge and tubes
-
Water bath or incubator at 37°C
-
HPLC system for this compound quantification
Procedure:
-
Enzyme Extraction:
-
Harvest and weigh approximately 1 g of fresh plant tissue.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled tube and add 3 mL of ice-cold Extraction Buffer.
-
Homogenize thoroughly and then centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice.
-
-
Activity Assay:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 µL of 1 M Tris-HCl (pH 8.0)
-
100 µL of 100 mM GSH
-
10 µL of 5 mM CdCl₂
-
100 µL of crude enzyme extract
-
Sterile water to a final volume of 500 µL.
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Analyze the supernatant for this compound content using HPLC (see Protocol 3.2).
-
-
Calculation of Enzyme Activity:
-
One unit of PCS activity is defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the specified assay conditions.
-
Quantification of Phytochelatins by HPLC
This protocol outlines a method for the quantification of phytochelatins in plant extracts using reverse-phase high-performance liquid chromatography.
Materials:
-
Plant tissue extract (from stress treatment or enzyme assay)
-
Extraction Solvent: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
This compound standards (e.g., PC2, PC3, PC4)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
If starting from tissue, grind ~0.5 g of frozen tissue in liquid nitrogen and homogenize in 2 mL of ice-cold 0.1% TFA.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient elution, for example:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 40% B (linear gradient)
-
35-40 min: 40% to 5% B (linear gradient)
-
40-45 min: 5% B (isocratic)
-
-
Set the flow rate to 1.0 mL/min.
-
Detect the phytochelatins by UV absorbance at 214 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound standards.
-
Identify and quantify the this compound peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
Heterologous Expression and Purification of Recombinant PCS
This protocol describes the expression of a PCS gene in E. coli and subsequent purification of the recombinant protein.
Materials:
-
PCS cDNA cloned into an expression vector (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Spectrophotometer
Procedure:
-
Expression:
-
Transform the E. coli expression strain with the PCS expression vector.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at a lower temperature (e.g., 25-30°C) to improve protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PCS protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting if necessary.
-
Mandatory Visualizations
This compound Synthesis and Detoxification Pathway
Caption: The this compound synthesis pathway is activated by heavy metals, leading to the sequestration of toxic ions.
Experimental Workflow for PCS Gene Analysis
Caption: A typical experimental workflow for the identification and functional characterization of a novel PCS gene.
Conclusion
The evolutionary conservation of this compound synthase genes across diverse life forms highlights their indispensable role in cellular survival in environments contaminated with heavy metals. The conserved N-terminal catalytic domain and the more variable C-terminal regulatory domain suggest a sophisticated mechanism of enzyme activation and function that has been refined over evolutionary time. This guide provides a foundational resource for researchers, offering a synthesis of current quantitative data, detailed experimental protocols, and clear visual representations of key processes. Further research into the structural biology of PCS and the regulation of its expression will undoubtedly uncover new avenues for the development of novel bioremediation strategies and therapeutic interventions for heavy metal toxicity.
References
- 1. scispace.com [scispace.com]
- 2. Mechanism of heavy metal ion activation of this compound (PC) synthase: blocked thiols are sufficient for PC synthase-catalyzed transpeptidation of glutathione and related thiol peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Adaptive Engineering of this compound-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthase genes from Arabidopsis and the yeast Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of γ-glutamyltransferase- and this compound synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Studies on Phytochelatin Induction by Cadmium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination, particularly by cadmium (Cd), poses a significant threat to ecological systems and human health.[1] Cadmium is a non-essential, highly toxic metal that plants can readily absorb from the soil, leading to its entry into the food chain.[2][3] Plants have evolved sophisticated mechanisms to detoxify heavy metals, with the synthesis of phytochelatins (PCs) being a primary and highly conserved response.[4] Phytochelatins are cysteine-rich peptides that play a central role in mitigating cadmium toxicity through chelation and subsequent vacuolar sequestration.[1][5]
This technical guide provides an in-depth overview of the foundational studies on cadmium-induced phytochelatin synthesis. It covers the core biochemical pathways, summarizes key quantitative data, provides detailed experimental protocols for analysis, and illustrates the critical mechanisms and workflows.
The this compound Synthesis Pathway
Phytochelatins are not primary gene products but are synthesized post-translationally from the ubiquitous tripeptide glutathione (B108866) (GSH). The synthesis is catalyzed by the enzyme this compound synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[6] A key feature of this pathway is its direct and rapid activation by heavy metal ions.[7] The PCS enzyme is constitutively present in plant cells and becomes catalytically active only in the presence of metal ions.[6] Cadmium (Cd²⁺) is recognized as the most potent activator of PCS.[6]
The synthesis process involves the transfer of a γ-glutamyl-cysteine (γ-EC) group from a donor GSH molecule to an acceptor GSH molecule, forming PC₂ ((γ-EC)₂-Gly). This process can continue, elongating the peptide chain to PC₃, PC₄, and longer oligomers, with the general structure (γ-EC)n-Gly, where 'n' typically ranges from 2 to 11.[8]
Mechanism of Cadmium Detoxification
The primary mechanism of PC-mediated detoxification involves the chelation of Cd²⁺ ions in the cytosol.[1] The sulfhydryl (-SH) groups of the cysteine residues within the PC peptides have a high affinity for heavy metals like cadmium.[7] Upon synthesis, PCs bind to Cd²⁺, forming stable, less toxic PC-Cd complexes.[1][4]
These complexes are then actively transported from the cytosol into the plant cell's vacuole.[2][3] This sequestration effectively removes free cadmium ions from sensitive cellular compartments, preventing them from interfering with essential metabolic processes.[1] This compartmentalization is a critical step in conferring tolerance to cadmium stress.
Quantitative Data on Cadmium Induction
The induction of phytochelatins is directly correlated with the concentration of cadmium exposure. Various studies have quantified this response in different plant species and experimental conditions.
Table 1: Cadmium Accumulation in Plant Tissues
| Plant Species | Cadmium Exposure | Tissue | Cadmium Level (µg g⁻¹ Dry Tissue) | Reference |
|---|---|---|---|---|
| Ulva compressa | 10 µM Cd | Algal Tissue | 46.4 (at day 7) | [9][10] |
| Ulva compressa | 25 µM Cd | Algal Tissue | 93.4 (at day 7) | [9][10] |
| Ulva compressa | 50 µM Cd | Algal Tissue | 116.9 (at day 7) | [9][10] |
| Mentha piperita | 5 ppm Cd | Root | ~15 | [11] |
| Mentha piperita | 50 ppm Cd | Root | ~65 | [11] |
| Mentha piperita | 100 ppm Cd | Root | ~120 | [11] |
| Brassica napus | 75 µM CdSO₄ | Phloem Sap | ~200 µM (Cd concentration) |[12] |
Table 2: this compound (PC) Induction by Cadmium
| Plant Species/System | Cadmium Exposure | PC Measured | Fold Increase / Concentration | Reference |
|---|---|---|---|---|
| Arabidopsis (transgenic) | 85 µM CdCl₂ (3 days) | Total PCs | 1.3 to 2.1-fold increase vs. wild-type | [13] |
| Ulva compressa | 50 µM Cd | PC₂ | 140 nmol g⁻¹ DT (at day 5) | [9] |
| Ulva compressa | 50 µM Cd | PC₄ | 123 nmol g⁻¹ DT (at day 5) | [9] |
| Safflower seedlings | 50 µM Cd (7 days) | Total PCs | Significant increase in roots | [14] |
| Mentha piperita | 5-100 ppm Cd | PC₃ | Detected in roots via ESI-MS | [11] |
| Brassica napus | 75 µM CdSO₄ (2 weeks) | PC₂ | ~2500 µM in phloem sap |[12] |
Table 3: this compound Synthase (PCS) Characteristics
| Parameter | Value / Description | Source Organism | Reference |
|---|---|---|---|
| Metal Activation | Cd²⁺ > Ag⁺ > Bi³⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Hg²⁺ > Au⁺ | Silene cucubalus | [6] |
| Kₘ for Glutathione | 6.7 mM | Silene cucubalus | [6] |
| pH Optimum | 7.9 | Silene cucubalus | [6] |
| Temperature Optimum | 35°C | Silene cucubalus |[6] |
Experimental Protocols
Accurate quantification of phytochelatins and cadmium is essential for studying metal detoxification. The following sections detail generalized protocols based on common methodologies.
General Workflow for this compound Analysis
The standard workflow involves tissue extraction followed by separation and detection, most commonly using High-Performance Liquid Chromatography (HPLC).
Protocol: Quantification of Phytochelatins by HPLC
This protocol outlines a rapid HPLC method for quantifying PCs in plant tissue extracts without a derivatization step, suitable for high-throughput analysis.[15][16]
-
Plant Material and Stress Treatment:
-
Grow plants (e.g., Arabidopsis thaliana or tobacco cell cultures) under controlled conditions.[15]
-
Induce stress by treating plants with a solution containing the desired concentration of CdCl₂ (e.g., 50 µM).[15]
-
Harvest plant tissues (roots, shoots) at various time points, immediately flash-freeze in liquid nitrogen, and store at -80°C.[15][17]
-
-
Extraction of Phytochelatins:
-
Grind approximately 0.5 g of frozen plant tissue to a fine powder in liquid nitrogen.[15]
-
Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water to precipitate proteins.[15]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[15]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[15]
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.[15][16]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]
-
Mobile Phase:
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.[16]
-
Gradient: A linear gradient from 2% to 100% Solvent B.[16]
-
Detection: UV absorbance at 214 nm.[15]
-
-
Quantification:
-
Generate a standard curve using known concentrations of PC standards (e.g., PC₂ or PC₃).
-
Identify and quantify PC peaks in the sample chromatograms by comparing retention times and integrating peak areas against the standard curve.[18]
-
Protocol: In Vitro this compound Synthase (PCS) Activity Assay
This assay measures the production of PCs from GSH in the presence of a heavy metal activator.[15]
-
Enzyme Extraction:
-
Activity Assay:
-
Prepare a reaction mixture in a final volume of 500 µL containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM Glutathione (GSH)
-
50 µM CdCl₂ (or other metal activator)
-
100 µL of crude enzyme extract[15]
-
-
Incubate the reaction mixture at 37°C for 30 minutes.[15]
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.[15]
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.[15]
-
-
Analysis:
-
Analyze the supernatant for PC content using the HPLC method described in Protocol 4.2.
-
Enzyme activity can be defined as the nmol of γ-Glu-Cys repeats produced per minute under the specified conditions.[15]
-
Protocol: Detection of Cadmium in Plant Tissue
This protocol describes the measurement of cadmium concentration in plant samples using an atomic absorption spectrometer.[19][20]
-
Sample Preparation:
-
Harvest and thoroughly wash plant tissues (roots, shoots) with deionized water to remove any surface contamination.
-
Dry the samples in an oven at 70-80°C until a constant weight is achieved.
-
Grind the dried tissue into a fine powder.
-
-
Acid Digestion:
-
Weigh approximately 0.5 g of the dried powder into a digestion tube.
-
Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (e.g., in a 4:1 v/v ratio).
-
Heat the samples in a digestion block, gradually increasing the temperature until the solution becomes clear. Caution: This step must be performed in a fume hood with appropriate personal protective equipment.
-
-
Analysis:
-
Cool the digested samples and dilute them to a known volume with deionized water.
-
Measure the cadmium concentration in the diluted samples using an atomic absorption spectrometer (AAS) according to the manufacturer's instructions.[19][21]
-
Calculate the final concentration based on the initial dry weight of the tissue.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Cadmium Accumulation Involves Synthesis of Glutathione and Phytochelatins, and Activation of CDPK, CaMK, CBLPK, and MAPK Signaling Pathways in Ulva compressa [frontiersin.org]
- 10. Cadmium Accumulation Involves Synthesis of Glutathione and Phytochelatins, and Activation of CDPK, CaMK, CBLPK, and MAPK Signaling Pathways in Ulva compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Induction of this compound and responses of antioxidants under cadmium" by SHAHRAM NAMDJOYAN, SHAHROKH NAMDJOYAN et al. [journals.tubitak.gov.tr]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Detection of Cadmium Toxicity in Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Cadmium Toxicity in Plant | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Phytochelatin-Mediated Detoxification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of soil and water poses a significant threat to ecosystems and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the presence of toxic heavy metals. A primary defense strategy in plants, as well as in some fungi and nematodes, is the synthesis of phytochelatins (PCs). These cysteine-rich peptides play a crucial role in the detoxification of heavy metals by chelation and subsequent sequestration. This technical guide provides a comprehensive overview of the fundamental principles of phytochelatin-mediated detoxification, including the biosynthetic pathway, metal-binding characteristics, and the mechanisms of transport and storage of this compound-metal complexes. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in fields such as phytoremediation and drug development.
The this compound Synthesis Pathway
Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][2] They are not encoded by genes but are synthesized post-translationally from the tripeptide glutathione (B108866) (GSH). The synthesis is catalyzed by the enzyme this compound synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[1][2] A key feature of this pathway is its activation by heavy metal ions. PCS is constitutively present in plant cells and becomes catalytically active in the presence of metal ions such as cadmium (Cd²⁺), lead (Pb²⁺), zinc (Zn²⁺), copper (Cu²⁺), and mercury (Hg²⁺).[1][3] Cadmium is recognized as the most potent activator of PCS.[1][3]
The enzymatic reaction involves the transfer of a γ-glutamylcysteine group from a donor GSH molecule to an acceptor GSH molecule, resulting in the formation of PC2 ((γ-Glu-Cys)₂-Gly). This process can continue, with PC2 then acting as an acceptor, to elongate the chain and produce PC3, PC4, and higher oligomers.[2] The availability of the precursor, glutathione, can be a limiting factor for the sustained production of phytochelatins.[2]
Quantitative Data on this compound-Mediated Detoxification
Efficacy of Heavy Metals in Inducing this compound Synthesis
The synthesis of phytochelatins is induced by a range of heavy metals, with cadmium being the most potent inducer. The specific this compound oligomers produced (e.g., PC2, PC3, PC4) can vary depending on the metal, its concentration, the duration of exposure, and the plant species.
Table 1: Induction of Phytochelatins by Various Heavy Metals in Different Plant Species.
| Plant Species | Heavy Metal | Concentration | Exposure Time | Major this compound Oligomers | Reference |
| Thalassiosira weissflogii (Marine Diatom) | Cadmium (Cd²⁺) | 9.17 x 10⁻⁹ mol L⁻¹ | 3 hours | PC₂, PC₃, PC₄ | [4] |
| Vicia faba | Cadmium (Cd²⁺) | Not specified | Not specified | Glutathione and PCs | [5] |
| Brassica napus | Mercury (Hg) | Various levels | Not specified | PC₂ | [6] |
| Lettuce (Lactuca sativa) | Cadmium (Cd) | Not specified | Not specified | Phytochelatins | [7] |
Binding Affinities of Phytochelatins for Heavy Metals
The sulfhydryl groups of the cysteine residues in phytochelatins are responsible for chelating heavy metals. The stability of these metal-PC complexes is crucial for their detoxification role.
Table 2: Stability Constants (log K) of Cadmium (Cd²⁺) Complexes with Glutathione and Phytochelatins.
| Ligand | log K (at pH 7.4) | Method | Reference |
| Glutathione (GSH) | 5.93 | Potentiometric and Spectroscopic | [8] |
| This compound 2 (PC₂) | Not specified | - | |
| This compound 4 (PC₄) | 13.39 | Potentiometric and Spectroscopic | [8] |
| Glutathione (GSH) (1:1 complex) | 4.8 | Spectrophotometric | [9] |
| This compound 2 (PC₂) (1:1 complex) | 6.2 | Spectrophotometric | [9] |
| This compound 4 (PC₄) (1:1 complex) | 7.5 | Spectrophotometric | [9] |
| This compound 6 (PC₆) (1:1 complex) | 5.5 | Spectrophotometric | [9] |
The affinity of Cd(II) complexes increases significantly from GSH to PC4, moving from the micromolar to the femtomolar range.[8] Further elongation of the this compound chain does not substantially increase the stability of the complex.[8]
Quantification of Phytochelatins in Plant Tissues
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of phytochelatins in plant extracts.
Table 3: Performance Parameters for the Quantification of this compound 3 (PC3) using HPLC.
| Parameter | Value | Reference |
| Linear Quantitative Range | 1.33 µmol/L – 6.66 mmol/L | [1][10] |
| Correlation Coefficient (r²) | 0.996 | [1][10] |
| Limit of Detection (LOD) | 0.1 µmol | [1][10] |
| Limit of Quantitation (LOQ) | 0.5 µmol | [1][10] |
| Recovery | > 85% | [1][10] |
Sequestration of this compound-Metal Complexes
Once formed in the cytosol, the this compound-metal complexes are transported into the vacuole for sequestration, thereby removing the toxic metals from the metabolically active cytoplasm. This transport across the tonoplast is an active process, often mediated by ATP-binding cassette (ABC) transporters.[9][11] In Arabidopsis, AtABCC1 and AtABCC2 have been identified as transporters of PC-metal(loid) complexes.[12] In barley, vacuolar transport of PC-metal complexes is also suggested to be mediated by ABC-type transporters.[12]
Experimental Protocols
Extraction and Quantification of Phytochelatins from Plant Tissues via HPLC
This protocol describes a rapid and reliable method for the quantification of phytochelatins in plant tissue extracts without the need for a derivatization step.[13]
1. Plant Material and Stress Treatment:
-
Grow plants under controlled conditions.
-
For heavy metal stress induction, treat plants with a solution containing the desired heavy metal (e.g., 50 µM CdCl₂).[13]
-
Harvest plant tissues at different time points, flash-freeze in liquid nitrogen, and store at -80°C.[13]
2. Extraction of Phytochelatins:
-
Grind approximately 0.5 g of frozen plant tissue to a fine powder in liquid nitrogen.[13]
-
Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water.[13]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[13]
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.[13]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.[13]
-
Solvent B: Acetonitrile (B52724) with 0.1% (v/v) TFA.
-
-
Gradient: A linear gradient of acetonitrile in water.
-
Detection: UV detector at 214 nm.[14]
-
Quantification: Identify and quantify this compound peaks based on the retention times of standards.
In Vitro this compound Synthase (PCS) Activity Assay
This assay measures the production of phytochelatins from glutathione in the presence of a heavy metal activator.[13]
1. Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol).[13]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.[13]
-
The supernatant contains the crude enzyme extract.[13]
2. Activity Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM Glutathione (GSH)
-
50 µM CdCl₂ (or other metal activator)
-
100 µL of crude enzyme extract
-
Bring the final volume to 500 µL with sterile water.[13]
-
-
Incubate at 37°C for 30 minutes.[13]
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.[13]
-
Centrifuge at 10,000 x g for 5 minutes.[13]
-
Analyze the supernatant for this compound content using the HPLC method described above.[13]
3. Calculation of Enzyme Activity:
-
One unit of PCS activity is defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the assay conditions.[13]
Assessment of Heavy Metal Tolerance in Plants
A simple and effective method to assess heavy metal tolerance is to measure plant growth parameters in the presence of heavy metals.[15]
1. Experimental Setup:
-
Prepare a suitable growth medium (e.g., Murashige and Skoog agar (B569324) plates or hydroponic solution) supplemented with a range of heavy metal concentrations.[16]
-
Grow seedlings of the plant species of interest on the different media.
2. Data Collection:
-
After a defined growth period, measure the following parameters:
3. Data Analysis:
-
Compare the growth parameters of plants grown in the presence of heavy metals to those of control plants to determine the level of tolerance.
Conclusion
This compound-mediated detoxification is a highly efficient and crucial mechanism for heavy metal tolerance in plants and other organisms. A thorough understanding of the underlying principles, including the enzymatic synthesis of phytochelatins, their metal-binding properties, and the transport of PC-metal complexes, is essential for advancing research in phytoremediation, crop improvement, and potentially for the development of novel chelation-based therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working in these fields. Further investigation into the regulation of the this compound synthesis pathway and the identification of novel transporters will undoubtedly open up new avenues for enhancing plant-based detoxification systems and for developing innovative solutions to combat heavy metal pollution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Relationship between Cadmium Uptake and the Kinetics of this compound Induction by Cadmium in a Marine Diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of phytochelatins in plants by reversed-phase HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Tonoplast-localized Abc2 Transporter Mediates this compound Accumulation in Vacuoles and Confers Cadmium Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Tolerance to Heavy-Metal Stress in Arabidopsis thaliana Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unraveling the Structural Kaleidoscope: A Technical Guide to Phytochelatin Diversity in Algae
For Immediate Release
This technical guide provides an in-depth exploration of the diverse structures of phytochelatins (PCs) in algae, offering valuable insights for researchers, scientists, and drug development professionals. Phytochelatins, a family of cysteine-rich peptides, play a crucial role in heavy metal detoxification in these organisms. Understanding their structural variety is paramount for applications ranging from bioremediation to the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for PC analysis, and visualizes the intricate signaling pathways and experimental workflows involved in their study.
The Structural Landscape of Algal Phytochelatins
Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine ((γ-Glu-Cys)n-Gly), where 'n' typically ranges from 2 to 11.[1][2] These molecules act as potent chelators, binding to heavy metal ions through the sulfhydryl groups of their cysteine residues, thereby neutralizing their toxicity.[3][4] The synthesis of PCs is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated in the presence of various heavy metals.[5][6]
While the canonical (γ-Glu-Cys)n-Gly structure is prevalent, a growing body of research indicates significant structural diversity within the this compound family in algae. This diversity arises from variations in the number of γ-Glu-Cys repeats (n-value) and modifications to the C-terminal amino acid.
Variation in Polymerization (n-value)
The chain length of phytochelatins is a key factor influencing their metal-binding affinity and capacity. Different algal species exhibit distinct profiles of PC homologs (PC2, PC3, PC4, etc.) in response to heavy metal stress. The following tables summarize quantitative data on the production of various PC homologs in several algal species when exposed to specific heavy metals.
| Algal Species | Metal Stress | PC2 Concentration | PC3 Concentration | PC4 Concentration | PC5 Concentration | Reference |
| Micrasterias denticulata | 600 nM Cd | Major peak | Major peak | Trace | Not Detected | [7] |
| Fucus spp. | High metal contamination | ~200-240 nmol SH/g DW | Detected | Detected | Not Reported | [6] |
| Rhizoclonium tortuosum | High metal contamination | Detected | Detected | Detected | Not Reported | [6] |
| Solieria chordalis | High metal contamination | ~70 nmol SH/g DW | Detected | Detected | Not Reported | [6] |
| Chlamydomonas reinhardtii | pPb7.1 (high Pb) for 6h | 28.5 amol/cell (142 µM) | 2.8 amol/cell (14 µM) | 0.30 amol/cell (1.5 µM) | Detected (long-term) | [8] |
Table 1: Quantitative Analysis of this compound Homologs in Various Algal Species Under Heavy Metal Stress.
Structural Variants: Beyond the Canonical Structure
Beyond the variation in chain length, structural analogs of phytochelatins, known as iso-phytochelatins (iso-PCs), have been identified. In these variants, the C-terminal glycine (B1666218) is replaced by other amino acids such as alanine, serine, glutamine, or glutamic acid.[1] The presence of iso-PCs in intact algae is a subject of ongoing research, but their potential existence suggests an even greater structural diversity and functional specialization of these metal-binding peptides.[1] The synthesis of these variants is thought to involve iso-glutathione molecules as precursors.[1]
Experimental Protocols for this compound Analysis
The accurate analysis of this compound structures and concentrations in algal samples requires meticulous experimental procedures. The following sections detail the key steps from extraction to quantification.
Extraction of Phytochelatins from Algal Biomass
This protocol is adapted from established methods for this compound extraction from plant and algal tissues.[2][9]
Materials:
-
Fresh or freeze-dried algal biomass
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
5% (w/v) sulfosalicylic acid or 60% perchloric acid
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh algal biomass and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen biomass to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen powder and transfer to a microcentrifuge tube.
-
Add 2 mL of 5% sulfosalicylic acid or 60% perchloric acid per gram of fresh weight.
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude this compound extract.
-
For long-term storage, the supernatant can be stored at -80°C.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the separation and quantification of this compound homologs using reverse-phase HPLC, often coupled with mass spectrometry for unambiguous identification.[6][9][10]
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
Gradient Elution:
-
A linear gradient from 2% to 30% Solvent B over 20-30 minutes is typically used to separate PC homologs. The exact gradient profile may need optimization depending on the specific column and sample matrix.
Detection:
-
UV detection at 214 nm.
-
For MS detection, electrospray ionization (ESI) in positive ion mode is commonly employed.
Quantification:
-
Quantification is achieved by comparing the peak areas of the samples to a standard curve generated using known concentrations of purified PC standards (e.g., PC2, PC3, PC4).
Visualizing the Molecular Machinery
To better understand the processes underlying this compound diversity, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
This compound Synthesis and Signaling Pathway
This diagram depicts the activation of this compound synthesis in response to heavy metal stress.
This compound synthesis pathway activated by heavy metals.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps involved in the experimental analysis of phytochelatins in algae.
Workflow for the analysis of phytochelatins in algae.
Conclusion
The structural diversity of phytochelatins in algae represents a fascinating area of research with significant implications for biotechnology and environmental science. The variations in chain length and the potential for C-terminal modifications highlight the adaptability of algae to heavy metal stress. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers aiming to further explore this complex and important class of biomolecules. Future investigations into the specific functions of different PC homologs and their structural variants will undoubtedly uncover new avenues for their application in bioremediation and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] this compound Synthase in Heavy Metal Detoxification and Xenobiotic Metabolism | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Microalgal Metallothioneins and Phytochelatins and Their Potential Use in Bioremediation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Concentrations of phytochelatins and glutathione found in natural assemblages of seaweeds depend on species and metal concentrations of the habitat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of phytochelatins in the cadmium-stressed conjugating green alga Micrasterias denticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound formation kinetics and toxic effects in the freshwater alga Chlamydomonas reinhardtii upon short- and long-term exposure to lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Investigating the Primary Structure of Different Phytochelatin Oligomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification and homeostasis in plants, fungi, and some invertebrates.[1][2] Unlike genetically encoded proteins, these oligomers are produced post-translationally from glutathione (B108866) (GSH) and its analogs.[3][4] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' represents the number of γ-Glu-Cys repeats and typically ranges from 2 to 11.[3][5][6] The sulfhydryl groups of the cysteine residues are fundamental to their function, acting as high-affinity chelators for various heavy metal and metalloid ions, including cadmium (Cd), arsenic (As), lead (Pb), and copper (Cu).[6][7] Understanding the primary structure of different phytochelatin oligomers is paramount for elucidating their specific roles in metal sequestration, transport, and overall detoxification mechanisms. This technical guide provides a comprehensive overview of the primary structures of various this compound oligomers, detailed experimental protocols for their investigation, and a summary of key quantitative data.
Primary Structure of this compound Oligomers and Their Variants
The primary structure of phytochelatins is characterized by the repetitive (γ-Glu-Cys) unit. The number of these repeats dictates the specific oligomer, denoted as PCn (e.g., PC2, PC3, PC4).[8] Beyond the canonical structure, several variants, known as iso-phytochelatins (iso-PCs), have been identified in various organisms. These variants differ in the C-terminal amino acid, which can be replaced by amino acids other than glycine.[6][9]
| Oligomer Type | General Structure | Precursor | Organisms Found In |
| This compound (PC) | (γGlu-Cys)n-Gly | Glutathione | Many organisms, including plants, fungi, and algae[8] |
| Homothis compound | (γGlu-Cys)n-Ala | Homoglutathione | Legumes[8] |
| Desglycine this compound | (γGlu-Cys)n | - | Maize, yeasts[8] |
| Hydroxymethyl-phytochelatin | (γGlu-Cys)n-Ser | Hydroxymethylglutathione | Fabales[10] |
| iso-Phytochelatin (Glu) | (γGlu-Cys)n-Glu | Glutamylcysteinylglutamate | Maize[8] |
| iso-Phytochelatin (Gln) | (γGlu-Cys)n-Gln | - | Horseradish[8] |
Biosynthesis of Phytochelatins: A Signaling Pathway
The synthesis of phytochelatins is catalyzed by the enzyme this compound synthase (PCS), a constitutively expressed transpeptidase.[3][6] The activation of PCS is a critical regulatory step, triggered by the presence of heavy metal ions.[3] The enzyme transfers a γ-glutamyl-cysteine (γ-EC) moiety from a donor glutathione (GSH) molecule to an acceptor GSH molecule, forming PC2 and releasing glycine.[3] This process can continue in a stepwise manner to produce longer-chain phytochelatins.[3]
Caption: this compound biosynthesis signaling pathway.
Experimental Protocols for Investigating Primary Structure
The investigation of this compound primary structure involves a series of experimental procedures, from extraction to sophisticated analytical techniques.
Extraction of Phytochelatins from Plant Tissues
A common and effective method for extracting phytochelatins from plant material is acid extraction. This protocol is a general guideline and may require optimization based on the specific plant tissue.[11][12]
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Liquid nitrogen
-
Mortar and pestle or blender
-
Extraction buffer (e.g., 0.1% trifluoroacetic acid (TFA) in water or 60% perchloric acid)[7][13]
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
0.45 µm syringe filters
Procedure:
-
Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.[7]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]
-
Weigh the frozen powder (approximately 0.5 g) and transfer it to a microcentrifuge tube.[7]
-
Add 2 mL of ice-cold extraction buffer per gram of fresh weight.[13]
-
Homogenize the sample by vortexing or sonication for 1-5 minutes.[7][11]
-
Centrifuge the homogenate at 15,000-20,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][11]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[7]
-
Store the extracts at -80°C until analysis.[13]
Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of different this compound oligomers.[7][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector or coupled to a mass spectrometer.[7]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection: UV absorbance at 214 nm.[13]
-
Injection Volume: 20 µL.[13]
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 98% Solvent A, 2% Solvent B).
-
Inject the filtered plant extract.
-
Run a linear gradient to increase the concentration of Solvent B to elute the phytochelatins (e.g., from 2% to 100% Solvent B over 20-30 minutes).[13]
-
Monitor the elution profile at 214 nm.
-
Identify and quantify this compound peaks by comparing their retention times and peak areas to those of known standards.[14]
Characterization by Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and characterization of phytochelatins and their metal complexes.[5][11]
Instrumentation and Conditions (Electrospray Ionization - ESI):
-
MS System: Tandem quadrupole or QTOF mass spectrometer.[11]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[11]
-
Capillary Voltage: 1.5 - 3.5 kV.[11]
-
Source Temperature: 150 - 200°C.[11]
-
Scan Mode:
Procedure:
-
Introduce the sample into the mass spectrometer, either directly via infusion or as the eluent from an LC system.
-
Acquire mass spectra in the desired mode.
-
Identify this compound oligomers based on their specific mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to generate fragment ions, which can be used to confirm the amino acid sequence.[15]
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms within this compound oligomers. It is particularly useful for elucidating the three-dimensional structure and metal-binding sites.[16]
Instrumentation and General Approach:
-
NMR Spectrometer: High-field NMR spectrometer.
-
Sample Preparation: Purified this compound samples dissolved in a suitable deuterated solvent.
-
Experiments:
-
1D NMR (¹H, ¹³C): Provides information on the chemical environment of protons and carbons.[16]
-
2D NMR (COSY, TOCSY, HSQC, HMBC): Establishes correlations between nuclei to determine the bonding framework and amino acid sequence.
-
NOESY: Provides information on through-space proximity of protons, aiding in the determination of the 3D structure.
-
The interpretation of NMR spectra for peptides like phytochelatins requires specialized expertise in spectroscopic analysis.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical experimental workflow for the investigation of this compound primary structures.
Caption: Experimental workflow for this compound analysis.
Quantitative Data on this compound Oligomers
The following table summarizes key mass spectrometric data for this compound 3 (PC3) and some of its metal complexes. This data is crucial for the identification of these molecules in MS-based analyses.[11]
| Compound/Complex | Chemical Formula | Exact Mass (Da) | Observed Ion | Observed m/z |
| This compound 3 (Apo-form) | C₂₆H₄₁N₇O₁₄S₃ | 771.1870 | [M+H]⁺ | 772.1946 |
| Oxidized this compound 3 | C₂₆H₃₉N₇O₁₄S₃ | 769.1714 | [M+H]⁺ | 770.1790 |
| Lead-PC3 Complex | C₂₆H₄₀N₇O₁₄S₃Pb | 977.1482 (for ²⁰⁸Pb) | [Pb-PC3]⁺ | 978.1559 |
| Di-Lead-PC3 Complex | C₂₆H₃₉N₇O₁₄S₃Pb₂ | 1183.1074 (for ²⁰⁸Pb) | [Pb₂-PC3]⁺ | 1184.1151 |
| Arsenic-PC3 Complex | C₂₆H₄₀AsN₇O₁₄S₃ | 844.0818 | [As-PC3]⁺ | 845.0894 |
Conclusion
The investigation of the primary structure of different this compound oligomers is essential for a deeper understanding of their role in heavy metal detoxification and for potential applications in phytoremediation and drug development. The combination of robust extraction and separation techniques like HPLC with powerful analytical methods such as mass spectrometry and NMR spectroscopy provides a comprehensive toolkit for researchers in this field. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals dedicated to unraveling the complexities of these fascinating biomolecules.
References
- 1. Adaptive Engineering of this compound-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Analysis of this compound-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterisation and determination of phytochelatins in plant extracts by electrospray tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. creative-biostructure.com [creative-biostructure.com]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Phytochelatins in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of phytochelatins (PCs) in plant tissues using High-Performance Liquid Chromatography (HPLC). Phytochelatins are cysteine-rich peptides crucial for heavy metal detoxification in plants, making their accurate quantification essential for research in environmental science, plant biology, and toxicology.
Introduction
Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] Synthesized in response to heavy metal exposure, they play a vital role in chelating and sequestering toxic metal ions, thereby mitigating their harmful effects.[1] The most common forms are PC2, PC3, and PC4. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of these compounds in complex plant matrices.[2]
This guide details two primary HPLC-based methodologies: a rapid method with direct UV detection for samples with relatively high PC concentrations and a highly sensitive method employing pre-column derivatization with fluorescence detection for trace-level analysis.[1] Additionally, protocols for sample extraction and preparation are provided.
Experimental Protocols
Protocol 1: Extraction of Phytochelatins from Plant Tissues
This protocol outlines a common procedure for extracting phytochelatins from various plant materials.[2][3]
Materials:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Extraction buffer: 0.1% (v/v) trifluoroacetic acid (TFA) in water[2] or 60% perchloric acid[3][4]
-
Microcentrifuge tubes
-
Centrifuge (capable of 13,000-15,000 x g and 4°C)
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Sample Collection and Freezing: Harvest plant tissues and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.[2][3] Store samples at -80°C until extraction.
-
Grinding: Grind the frozen tissue (approximately 0.5 g) to a fine powder in a pre-chilled mortar and pestle.[2]
-
Homogenization: Transfer the powdered tissue to a microcentrifuge tube and add 2 mL of ice-cold extraction buffer per gram of fresh weight.[2][3] Vortex the mixture for 1 minute.[3][4]
-
Centrifugation: Centrifuge the homogenate at 13,000-15,000 x g for 10-15 minutes at 4°C.[2][4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytochelatins.[2][4]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.[2]
-
Storage: Store the extracts at -80°C for long-term stability. Before analysis, thaw the samples and centrifuge again if any precipitation is observed.[1]
Protocol 2: Rapid Quantification of Phytochelatins by RP-HPLC with UV Detection
This method is suitable for the direct and rapid analysis of phytochelatins without a derivatization step, ideal for samples with higher concentrations.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[2]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.[4]
-
Gradient: A linear gradient from 2% to 100% of solvent B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 214 nm.[4]
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject 20 µL of the filtered plant extract into the HPLC system.
-
Run the gradient program to separate the phytochelatins.
-
Identify and quantify the phytochelatin peaks by comparing their retention times and peak areas to those of authentic standards.
Protocol 3: Sensitive Quantification of Phytochelatins by RP-HPLC with Fluorescence Detection after Pre-column Derivatization
For samples containing low concentrations of phytochelatins, pre-column derivatization with a fluorescent probe like monobromobimane (B13751) (mBBr) significantly enhances sensitivity.[1][8][9][10]
Materials:
-
Plant extract (from Protocol 1)
-
Monobromobimane (mBBr) solution (25 mM)
-
HEPES buffer (200 mM, pH 8.2) containing 6.3 mM DTPA[9]
-
Methanesulfonic acid (MSA) (1 M)[9]
Derivatization Procedure:
-
In a microcentrifuge tube, mix 450 µL of HEPES buffer with 10 µL of 25 mM mBBr solution.[9]
-
Add 250 µL of the plant extract to the mixture.[9]
-
Incubate the reaction in the dark at 45°C for 30 minutes.[9]
-
Stop the reaction by adding 300 µL of 1 M MSA.[9]
-
Store the derivatized sample in the dark at 4°C until HPLC analysis.[9]
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Gradient: A suitable gradient to separate the derivatized PCs.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~380 nm and emission at ~470 nm for mBBr derivatives.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC analysis of phytochelatins based on published methods.
Table 1: Performance Parameters for HPLC Quantification of this compound 3 (PC3) without Derivatization [4][5][6][7]
| Parameter | Value |
| Retention Time for PC3 | 6.11 min |
| Linear Range | 1.33 µmol/L – 6.66 mmol/L |
| Correlation Coefficient (r²) | 0.996 |
| Limit of Detection (LOD) | 0.1 µmol |
| Limit of Quantitation (LOQ) | 0.5 µmol |
| Recovery | > 85% |
Table 2: Retention Times of Glutathione and Phytochelatins [4][6]
| Compound | Peak Number | Retention Time (min) |
| Glutathione (GSH) | 2 | Not specified |
| This compound 2 (PC2) | 3 | Not specified |
| This compound 3 (PC3) | 4 | 6.11 |
| This compound 4 (PC4) | 6 | Not specified |
Visualizations
Caption: Experimental workflow for this compound quantification in plant tissues.
Caption: Simplified this compound synthesis pathway activated by heavy metals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts [e-print.mutah.edu.jo]
- 8. Analysis of phytochelatins in plant matrices by pre-column derivatization, high-performance liquid chromatography and fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Phytochelatin-Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure.[1][2] These peptides play a crucial role in metal detoxification by chelating heavy metal ions, thereby reducing their cellular toxicity. The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[3] The analysis of phytochelatin-metal complexes is essential for understanding the mechanisms of metal tolerance and accumulation in biological systems. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for the characterization and quantification of these complexes.[1]
This document provides detailed application notes and protocols for the analysis of this compound-metal complexes using mass spectrometry. It covers sample preparation, in-vitro complex formation, and analytical methodologies.
Key Experimental Workflows
The analysis of this compound-metal complexes involves several key stages, from sample preparation to data acquisition and analysis. The specific workflow can be adapted based on whether the analysis is performed on in-vitro formed complexes or on extracts from biological samples.
Caption: General experimental workflows for PC-metal complex analysis.
Experimental Protocols
Protocol 1: Extraction of Phytochelatins from Plant Tissue
This protocol provides a general guideline for extracting phytochelatins from plant material for subsequent LC-MS analysis.[4]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes
-
Acidic extraction buffer (e.g., 0.1% formic acid or 0.1 N HCl)
-
Dithiothreitol (DTT) (optional, to prevent oxidation)
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Syringe filters (0.22 µm or 0.45 µm)
-
LC vials
Procedure:
-
Harvesting and Preparation: Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.[4] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4]
-
Extraction:
-
Clarification: Centrifuge the extract at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant to a new tube.[4] For cleaner samples, a second centrifugation step may be performed.[4]
-
Filtration and Storage: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an LC vial. Store the extracts at -80°C until analysis to minimize degradation.[4]
Protocol 2: In-Vitro Formation of Pb-Phytochelatin Complexes for Direct Infusion MS
This protocol is adapted from a method for characterizing lead-phytochelatin complexes by nano-electrospray ionization mass spectrometry (nano-ESI-MS).[5][4]
Materials:
-
Standard Phytochelatins (e.g., PC2, PC3, PC4)
-
Lead(II) nitrate (B79036) (Pb(NO₃)₂)
-
Ammonium carbonate
-
Formic acid
-
Ultrafree-MC centrifugal filter device (0.45-μm cut-off)
Procedure:
-
Reagent Preparation:
-
Complex Formation:
-
Sample Finalization:
Data Presentation: Quantitative Analysis of this compound-Metal Complexes
The following tables summarize quantitative data from studies on this compound-metal complexes.
Table 1: Stoichiometry of In-Vitro Formed Pb-PCn Complexes Identified by Nano-ESI-MS [3][5]
| This compound | Observed m/z | Corresponding Complex Ion |
| PC2 | 746.10 | [Pb-PC₂]⁺ |
| PC2 | 952.06 | [Pb₂-PC₂]⁺ |
| PC2 | 1285.24 | [Pb-(PC₂)₂]⁺ |
| PC2 | 1491.20 | [Pb₂-(PC₂)₂]⁺ |
| PC3 | 978.1559 | [Pb-PC₃]⁺ |
| PC3 | 1184.1151 | [Pb₂-PC₃]⁺ |
| PC4 | - | [Pb-PC₄]⁺ |
| PC4 | - | [Pb₂-PC₄]⁺ |
Note: Specific m/z values for Pb-PC4 and Pb2-PC4 complexes were not provided in the source material, but their observation was reported.
Table 2: In-Vitro Competition Experiment between Pb and Zn for Binding to PC2 [3]
| Added Zn(II) Concentration | Observation |
| 0.125 mM | Appearance of [Zn-PC₂]⁺ at m/z 602.05 and decrease of [Pb-PC₂]⁺ peak. |
| 0.25 mM | Further increase in [Zn-PC₂]⁺ signal and decrease in [Pb-PC₂]⁺ signal. |
| 0.5 mM | Continued trend of increasing [Zn-PC₂]⁺ and decreasing [Pb-PC₂]⁺. |
| 5 mM | No Zn-PC complexes were detected at this high concentration. |
Visualization of this compound Synthesis and Metal Sequestration
The synthesis of phytochelatins is a key pathway activated in response to heavy metal stress, leading to the sequestration of toxic metal ions.
Caption: this compound synthesis and metal detoxification pathway.
Concluding Remarks
The protocols and data presented here provide a solid foundation for researchers initiating studies on this compound-metal complexes. The use of high-resolution mass spectrometry is critical for the unambiguous identification of these complexes, with careful attention to sample preparation to maintain their integrity. The isotopic patterns of metals provide a unique signature that can be used to confirm the presence of the metal in the complex.[5] Further quantitative studies are necessary to fully elucidate the dynamics of this compound-mediated metal detoxification in various biological systems.
References
- 1. Analysis of this compound-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Characterization of Lead–this compound Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Lead–this compound Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Phytochelatin Extraction from Plant Roots
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the extraction of phytochelatins (PCs) from plant root tissues. Phytochelatins are a family of cysteine-rich peptides synthesized by plants in response to heavy metal stress, playing a crucial role in detoxification by chelating heavy metal ions.[1][2][3] Accurate and efficient extraction of these compounds is essential for their quantification and the study of plant stress responses.
The following protocols are designed to provide a comprehensive guide for researchers, covering sample preparation, various extraction methodologies, and subsequent sample cleanup for analysis.
I. Quantitative Data Summary
While direct comparative studies on extraction efficiency are limited in the literature, the following table summarizes typical recoveries and quantitative findings from various sources. This data provides a benchmark for expected results when employing the described protocols.
| Parameter | Value | Source Organism | Extraction Method | Analytical Method | Reference |
| Phytochelatin 3 (PC3) Recovery | >85% | Maize (Zea mays) | Acetonitrile in methanol | HPLC | [4] |
| Limit of Detection (LOD) for PC3 | 0.1 µmol | Maize (Zea mays) | Acetonitrile in methanol | HPLC | [4] |
| Limit of Quantitation (LOQ) for PC3 | 0.5 µmol | Maize (Zea mays) | Acetonitrile in methanol | HPLC | [4] |
| Total PC₂ Content | Variable (dependent on Hg exposure) | Rape (Brassica napus) | DMPS/Acetic Acid/Perchloric Acid | HPLC-ESI-MS/MS | [1] |
| Limit of Quantitation for PCs | 0.2 µmol/kg plant tissue | Faba Bean (Vicia faba) | Dithiothreitol (DTT) based | HPLC-ESI-MS/MS | [5] |
II. Experimental Protocols
Three common protocols for this compound extraction from root tissues are detailed below. The choice of method may depend on the specific plant species, the target this compound, and the available analytical instrumentation.
Protocol 1: Acidic Extraction with Trifluoroacetic Acid (TFA)
This is a widely used method for the extraction of PCs, suitable for subsequent analysis by HPLC.[2][6]
Materials:
-
Plant root tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.[2][6][7]
-
Optional: 5 mM Dithiothreitol (DTT) in extraction buffer to maintain a reducing environment.[7]
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Harvesting and Freezing: Harvest fresh plant roots and immediately flash-freeze them in liquid nitrogen to halt all metabolic activity.[6][7][8] Store samples at -80°C until extraction.
-
Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[2][6][7][8]
-
Homogenization: Weigh approximately 100-500 mg of the frozen powder into a pre-chilled microcentrifuge tube.[7][8]
-
Add 1.5-2 mL of ice-cold extraction buffer to the tube.[7][8]
-
Extraction: Vortex the sample vigorously for 1 minute and then shake it for 30 minutes at 4°C.[7]
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.[2][6][7]
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[7][8]
Protocol 2: Extraction with Formic Acid
This method is particularly useful when analyzing metal-phytochelatin complexes, as it has been shown to preserve their integrity.[9][10]
Materials:
-
Plant root tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 1% (v/v) Formic Acid in ultrapure water.[9][10]
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvesting and Freezing: Harvest fresh plant roots and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
Grinding: Grind the frozen root tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[9][10]
-
Homogenization: Weigh a known amount of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add ice-cold 1% formic acid.
-
Centrifugation: Centrifuge the homogenate to pellet debris.
-
Supernatant Collection: Immediately collect the supernatant for injection into the analytical system (e.g., HPLC-ICP-MS/ESI-MS).[9][10]
Protocol 3: Extraction for Unbound Phytochelatins from Metal Complexes
This protocol is designed to release phytochelatins that are complexed with heavy metals, allowing for the quantification of total unbound PCs.[1]
Materials:
-
Fresh plant root tissue (0.5 g)[1]
-
Liquid nitrogen
-
Blender or homogenizer
-
Chelating agent: 1 M sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS)[1]
-
96% Acetic Acid[1]
-
60% Perchloric Acid[1]
-
Microcentrifuge tubes
-
Refrigerated centrifuge (capable of 9,000 x g)
Procedure:
-
Harvesting and Grinding: Harvest fresh root tissue and grind it to a fine powder in liquid nitrogen using a blender.[1]
-
Homogenization: Weigh 0.5 g of the fresh powder into a tube.
-
Add 0.2 mL of 1 M DMPS and vortex for 30 seconds.[1]
-
Add 0.2 mL of 96% acetic acid and vortex for another 30 seconds.[1]
-
Add 0.6 mL of 60% perchloric acid and mix.[1]
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 9,000 x g for 15 minutes at 1°C.[1]
-
Supernatant Collection: Transfer the supernatant to a cryovial and store at -80°C until analysis.[1]
III. Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the generalized experimental workflow for this compound extraction and the signaling pathway of this compound biosynthesis.
Caption: Generalized workflow for this compound extraction from plant roots.
Caption: this compound biosynthesis and heavy metal detoxification pathway.
References
- 1. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ub.edu [ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of phytochelatins in plants by reversed-phase HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Identification and quantification of phytochelatins in roots of rice to long-term exposure: evidence of individual role on arsenic accumulation and translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phytochelatin Synthase Activity Assay Using Recombinant Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides essential for heavy metal detoxification in plants, fungi, and some invertebrates.[1] These peptides are not synthesized via ribosomal pathways but are enzymatically produced from glutathione (B108866) (GSH) by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[2] PCS is constitutively expressed and is activated by the presence of various heavy metal ions, with cadmium (Cd²⁺) being a particularly potent activator.[2][3] The enzyme catalyzes the transfer of a γ-glutamyl-cysteine (γ-EC) group from a donor GSH molecule to an acceptor GSH molecule (or a growing PC chain), thereby elongating the this compound peptide.[4][5]
The study of this compound synthase activity is crucial for understanding the mechanisms of heavy metal tolerance and detoxification in organisms. Furthermore, as PCS is absent in mammals, it represents a potential target for the development of novel drugs, for instance, against parasitic worms like Schistosoma mansoni which possess this enzyme.[4] This document provides detailed protocols for the expression and purification of recombinant phytocelatin synthase and the subsequent in vitro assay of its enzymatic activity. The primary method for quantification of the this compound products is High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of phytochelatins is a key pathway in response to heavy metal stress. The workflow for assaying the activity of recombinant this compound synthase involves several key stages, from protein expression to product detection.
Caption: Enzymatic synthesis of phytochelatins from glutathione, activated by heavy metal stress.
Caption: Workflow for this compound synthase activity assay using recombinant protein.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound Synthase
This protocol describes the expression of a PCS cDNA clone (e.g., Brassica juncea BjPCS1) in E. coli and subsequent purification.[3]
Materials:
-
E. coli expression strain (e.g., M15[pREP4])
-
Expression vector with PCS cDNA (e.g., pQE30-BjPCS1)
-
Lysis buffer (50 mM Tris-HCl pH 8.1, 1 mM DTT, 14% glycerol)[3]
-
Protein extraction buffer
-
Sephadex G25 column[3]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the E. coli expression strain with the PCS expression vector.
-
Grow the transformed cells in an appropriate medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding 1 mM IPTG and continue to grow for 4 hours.[3]
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles followed by sonication.[3]
-
Clarify the lysate by centrifugation to remove cell debris.
-
Desalt the crude protein extract using a Sephadex G25 column equilibrated with protein extraction buffer.[3]
-
Further purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), if necessary.
-
Assess the purity of the recombinant PCS by SDS-PAGE.
Protocol 2: In Vitro this compound Synthase Activity Assay
This protocol outlines the in vitro enzymatic reaction to produce phytochelatins.[3][6][7]
Materials:
-
Purified recombinant this compound synthase
-
Glutathione (GSH)
-
Heavy metal activator (e.g., Cadmium chloride (CdCl₂) or Copper sulfate (B86663) (CuSO₄))
-
Reaction buffer (e.g., 200 mM Tris-HCl pH 8.0)[3]
-
2-mercaptoethanol
-
Bovine Serum Albumin (BSA) (optional, to prevent enzyme adsorption)[8]
-
Stopping solution (e.g., 10% Trifluoroacetic acid (TFA) or 10% Sulfosalicylic acid)[3][7]
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction contains:
-
Pre-incubate the reaction mixture (without the enzyme) at 35-37°C for 5 minutes.[3][6]
-
Initiate the reaction by adding the purified PCS enzyme.
-
Incubate at 35-37°C for a defined period (e.g., 0-30 minutes).[3][6]
-
Stop the reaction by adding an equal volume of stopping solution (e.g., 10 µL of 10% TFA).[3]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitated protein.[7]
-
The supernatant is now ready for HPLC analysis.
Protocol 3: Quantification of Phytochelatins by HPLC
The products of the PCS reaction (PC₂, PC₃, etc.) can be separated and quantified by reverse-phase HPLC.[9][10] Detection can be achieved through direct UV detection or more sensitive methods involving derivatization.
A. HPLC with Direct UV Detection
This method is simpler but less sensitive, suitable for higher product concentrations.[9][11]
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][7]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[2]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 40% B over 30 minutes).[6]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[2]
-
Detection: UV absorbance at 214 nm (for peptide bonds).[2][9]
-
Quantification: Compare the peak areas of the produced PCs to a standard curve of known concentrations of synthetic PC standards.[6]
B. HPLC with Post-Column Derivatization with Ellman's Reagent (DTNB)
This method increases sensitivity and specificity by detecting the thiol groups in phytochelatins.[2][4]
-
HPLC Separation: As described in Protocol 3A.
-
Post-Column Reaction:
-
The eluent from the HPLC column is mixed with a solution of Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[2] A typical reagent solution is 300 µM DTNB in 50 mM KH₂PO₄, pH 8.0.[4]
-
The reaction of DTNB with the sulfhydryl groups of the PCs produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 410-412 nm.[2][4][12]
-
C. HPLC with Pre-column Derivatization with Monobromobimane (B13751) (mBBr)
This is a highly sensitive method that labels the thiol groups with a fluorescent probe before HPLC analysis.[9][13]
-
Derivatization Procedure:
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: As described in Protocol 3A.
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 470 nm.[14]
Data Presentation
The quantitative data from the this compound synthase activity assay should be summarized for clear comparison.
| Parameter | Value/Range | Reference(s) |
| Recombinant Protein Expression | ||
| IPTG Concentration for Induction | 1 mM | [3] |
| Induction Time | 4 hours | [3] |
| Enzyme Assay Conditions | ||
| pH | 8.0 | [3][6][7] |
| Temperature | 35-37°C | [3][6] |
| GSH Substrate Concentration | 10 mM | [6][7] |
| Cd²⁺ Activator Concentration | 50-200 µM | [3][6] |
| Cu²⁺ Activator Concentration | 50 µM | [3] |
| Enzyme Concentration | ~20 µg per 100 µL reaction | [3] |
| HPLC Detection Parameters | ||
| Direct UV Detection Wavelength | 214 nm | [2][9] |
| DTNB Post-Column Detection Wavelength | 410-412 nm | [2][4] |
| mBBr Fluorescence Excitation | 380 nm | [14] |
| mBBr Fluorescence Emission | 470 nm | [14] |
| Quantitative Analysis | ||
| PC3 Standard Curve Range (UV) | 1.33 µmol/L – 6.66 mmol/L | [10][11] |
| PC3 Limit of Detection (LOD) (UV) | 0.1 µmol | [10][11] |
| PC3 Limit of Quantitation (LOQ) (UV) | 0.5 µmol | [10][11] |
| PC3 Recovery (UV) | >85% | [9][10] |
Enzyme Activity Calculation: One unit of PCS activity can be defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the specified assay conditions.[7] The activity is calculated based on the quantified amount of PC products (e.g., PC₂) from the HPLC analysis.
Troubleshooting and Optimization
-
Low Recombinant Protein Yield: Optimize expression conditions such as temperature, induction time, and the E. coli strain used.[15]
-
No or Low Enzyme Activity:
-
Ensure the purity and correct folding of the recombinant protein.
-
Verify the concentration and purity of GSH and the heavy metal activator.
-
The inclusion of BSA in the reaction mixture can prevent enzyme adsorption to the reaction vessel, which can otherwise hinder accurate activity determination.[8]
-
-
Poor HPLC Separation: Optimize the gradient of the mobile phase and check the column's condition.
-
Low Sensitivity in HPLC Detection: For low concentrations of phytochelatins, use derivatization methods (DTNB or mBBr) instead of direct UV detection.[2][9] Pre-column derivatization with mBBr is generally more sensitive.[9]
-
Interference in DTNB Assay: Be aware that arsenic-thiol complexes can interfere with the DTNB reaction.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Towards an Understanding of the Function of the this compound Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC method for the determination of this compound synthase activity specific for soft metal ion chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. brieflands.com [brieflands.com]
Application Notes and Protocols for Engineering Plants with Enhanced Phytochelatin Synthesis for Phytoremediation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic engineering of plants to enhance phytochelatin (PC) synthesis, a key mechanism for heavy metal detoxification. This strategy aims to improve the efficacy of phytoremediation, a plant-based approach to clean up contaminated environments.
Introduction
Heavy metal pollution of soil and water is a significant environmental and health concern. Phytoremediation, which utilizes plants to extract, sequester, or detoxify pollutants, offers a promising and cost-effective solution.[1] Phytochelatins are a family of cysteine-rich peptides that play a vital role in chelating and detoxifying heavy metals in plants.[2][3] These peptides are enzymatically synthesized from glutathione (B108866) (GSH) and have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[2] By enhancing the biosynthesis of phytochelatins through genetic engineering, it is possible to develop plants with increased tolerance to and accumulation of heavy metals, thereby improving their phytoremediation capabilities.[4][5]
The primary enzyme responsible for PC synthesis is this compound synthase (PCS).[2][6] Overexpression of the gene encoding PCS is a common strategy to boost PC production in plants.[7][8] This document outlines the key signaling pathways, experimental workflows, and detailed protocols for creating and analyzing transgenic plants with enhanced this compound synthesis.
Signaling Pathway: this compound Biosynthesis
The synthesis of phytochelatins is a crucial pathway for heavy metal detoxification in plants. The process is initiated by the presence of heavy metal ions, which activate the constitutively expressed enzyme this compound synthase (PCS).[2][6] PCS catalyzes the transfer of a γ-glutamyl-cysteine group from a glutathione (GSH) molecule to an acceptor molecule, which can be another GSH molecule or a growing this compound chain.[2][9] This stepwise process leads to the formation of phytochelatins of varying lengths (PC2, PC3, PC4, etc.).[6] Once synthesized, phytochelatins bind to heavy metal ions through the thiol groups of their cysteine residues, forming stable metal-PC complexes.[2] These complexes are then sequestered into the vacuole, effectively removing the toxic metal ions from the cytoplasm.[10]
Caption: this compound biosynthesis pathway in plants.
Experimental Workflow for Engineering Plants
The process of engineering plants for enhanced this compound synthesis involves several key steps, from the isolation of the this compound synthase (PCS) gene to the analysis of transgenic plants. A typical workflow begins with the identification and cloning of a PCS gene, often from a hyperaccumulator plant or a model organism like Arabidopsis thaliana. The gene is then inserted into a plant transformation vector under the control of a strong constitutive promoter to ensure high levels of expression. This construct is introduced into Agrobacterium tumefaciens, which is then used to transform plant tissues. Transformed cells are selected and regenerated into whole plants. Finally, the transgenic plants are screened for transgene insertion and expression, and their heavy metal tolerance and accumulation are assessed.
Caption: General experimental workflow for plant engineering.
Data Presentation
The following tables summarize quantitative data from studies on transgenic plants overexpressing this compound synthase, highlighting the impact on this compound levels, heavy metal accumulation, and plant tolerance.
Table 1: this compound Levels in Wild-Type (WT) and AtPCS1-Overexpressing (AtPCSox) Arabidopsis Seedlings under Cadmium Stress. [11]
| Genotype | Treatment (9 days) | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | Total PCs (nmol/g FW) |
| WT | 30 µM CdSO₄ | 1.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.05 | 2.5 ± 0.3 |
| AtPCSox-1 | 30 µM CdSO₄ | 3.9 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 | 5.6 ± 0.6 |
| AtPCSox-5 | 30 µM CdSO₄ | 4.5 ± 0.5 | 1.5 ± 0.2 | 0.6 ± 0.1 | 6.6 ± 0.7 |
Table 2: Cadmium (Cd) Accumulation and Tolerance in Wild-Type (WT) and TcPCS1-Overexpressing Tobacco. [8]
| Genotype | Treatment | Root Length (cm) | Shoot Cd Content (µg/g DW) | Root Cd Content (µg/g DW) |
| WT | Control | 7.2 ± 0.5 | ND | ND |
| WT | 50 µM CdCl₂ | 3.1 ± 0.3 | 45.2 ± 3.8 | 120.5 ± 11.2 |
| TcPCS1 line 1 | Control | 7.5 ± 0.6 | ND | ND |
| TcPCS1 line 1 | 50 µM CdCl₂ | 5.8 ± 0.4 | 68.7 ± 5.1 | 185.3 ± 15.7 |
| TcPCS1 line 2 | Control | 7.3 ± 0.5 | ND | ND |
| TcPCS1 line 2 | 50 µM CdCl₂ | 6.1 ± 0.5 | 72.3 ± 6.4 | 192.1 ± 17.8 |
ND: Not Detected
Table 3: Arsenic (As) Tolerance in Wild-Type (WT) and AtPCS1-Overexpressing Arabidopsis. [12]
| Genotype | Treatment | Fresh Weight (mg/plant) |
| WT | Control | 15.2 ± 2.1 |
| WT | 250 µM Arsenate | 1.1 ± 0.3 |
| A2::AtPCS1 | Control | 14.8 ± 1.9 |
| A2::AtPCS1 | 250 µM Arsenate | 22.5 ± 3.5 |
Experimental Protocols
Protocol 1: Cloning of a this compound Synthase (PCS) Gene
This protocol describes the cloning of a PCS gene from a plant of interest into a binary vector suitable for Agrobacterium-mediated plant transformation.
1.1. RNA Extraction and cDNA Synthesis:
-
Harvest fresh leaf tissue from the source plant and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with an oligo(dT) primer.[11]
1.2. PCR Amplification of the PCS Gene:
-
Design primers specific to the 5' and 3' ends of the PCS coding sequence. Include restriction sites for cloning (e.g., BamHI and SacI) in the primers.
-
Perform PCR using the synthesized cDNA as a template.
-
Analyze the PCR product on a 1% agarose gel to confirm the expected size.
-
Purify the PCR product using a gel extraction kit.[11]
1.3. Vector Construction:
-
Digest both the purified PCS PCR product and the pBIN19 binary vector (or another suitable vector) with the selected restriction enzymes (e.g., BamHI and SacI).[11]
-
Ligate the digested PCS insert into the digested vector using T4 DNA ligase.[11]
-
Transform the ligation product into competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection (e.g., kanamycin).
-
Screen colonies by colony PCR and confirm the presence and orientation of the insert by restriction digestion and sequencing of the extracted plasmid DNA.
Protocol 2: Agrobacterium-Mediated Plant Transformation
This protocol outlines the floral dip method for transforming Arabidopsis thaliana.
2.1. Agrobacterium Transformation:
-
Transform the recombinant binary vector containing the PCS gene into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation or heat shock.[11]
-
Select for transformed Agrobacterium on YEP agar plates containing the appropriate antibiotics (e.g., kanamycin (B1662678) and rifampicin).[11]
2.2. Floral Dip Transformation:
-
Grow wild-type Arabidopsis thaliana plants until they bolt and have young floral buds.[6]
-
Prepare an Agrobacterium suspension by inoculating a liquid YEP medium with a single colony and growing it overnight.
-
Pellet the bacteria, resuspend in infiltration medium (e.g., 5% sucrose (B13894) and 0.05% Silwet L-77), and adjust the OD600 to approximately 0.8.
-
Invert the flowering plants into the Agrobacterium suspension for 30-60 seconds, ensuring all floral tissues are submerged.[6]
-
Place the treated plants in a humid environment for 16-24 hours before returning them to standard growth conditions.[6]
-
Allow the plants to set seed (T1 generation).[6]
Protocol 3: Screening and Verification of Transgenic Plants
3.1. Selection of T1 Plants:
-
Surface sterilize the T1 seeds.[6]
-
Plate the sterilized seeds on Murashige and Skoog (MS) medium containing the appropriate selection agent (e.g., 50 µg/mL kanamycin).[11]
-
After 7-10 days, identify resistant seedlings (green and healthy) and transfer them to soil.[11]
3.2. Molecular Confirmation:
-
Extract genomic DNA from the leaves of putative transgenic plants.[6]
-
Perform PCR using primers specific for the transgene to confirm its presence.[11]
-
To confirm gene expression, extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific for the PCS gene.
Protocol 4: Quantification of Phytochelatins by HPLC
This protocol details a method for the extraction and quantification of phytochelatins from plant tissues.
4.1. Sample Preparation:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.[11]
-
Grind the frozen tissue to a fine powder.
-
Extract thiols by adding 1 mL of 0.1 N HCl.[11]
-
Vortex vigorously and centrifuge at 13,000 x g for 10 minutes at 4°C.[11]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[11]
4.2. HPLC Analysis:
-
Use a standard HPLC system with a C18 column and a UV detector.
-
The mobile phase can consist of a gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (B52724) (solvent B).[13]
-
Detect thiols at a wavelength of 202 nm.[13]
-
Quantify phytochelatins by comparing the peak areas to a standard curve generated with known concentrations of synthetic phytochelatins (e.g., PC2, PC3).[14][15]
Protocol 5: Measurement of Heavy Metal Accumulation
This protocol describes the determination of heavy metal content in plant tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).
5.1. Sample Preparation:
-
Harvest root and shoot tissues separately.
-
Wash the tissues thoroughly with deionized water to remove any external contamination. For roots, a wash with a chelating agent like EDTA may be necessary to remove surface-adsorbed metals.[6][16]
-
Dry the tissues in an oven at 60-70°C until a constant weight is achieved.[6]
-
Record the dry weight.
5.2. Acid Digestion:
-
Weigh a known amount of dried plant material (e.g., 0.1-0.5 g).
-
Digest the material in a mixture of strong acids (e.g., nitric acid and perchloric acid) until the solution is clear.[6][16] This should be performed in a fume hood with appropriate safety precautions.
-
Dilute the digested sample to a known volume with deionized water.
5.3. Metal Analysis:
-
Analyze the diluted samples for heavy metal concentrations using ICP-MS or AAS.[17][18]
-
Prepare a standard curve using certified reference materials to ensure accuracy.
-
Calculate the metal concentration in the plant tissue (e.g., in µg of metal per g of dry weight).[17]
Conclusion
Engineering plants for enhanced this compound synthesis is a viable and promising strategy for improving phytoremediation of heavy metal-contaminated environments. The protocols and data presented here provide a framework for researchers to develop and evaluate transgenic plants with superior detoxification and accumulation capabilities. While overexpression of PCS has shown success, particularly for arsenic tolerance, it is important to note that in some cases, it can lead to hypersensitivity to other metals like cadmium, possibly due to the depletion of the glutathione pool.[7][12] Therefore, a thorough analysis of the engineered plants under various conditions is crucial. Future research may focus on the targeted expression of PCS in specific tissues, such as roots, or the co-expression of other genes involved in the glutathione biosynthesis pathway to further optimize phytoremediation efficiency.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthase of Thlaspi caerulescens enhanced tolerance and accumulation of heavy metals when expressed in yeast and tobacco - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Adaptive Engineering of this compound-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Research progress of the detection and analysis methods of heavy metals in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phytochelatins and Cadmium Mitigation: Harnessing Genetic Avenues for Plant Functional Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Synthesis and Purification of Phytochelatin Standards
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides essential for heavy metal detoxification in plants, fungi, and some invertebrates.[1][2] Structurally, they are polymers with the general formula (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[2][3] Unlike proteins, PCs are not primary gene products but are synthesized enzymatically from glutathione (B108866) (GSH).[2][4] The unique γ-glutamyl linkage makes them resistant to general proteases.[4] The thiol groups from the cysteine residues allow PCs to chelate heavy metal ions, such as cadmium, arsenic, and zinc, forming complexes that are sequestered into vacuoles, thus neutralizing their toxicity.[5][6]
The availability of high-purity phytochelatin standards is crucial for research in phytoremediation, toxicology, and plant biochemistry. These standards are indispensable for calibrating analytical instrumentation, identifying and quantifying PCs in biological samples, and performing in vitro studies on metal binding and enzyme kinetics. This document provides detailed protocols for the two primary methods of in vitro synthesis—enzymatic and solid-phase—and the subsequent purification of PC standards using High-Performance Liquid Chromatography (HPLC).
Synthesis and Purification Methodologies
This compound standards can be reliably produced through two distinct methodologies: enzymatic synthesis, which mimics the natural biological pathway, and chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), which offers high control and scalability.
-
Enzymatic Synthesis : This method utilizes the enzyme this compound Synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[7][8] PCS catalyzes the transfer of a γ-glutamylcysteine (γ-EC) group from a donor glutathione (GSH) molecule to an acceptor GSH molecule (to form PC2) or a growing PC chain.[7] The enzyme is constitutively expressed in cells and is allosterically activated by the presence of heavy metal ions, with cadmium (Cd²⁺) being the most potent activator.[2][7]
-
Solid-Phase Peptide Synthesis (SPPS) : SPPS is a chemical method that builds the peptide chain step-by-step while it is covalently attached to a solid resin support.[9] For phytochelatins, this typically involves the Fmoc/tBu strategy.[10] Each amino acid, with its reactive side chains protected, is sequentially coupled to the growing peptide chain. The use of excess reagents drives the reactions to completion, ensuring high yields.[9] After the final amino acid is coupled, the completed peptide is cleaved from the resin and deprotected.
-
Purification by Reverse-Phase HPLC (RP-HPLC) : Following synthesis, the crude product is a mixture of the target this compound, unreacted starting materials, and by-products. RP-HPLC is the most effective method for purifying these peptides.[4][11] The technique separates molecules based on their hydrophobicity. A C18 column is commonly used, and peptides are eluted using a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA).[2][10]
Data Presentation
Table 1: Summary of HPLC Parameters for this compound Purification
| Parameter | Specification | Purpose / Notes |
| Chromatography System | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates compounds based on hydrophobicity. |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Stationary phase that retains hydrophobic molecules.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape.[2] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% TFA | Organic phase for eluting bound peptides.[2] |
| Gradient | Linear gradient, e.g., 10% to 30% Mobile Phase B over 10-20 minutes | Gradually increases solvent strength to elute compounds of increasing hydrophobicity.[2] |
| Flow Rate | 0.8 - 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column.[2] |
| Detection | UV Absorbance at 214-220 nm | Detects the peptide backbone. Lacks high specificity.[10] |
| Alternative Detection | Fluorescence (Excitation: 380 nm, Emission: 470 nm) | Requires pre- or post-column derivatization with a fluorophore (e.g., mBBr) for high sensitivity.[12] |
| Standard Curve Range | 1.33 µmol/L – 6.66 mmol/L for PC3 | Demonstrates a linear quantitative response range for analysis.[13][14] |
Visualized Workflows and Pathways
Caption: Enzymatic synthesis of phytochelatins (PCs) from glutathione (GSH).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of phytochelatins.
Caption: Workflow for the purification of phytochelatins using RP-HPLC.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound 2 (PC2)
This protocol describes the in vitro synthesis of PC2 from glutathione (GSH) using a purified this compound synthase (PCS) enzyme.
Materials:
-
Purified this compound Synthase (PCS) enzyme
-
Glutathione (GSH)
-
Cadmium sulfate (B86663) (CdSO₄) solution
-
Tris-HCl buffer (e.g., 200 mM, pH 7.5-8.0)
-
Trifluoroacetic acid (TFA), 0.2% solution
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Tris-HCl buffer (to a final concentration of 100 mM).
-
GSH (to a final concentration of 5-10 mM).
-
CdSO₄ (to a final concentration of 50-100 µM).
-
-
Enzyme Addition: Initiate the reaction by adding the purified PCS enzyme to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30-60 minutes).[10] Time-course experiments are recommended to determine the optimal reaction time.
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.2% TFA.[10] This acidifies the mixture and denatures the enzyme.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet any precipitated protein.[10]
-
Analysis: Analyze the supernatant by RP-HPLC on a C18 column to separate and quantify the GSH substrate and the PC2 product.[10]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound 3 (PC3)
This protocol details the manual synthesis of PC3 ((γ-Glu-Cys)₃-Gly) using Fmoc/tBu chemistry on 2-chlorotrityl chloride resin.[10]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: PyBOP, HOBt
-
Capping solution: DCM/Methanol/DIEA (17:2:1)
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling & First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.[10]
-
Dissolve Fmoc-Gly-OH (2 eq) and DIEA (4 eq) in DMF and add to the resin. Shake for 2 hours.[10]
-
Wash the resin with DMF (3x) and DCM (3x).[10]
-
Cap any unreacted sites with the capping solution for 30 minutes, then wash with DCM (3x) and DMF (3x).[10]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (Repeated for each amino acid):
-
This cycle is repeated for the PC3 sequence: Cys -> Glu -> Cys -> Glu -> Cys -> Glu.
-
Pre-activate the next Fmoc-amino acid (3 eq) with PyBOP (3 eq) and HOBt (3 eq) in DMF for 5 minutes.[10]
-
Add the activated amino acid solution to the resin and shake for 2 hours.[10]
-
Wash the resin with DMF (5x).
-
Return to Step 2 (Fmoc Deprotection) for the next cycle.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, discard the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
-
Protocol 3: Purification of Phytochelatins by RP-HPLC
This protocol describes the purification of crude this compound standards using a preparative or semi-preparative RP-HPLC system.
Materials:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column (preparative or semi-preparative)
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
HPLC System Setup:
-
Install the appropriate C18 column and equilibrate it with the starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Injection and Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 40% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical runs of the crude material.
-
Monitor the elution profile using a UV detector at 214 nm or 220 nm.[10]
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak(s) of interest as they elute from the detector.
-
-
Purity Verification and Final Processing:
-
Analyze the collected fractions using analytical HPLC to confirm purity. Mass spectrometry should be used to verify the molecular weight of the purified peptide.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified this compound standard as a stable, fluffy white powder.
-
References
- 1. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of γ-glutamyltransferase- and this compound synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of phytochelatins by the continuous flow solid phase procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Phytochelatins using HPLC with Fluorescence Detection after Pre-Column Derivatization
Abstract
Phytochelatins (PCs) are cysteine-rich peptides crucial for heavy metal detoxification in plants and other organisms. Since they lack a native chromophore or fluorophore, their direct detection at low concentrations is challenging. This application note details a sensitive and robust method for the quantification of phytochelatins (PC₂, PC₃, PC₄) and their precursor, glutathione (B108866) (GSH), in biological samples. The method involves the extraction of thiols from plant tissue, pre-column derivatization of their sulfhydryl (-SH) groups with the fluorescent labeling agent monobromobimane (B13751) (mBBr), followed by separation and quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector.
Introduction
Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 5.[1] They are synthesized by the enzyme phytochelatin synthase in response to heavy metal exposure, playing a vital role in chelating and sequestering toxic metal ions, thereby mitigating cellular damage.[2] Accurate quantification of individual PCs is essential for research in plant physiology, ecotoxicology, and bioremediation.
The analytical challenge lies in their lack of inherent spectroscopic properties.[3] To overcome this, a common strategy is to derivatize the thiol groups of cysteine residues with a fluorescent tag. Monobromobimane (mBBr) is an effective derivatizing agent that reacts specifically with thiols under alkaline conditions to form a stable, highly fluorescent thioether adduct.[4][5] This allows for sensitive detection and quantification by RP-HPLC coupled with a fluorescence detector (FLD).[4][6]
Principle of the Method
The workflow involves three main stages:
-
Extraction: Total thiols, including GSH and PCs, are extracted from the biological matrix under acidic conditions to preserve the reduced state of the sulfhydryl groups.[7]
-
Derivatization: The extracted thiols are incubated with monobromobimane (mBBr) at an alkaline pH. The mBBr molecule covalently binds to the sulfhydryl group of each cysteine residue, attaching a fluorescent bimane tag.
-
Analysis: The fluorescently labeled thiol derivatives are separated based on their hydrophobicity using a C18 RP-HPLC column and a methanol (B129727) or acetonitrile (B52724) gradient. The eluted compounds are detected by a fluorescence detector set to the appropriate excitation and emission wavelengths for the bimane adducts.[6] Quantification is achieved by comparing peak areas to those of known standards.
Visualized Workflow and Chemistry
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: A flowchart of the major steps for this compound analysis.
The derivatization reaction between a thiol group (-SH) on a this compound and monobromobimane (mBBr) is shown below.
Caption: The reaction of a thiol with mBBr to form a fluorescent adduct.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: Glutathione (GSH). Purified this compound standards (PC₂, PC₃, PC₄) are not widely available commercially and often need to be synthesized or purified from biological sources.[6] Quantification is typically performed by standardizing with GSH and assuming the fluorescence response is proportional to the number of thiol groups.[8]
-
Chemicals:
-
Monobromobimane (mBBr)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Methanesulfonic acid (MSA)
-
HEPES or EPPS buffer
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for reduction of oxidized thiols)
-
Ultrapure water
-
-
Equipment:
-
Homogenizer (e.g., mortar and pestle, bead beater)
-
Centrifuge (refrigerated)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a fluorescence detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.22 or 0.45 µm)
-
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization for specific plant tissues.
-
Harvesting: Harvest approximately 100-500 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to stop metabolic activity.[7]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 0.1 M HCl containing 1 mM DTPA. Vortex vigorously for 1 minute.[9]
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[2][7]
-
Collection: Carefully transfer the supernatant (the crude extract containing thiols) to a new, clean tube. Keep on ice.
Pre-Column Derivatization with mBBr
This procedure must be performed in the dark (e.g., in amber vials or tubes wrapped in foil) as mBBr and its derivatives are light-sensitive.
-
Prepare Derivatization Buffer: Prepare a 200 mM HEPES or EPPS buffer (pH 8.2) containing 6.3 mM DTPA.[6]
-
Prepare mBBr Solution: Prepare a 10-25 mM stock solution of mBBr in acetonitrile.[6]
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
100 µL of the plant extract supernatant
-
450 µL of Derivatization Buffer
-
10 µL of 25 mM mBBr solution[6]
-
-
Incubation: Vortex the mixture briefly and incubate at 45°C for 30 minutes in the dark.[6][10]
-
Stop Reaction: Stop the derivatization by adding 100-300 µL of 1 M methanesulfonic acid (MSA).[6]
-
Clarification: Centrifuge the sample at 15,000 x g for 5 minutes to pellet any precipitate.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for analysis.[11]
HPLC Analysis
The following are typical starting conditions and may require optimization.
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a fluorescence detector |
| Column | Reverse-Phase C18, e.g., Waters Nova-Pak C₁₈ (4 µm, 3.9 x 300 mm) or equivalent[6] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water |
| Mobile Phase B | 0.1% (v/v) TFA in Methanol or Acetonitrile[4][6] |
| Flow Rate | 0.5 - 1.0 mL/min[6] |
| Injection Volume | 20 - 50 µL[6][12] |
| Column Temperature | 37°C[6] |
| Fluorescence Detector | Excitation: 380 nm, Emission: 470 nm[6][12] |
Table 1: General HPLC-FLD Operating Parameters.
A gradient elution is required to separate the thiol-bimane adducts, which increase in hydrophobicity with the number of γ-Glu-Cys repeats.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0 | 88 | 12 | - |
| 15 | 75 | 25 | 4 |
| 29 | 65 | 35 | 6 |
| 50 | 50 | 50 | 6 |
| 55 | 10 | 90 | 6 |
| 60 | 10 | 90 | 6 |
| 61 | 88 | 12 | 6 |
| 70 | 88 | 12 | 6 |
Table 2: Example HPLC Gradient Program (adapted from[6]). Curve 6 is linear, Curve 4 is slightly concave.
Quantitative Data and Performance
The performance of this method is characterized by good linearity and low detection limits, making it suitable for quantifying PCs in response to environmental stressors.
| Compound | Typical Retention Time (min) | Linearity Range (ng/µL) | R² Value | Detection Limit (LOD) |
| GSH | ~10 - 15 | 1.25 - 160 | >0.999 | ~0.5 - 2 pmol |
| PC₂ | ~18 - 25 | Varies | >0.99 | ~1 - 5 pmol |
| PC₃ | ~28 - 35 | Varies | >0.99 | Varies |
| PC₄ | ~38 - 45 | Varies | >0.99 | Varies |
Table 3: Representative Analytical Performance Characteristics (compiled from[4][12][13]). Retention times are highly dependent on the specific column and gradient used. LOD values depend on instrument sensitivity.
Conclusion
The protocol described provides a reliable and highly sensitive method for the quantification of phytochelatins and glutathione in biological samples. The pre-column derivatization with monobromobimane, coupled with RP-HPLC and fluorescence detection, is a well-established technique that offers the specificity and sensitivity required for studying the role of these important peptides in heavy metal detoxification pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. repository.eduhk.hk [repository.eduhk.hk]
- 5. Analysis of phytochelatins in plant matrices by pre-column derivatization, high-performance liquid chromatography and fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Phytochelatins Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants and some microorganisms, playing a crucial role in heavy metal detoxification and homeostasis.[1][2][3] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5.[4] Understanding the three-dimensional structure of phytochelatins and their complexes with metal ions is vital for applications in phytoremediation and for developing novel chelation-based therapies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state structure and dynamics of peptides like phytochelatins.[5][6] This document provides detailed protocols for sample preparation, NMR data acquisition, and data analysis for the complete structural elucidation of these important biomolecules.
Introduction to Phytochelatin Structure
Phytochelatins are not genetically encoded but are synthesized enzymatically from glutathione (B108866) (GSH).[7][8] The synthesis is catalyzed by the enzyme this compound synthase, which is activated by the presence of heavy metal ions such as cadmium (Cd²⁺).[8][9] The primary structure consists of repeating γ-glutamyl-cysteine units, which distinguishes them from typical proteins where peptide bonds are formed through α-carboxyl groups. This unique γ-linkage imparts specific conformational properties. The cysteine residues provide thiol groups (-SH) that are essential for chelating heavy metals.[4]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR spectra are critically dependent on meticulous sample preparation. The goal is to obtain a pure, stable, and non-aggregated sample at a suitable concentration.
Materials:
-
Purified this compound sample (>95% purity, confirmed by HPLC or LC-MS)
-
Deuterated solvent (e.g., D₂O, 99.9%)
-
pH meter and appropriate buffers (e.g., phosphate (B84403) buffer)
-
Internal standard (e.g., DSS or TSP for referencing)
-
High-quality 5 mm NMR tubes[10]
-
Filtration device (e.g., Pasteur pipette with glass wool or a syringe filter)
Methodology:
-
Sample Weighing: Accurately weigh 1-5 mg of the purified this compound. For peptides, a concentration of 0.5 mM to 1 mM is generally recommended for structural studies.[6]
-
Solvent Preparation: Prepare the NMR buffer by dissolving the buffer salts in D₂O. A typical buffer is 20 mM sodium phosphate, pH 6.0-7.0, in 99.9% D₂O containing 10% D₂O as a lock signal stabilizer if starting from a lyophilized H₂O buffer. The pH should be adjusted carefully, as amide proton exchange rates are pH-dependent.[11]
-
Dissolution: Dissolve the weighed this compound sample in 500-600 µL of the prepared NMR buffer inside a clean vial.
-
Internal Standard: Add a small, known amount of an internal reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (¹H at 0.00 ppm).
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample directly into a clean NMR tube.[10] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Sample Transfer: Ensure the final sample volume in the NMR tube is approximately 500-600 µL, corresponding to a height of about 4.5 cm.[10]
-
Degassing (Optional): For samples sensitive to oxidation, particularly due to the cysteine residues, degassing can be performed using several freeze-pump-thaw cycles.
Protocol 2: NMR Data Acquisition and Processing
A suite of 1D and 2D NMR experiments is required for complete resonance assignment and structure determination.[5][12] Experiments should be performed on a high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[13]
Methodology:
-
Spectrometer Setup: Tune and match the probe for the sample. Lock onto the deuterium (B1214612) signal from the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical line shapes.
-
1D ¹H NMR: Acquire a simple one-dimensional proton spectrum to assess sample purity, concentration, and overall folding. It provides the initial overview of all proton signals.[6]
-
2D Homonuclear Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying all protons within a single amino acid's spin system.[14] Magnetization is transferred through scalar couplings along the entire amino acid backbone and sidechain. A mixing time of 60-80 ms (B15284909) is typically used.[11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled through 2-3 bonds (e.g., Hα-Hβ in an amino acid).[11][15] It is used to confirm direct connectivities found in the TOCSY.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure.[14] It identifies protons that are close in space (< 5-6 Å), regardless of whether they are connected by bonds.[14] This information provides the distance constraints used for structure calculation. A mixing time of 150-300 ms is common for peptides of this size.
-
-
2D Heteronuclear Experiments (Requires ¹³C/¹⁵N labeling):
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment produces a spectrum where each peak corresponds to a specific backbone or sidechain N-H group. It is the starting point for backbone resonance assignment.
-
¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of both backbone and sidechain resonances.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is critical for linking different amino acid residues and confirming the peptide sequence, especially the unique γ-Glu linkage.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.[16]
-
Reference the spectra using the internal standard.[16]
-
Analyze the cross-peaks in the 2D spectra to assign all proton and carbon resonances sequentially.[5][17]
-
Integrate the cross-peaks in the NOESY spectrum to generate distance restraints.
-
Use software like CYANA, XPLOR-NIH, or Amber to calculate a family of structures that satisfy the experimental restraints.
-
Data Presentation
Quantitative data from NMR experiments, such as chemical shifts and coupling constants, are fundamental for structural analysis.
Table 1: Typical NMR Experimental Parameters
| Experiment | Purpose | Key Parameters |
| ¹H 1D | Assess sample quality, identify proton types. | zg30 pulse program, 1-2s relaxation delay, 16-64 scans.[16] |
| COSY | Identify scalar-coupled protons (2-3 bonds). | Gradient-selected, 2048x512 data points. |
| TOCSY | Identify all protons within a spin system. | 60-80 ms mixing time, MLEV-17 spin-lock sequence.[11] |
| NOESY | Identify protons close in space (< 5-6 Å). | 150-300 ms mixing time, water suppression (e.g., WATERGATE). |
| ¹H-¹³C HSQC | Correlate protons to directly attached carbons. | hsqcetgpsisp2 pulse program, requires ¹³C labeling. |
| HMBC | Correlate protons to carbons over 2-3 bonds. | hmbcgplpndqf pulse program, 60 ms long-range coupling delay. |
Table 2: Representative ¹H and ¹³C Chemical Shifts (δ, ppm) for this compound-2 ((γ-Glu-Cys)₂-Gly) Residues
Note: These are typical chemical shift ranges for amino acid residues in a peptide context in D₂O at neutral pH. Actual values will vary based on conformation, solvent, temperature, and pH.[18][19][20]
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| γ-Glu (1) | Hα / Cα | ~4.1 | ~56 |
| Hβ / Cβ | ~2.1 | ~29 | |
| Hγ / Cγ | ~2.5 | ~35 | |
| Cδ (COOH) | - | ~182 | |
| Cys (2) | Hα / Cα | ~4.5 | ~57 |
| Hβ / Cβ | ~3.0 | ~28 | |
| γ-Glu (3) | Hα / Cα | ~4.2 | ~55 |
| Hβ / Cβ | ~2.2 | ~30 | |
| Hγ / Cγ | ~2.4 | ~34 | |
| Cδ (COOH) | - | ~181 | |
| Cys (4) | Hα / Cα | ~4.6 | ~58 |
| Hβ / Cβ | ~2.9 | ~27 | |
| Gly (5) | Hα / Cα | ~3.9 | ~45 |
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Phytochelatins are synthesized from glutathione (GSH) in a process catalyzed by this compound synthase, which is activated by heavy metals.[21][22][23]
Caption: Biosynthesis pathway of phytochelatins from amino acid precursors.
NMR Structural Elucidation Workflow
The process of determining a peptide's structure using NMR involves a logical progression from sample preparation to final structure validation.[12][17]
References
- 1. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. Proton NMR Table [www2.chemistry.msu.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. phytochelatins biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
"Protocol for quantifying Phytochelatin gene expression via RT-qPCR"
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants.[1][2][3] The synthesis of these peptides is catalyzed by the enzyme phytochelatin synthase (PCS).[1][3] The expression of PCS genes is often induced in response to heavy metal stress, making the quantification of their mRNA levels a key method for understanding plant responses to environmental contaminants.[4][5][6][7] This document provides a detailed protocol for the quantification of this compound gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), a highly sensitive and accurate technique for gene expression analysis.[8][9][10]
Signaling Pathway of this compound Synthesis
The biosynthesis of phytochelatins is initiated in response to heavy metal exposure. The pathway begins with the synthesis of glutathione (B108866) (GSH), the precursor for phytochelatins.[1][11] this compound synthase, encoded by PCS genes, then catalyzes the transfer of the γ-glutamylcysteine moiety of GSH to another GSH molecule, forming phytochelatins of varying chain lengths.[1][11] These phytochelatins can then chelate heavy metal ions, which are subsequently sequestered into the vacuole for detoxification.[1][11]
Caption: this compound synthesis pathway and its role in heavy metal detoxification.
Experimental Workflow
The overall experimental workflow for quantifying this compound gene expression via RT-qPCR involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Caption: Experimental workflow for this compound gene expression analysis via RT-qPCR.
Experimental Protocols
Plant Material and Treatment
For studying the induction of this compound gene expression, plant tissues should be harvested from both control and heavy metal-treated groups.
-
Plant Growth: Grow plants under controlled environmental conditions (e.g., hydroponics or soil).
-
Treatment: Expose plants to a specific concentration of heavy metal (e.g., Cadmium, Arsenic). Include a control group without heavy metal exposure.
-
Harvesting: Harvest plant tissues (e.g., roots, shoots) at desired time points after treatment.
-
Storage: Immediately flash-freeze the harvested tissues in liquid nitrogen and store them at -80°C until RNA extraction to prevent RNA degradation.[12]
Total RNA Extraction
High-quality, intact RNA is essential for accurate gene expression analysis.[9][13] Various methods, including commercial kits and Trizol-based protocols, can be used for RNA extraction from plant tissues.[12][14]
Protocol using a Commercial Kit (e.g., RNeasy Plant Mini Kit):
-
Grind 50-100 mg of frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[15]
-
Follow the manufacturer's instructions for the specific RNA extraction kit. This typically involves cell lysis, DNA removal, and RNA binding to a silica (B1680970) membrane, followed by washing and elution.
-
Elute the total RNA in RNase-free water.
Protocol using Trizol Reagent:
-
Homogenize 50-100 mg of powdered plant tissue in 1 mL of Trizol reagent.[16]
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
RNA Quality and Quantity Assessment
Assess the quality and quantity of the extracted RNA before proceeding to cDNA synthesis.
| Parameter | Method | Acceptance Criteria |
| Purity | UV Spectrophotometry (e.g., NanoDrop) | A260/A280 ratio of ~2.0; A260/A230 ratio of 2.0-2.2[17] |
| Integrity | Agarose Gel Electrophoresis or Bioanalyzer | Intact 28S and 18S ribosomal RNA bands (ratio of ~2:1) |
| Concentration | UV Spectrophotometry (A260) | Sufficient for cDNA synthesis (typically ≥50 ng/µL) |
cDNA Synthesis (Reverse Transcription)
The two-step RT-qPCR approach is commonly used, where RNA is first reverse-transcribed into complementary DNA (cDNA).[18][19]
Protocol using a Commercial cDNA Synthesis Kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit):
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol. A typical reaction includes:
-
Incubate the reaction mix in a thermal cycler with the appropriate temperature profile as recommended by the kit manufacturer (e.g., 25°C for 10 min, 42°C for 60 min, 70°C for 15 min).
-
The resulting cDNA can be stored at -20°C.[16]
Primer Design for this compound Synthase (PCS) and Reference Genes
Proper primer design is critical for the specificity and efficiency of the qPCR reaction.
-
Target Gene: Design primers specific to the this compound synthase (PCS) gene of the plant species under investigation.
-
Reference Genes: Select at least two stable reference genes for normalization. The stability of reference genes can vary under different experimental conditions, so it is crucial to validate them for the specific plant species and stress conditions.[22][23][24][25][26] Commonly used reference genes in plants include Actin, Ubiquitin, Tubulin, GAPDH, and 18S rRNA.[22][25]
-
Primer Design Parameters:
-
Primer Length: 18-24 nucleotides
-
GC Content: 40-60%
-
Melting Temperature (Tm): 58-62°C (with a difference of <2°C between forward and reverse primers)
-
Amplicon Length: 80-200 base pairs
-
Avoid secondary structures (hairpins, self-dimers, cross-dimers) and runs of identical nucleotides.
-
-
Primer Validation: Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
Table of Example Primers:
| Gene Name | Primer Sequence (5' to 3') | Amplicon Size (bp) |
| AtPCS1 (Arabidopsis) Forward | GCTCTTGCTTTGCTTGTTGG | ~150 |
| AtPCS1 (Arabidopsis) Reverse | TCATAGCACCAACACCTTCC | |
| Actin Forward | GGTGAGGATATTCAGCCACTTG | ~120 |
| Actin Reverse | ATGCCTGGACCTGCTTCATC | |
| Ubiquitin Forward | GATCTTTGCCGGAAAACAAT | ~100 |
| Ubiquitin Reverse | AAGAAGCTGAAGCATCCACC |
Note: These are example primers and should be validated for your specific experimental setup.
RT-qPCR Reaction
The qPCR reaction amplifies the cDNA target, and the fluorescence signal is monitored in real-time.
Reaction Setup (20 µL reaction volume):
| Component | Volume | Final Concentration |
| SYBR Green Master Mix (2x) | 10 µL | 1x |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA Template (diluted) | 2 µL | ~10-50 ng |
| Nuclease-Free Water | 7 µL | - |
Note: The volumes and concentrations may need to be optimized based on the specific master mix and instrument used.
Thermal Cycling Protocol (Example):
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 65-95 | Increment 0.5°C/5 sec | 1 |
Data Analysis
The relative expression of the this compound gene is calculated using the comparative Cq (ΔΔCq) method.[27][28]
-
Determine the Cq values: The Cq (quantification cycle) value is the cycle number at which the fluorescence signal crosses the threshold.[29][30]
-
Normalize to Reference Gene(s):
-
Calculate the ΔCq for each sample: ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Normalize to the Control Group:
-
Calculate the average ΔCq for the control group.
-
Calculate the ΔΔCq for each treated sample: ΔΔCq = ΔCq (treated sample) - Average ΔCq (control group)
-
-
Calculate the Fold Change:
-
Fold Change = 2-ΔΔCq
-
Data Presentation:
Summarize the final fold change data in a table for easy comparison between different treatments and time points.
| Treatment | Time Point | Gene | Average Fold Change | Standard Deviation |
| Control | 24h | PCS1 | 1.0 | 0.15 |
| 50 µM Cd | 24h | PCS1 | 5.2 | 0.68 |
| 100 µM Cd | 24h | PCS1 | 12.8 | 1.54 |
| Control | 48h | PCS1 | 1.0 | 0.12 |
| 50 µM Cd | 48h | PCS1 | 8.7 | 1.12 |
| 100 µM Cd | 48h | PCS1 | 25.3 | 3.21 |
Statistical Analysis
Perform statistical analysis (e.g., t-test or ANOVA) on the replicate 2-ΔΔCq values to determine the significance of the observed changes in gene expression.[31] P-values less than 0.05 are typically considered statistically significant.
References
- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Expression of Genes Involved in Heavy Metal Trafficking in Plants Exposed to Salinity Stress and Elevated Cd Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Phytochelatines (PCs) and Metallothionines (MTs) Genes Approaches in Plant Signalling: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 12. benchchem.com [benchchem.com]
- 13. mpbio.com [mpbio.com]
- 14. goldbio.com [goldbio.com]
- 15. neb.com [neb.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. One-Step vs Two-Step RT-PCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. neb.com [neb.com]
- 21. elearning.unite.it [elearning.unite.it]
- 22. mdpi.com [mdpi.com]
- 23. Identification and Validation of Reference Genes for RT-qPCR Analysis in Switchgrass under Heavy Metal Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reference gene identification for gene expression analysis in rice under different metal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Validation of Appropriate Reference Genes for Real-Time Quantitative PCR Gene Expression Analysis in Rice Plants Exposed to Metal Stresses - Almas - Russian Journal of Plant Physiology [journals.rcsi.science]
- 26. academic.oup.com [academic.oup.com]
- 27. RT-qPCR data analysis [qiagen.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. goldbio.com [goldbio.com]
- 30. qPCR Analysis | Bio-Rad [bio-rad.com]
- 31. researchgate.net [researchgate.net]
Unveiling the Intricacies of Phytochelatin-Metal Binding: A Guide to Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the binding affinity of phytochelatins (PCs) to various metals. Phytochelatins, cysteine-rich peptides, are crucial in heavy metal detoxification in plants and other organisms. Understanding their metal-binding properties is essential for applications in bioremediation, toxicology, and the development of novel therapeutic agents.
Phytochelatin Synthesis and Purification
Prior to any binding studies, a pure sample of the desired this compound is required. While PCs can be isolated from biological sources, chemical synthesis offers a more controlled and scalable approach.
Application Note: Solid-Phase Peptide Synthesis (SPPS) of Phytochelatins
Solid-phase peptide synthesis is the method of choice for producing phytochelatins with defined lengths (e.g., PC2, PC3, PC4). The Fmoc/tBu strategy is commonly employed. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected. Subsequent purification by High-Performance Liquid Chromatography (HPLC) is necessary to obtain a highly pure product.[1][2]
Protocol 1: Solid-Phase Synthesis and HPLC Purification of this compound (PCn)
Materials:
-
Fmoc-Gly-Wang resin or 2-chlorotrityl chloride resin[1]
-
Fmoc-L-Cys(Trt)-OH
-
Fmoc-L-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HBTU/HOBt or other suitable coupling reagents
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile (B52724) (ACN)
-
Preparative and analytical C18 HPLC columns[1]
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.[1]
-
Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (e.g., 92.5:2.5:2.5:2.5, v/v/v/w).[1]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[1]
-
Filter to collect the filtrate containing the cleaved peptide.[1]
-
-
Peptide Precipitation and Washing:
-
HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of 50% ACN in water containing 0.1% TFA.[1]
-
Filter the sample through a 0.45 µm syringe filter.[1]
-
Purify the peptide using a preparative C18 HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A common gradient is 5% to 40% acetonitrile over 30 minutes.[1]
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peptide peak.[1]
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.[1]
-
Methods for Determining Metal Binding Affinity
Several biophysical techniques can be employed to characterize the binding of metal ions to phytochelatins. Each method provides unique insights into the binding thermodynamics, stoichiometry, and kinetics.
Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a metal ion to a this compound. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[3][4] ITC is particularly useful for characterizing moderate to high-affinity interactions.
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining this compound-metal binding affinity using ITC.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified this compound
-
Metal salt solution (e.g., CdCl₂, ZnSO₄) of high purity
-
Degassed buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).[5]
-
-
Loading the Instrument:
-
Titration:
-
Data Analysis:
-
The raw data will be a series of heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of metal to this compound to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n).[7]
-
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a widely accessible technique that can be used to study this compound-metal binding. The binding of metal ions to the thiol groups of cysteine residues in phytochelatins often leads to the formation of metal-thiolate charge-transfer bands in the UV region of the spectrum (typically between 200 and 300 nm).[1] By titrating the this compound solution with a metal solution and monitoring the changes in absorbance, one can determine the stoichiometry of the complex and estimate the binding affinity.[1]
Protocol 3: UV-Vis Spectrophotometric Titration
Materials:
-
Purified this compound
-
Metal salt solution (e.g., CdSO₄, ZnCl₂) of known concentration
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.4) prepared with Chelex-treated water to remove trace metals[1]
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound (e.g., 10 µM) in the Chelex-treated buffer.[1]
-
Prepare a stock solution of the metal salt in the same buffer.
-
-
Spectroscopic Titration:
-
Record a baseline UV spectrum of the this compound solution from approximately 200 to 350 nm.[1]
-
Add small aliquots of the metal salt stock solution to the this compound solution to achieve a range of metal-to-phytochelatin molar ratios (e.g., from 0.1 to 2.0).[1]
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV spectrum.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (corresponding to the metal-thiolate charge-transfer band) as a function of the metal-to-phytochelatin molar ratio.
-
The point at which the absorbance change plateaus indicates the stoichiometry of the binding.
-
The binding affinity can be estimated by fitting the titration curve to a suitable binding equation.
-
Fluorescence Spectroscopy
Application Note:
Fluorescence spectroscopy offers a sensitive method for studying metal binding to phytochelatins. This can be achieved through intrinsic fluorescence quenching if the this compound contains a fluorescent amino acid (which is not the case for the canonical (γ-Glu-Cys)n-Gly structure), or more commonly, through competitive binding assays using a fluorescent probe. In a competitive assay, a fluorescent ligand that binds to the metal of interest is displaced by the this compound, leading to a change in fluorescence.[8]
Logical Relationship of Competitive Fluorescence Assay
Caption: Principle of a competitive fluorescence binding assay.
Protocol 4: Competitive Fluorescence Binding Assay
Materials:
-
Purified this compound
-
Metal salt solution
-
A suitable fluorescent metal probe (e.g., FluoZin-3 for Zn²⁺, Mag-Fura-2 for various divalent cations)
-
Buffer (e.g., HEPES, MOPS)
-
Fluorometer
Procedure:
-
Determine Probe-Metal Binding:
-
First, characterize the binding of the fluorescent probe to the metal ion of interest.
-
Titrate a solution of the fluorescent probe with the metal salt solution and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Determine the dissociation constant (K_d) for the probe-metal interaction.
-
-
Competitive Binding Assay:
-
Prepare a solution containing the fluorescent probe and the metal ion at concentrations that result in a significant fluorescent signal (e.g., probe concentration close to its K_d and metal concentration to achieve ~50-80% saturation).
-
Add increasing concentrations of the this compound to this solution.
-
Measure the fluorescence intensity after each addition of this compound. A decrease in fluorescence indicates that the this compound is sequestering the metal from the probe.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the this compound concentration.
-
Fit the data to a competitive binding equation to calculate the inhibition constant (K_i) for the this compound-metal interaction, which represents its binding affinity.
-
Atomic Absorption Spectroscopy (AAS)
Application Note:
Atomic Absorption Spectroscopy is a highly sensitive and element-specific technique for quantifying the total amount of a specific metal in a sample.[9] In the context of this compound binding studies, AAS can be used to determine the amount of metal bound to the peptide after separation of the complex from the free metal. This is often achieved by techniques such as size-exclusion chromatography or dialysis.
Protocol 5: Quantifying Bound Metal using AAS
Materials:
-
Purified this compound
-
Metal salt solution
-
Buffer
-
Size-exclusion chromatography column or dialysis tubing with an appropriate molecular weight cutoff
-
Atomic Absorption Spectrometer
-
Nitric acid (for sample digestion)
Procedure:
-
Incubation:
-
Incubate the this compound with a known concentration of the metal salt in a suitable buffer.
-
-
Separation of Complex from Free Metal:
-
Size-Exclusion Chromatography: Pass the incubation mixture through a size-exclusion column. The this compound-metal complex will elute in the void volume or earlier fractions, while the smaller, free metal ions will be retained and elute later.
-
Dialysis: Place the incubation mixture in a dialysis bag and dialyze against a large volume of buffer to remove the unbound metal ions.
-
-
Sample Preparation for AAS:
-
Collect the fractions containing the this compound-metal complex or the contents of the dialysis bag.
-
Digest the samples by heating with concentrated nitric acid to remove the organic matrix.
-
Dilute the digested samples to a suitable volume with deionized water.
-
-
AAS Analysis:
-
Prepare a series of standard solutions of the metal of interest with known concentrations.
-
Generate a calibration curve by measuring the absorbance of the standard solutions.
-
Measure the absorbance of the digested samples.
-
Determine the concentration of the metal in the samples by comparing their absorbance to the calibration curve.
-
-
Calculation of Stoichiometry:
-
Knowing the initial concentration of the this compound and the measured concentration of the bound metal, the stoichiometry of the complex can be calculated.
-
Quantitative Data on this compound-Metal Binding
The binding affinity of phytochelatins for different metals varies depending on the specific metal ion, the length of the this compound chain (n-number), and the experimental conditions (e.g., pH). The following table summarizes some reported binding affinities and stoichiometries.
| Metal Ion | This compound | Binding Affinity (log K) | Stoichiometry (Metal:PC) | Method | Reference |
| Cd²⁺ | PC2 | 6.2 | - | Spectrophotometry | [1][10] |
| Cd²⁺ | PC4 | 7.5 | - | Spectrophotometry | [1][10] |
| Cd²⁺ | PC4 | 13.39 | - | Potentiometry/Spectroscopy | [10][11] |
| Zn²⁺ | PC2 | ~6 (µM range) | 1:1 | UV-vis, ITC | [1] |
| Zn²⁺ | PC3 | ~7-8 (nM range) | 1:1 | UV-vis, ITC | [1] |
| Zn²⁺ | PC4 | ~9 (pM range) | 1:1 | UV-vis, ITC | [1] |
| Ag⁺ | PC2 | - | 1:1 | UV/VIS, Luminescence, HPLC | [12] |
| Ag⁺ | PC3 | - | 1.5:1 | UV/VIS, Luminescence, HPLC | [12] |
| Ag⁺ | PC4 | - | 4:1 | UV/VIS, Luminescence, HPLC | [12] |
| As³⁺ | PC2 | - | ~1:2 (As:PC2) | ESI-MS | [13] |
Note: The binding affinities can be influenced by the formation of various complex species, including binuclear complexes, especially at higher metal concentrations.[11] The thermodynamic stability of PC-metal complexes with some divalent cations has been reported to follow the order: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺.[10][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of phytochelatins by the continuous flow solid phase procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ag(I)-binding to phytochelatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
"Developing a reliable assay for Phytochelatin in complex biological matrices"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and some microorganisms in response to heavy metal stress.[1][2] These peptides play a crucial role in detoxification by chelating heavy metals and metalloids, such as cadmium, arsenic, lead, and copper, thereby neutralizing their toxicity.[2][3] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[2] The accurate and reliable quantification of phytochelatins in complex biological matrices is essential for understanding the mechanisms of heavy metal tolerance and for the development of bioremediation strategies.
This document provides detailed application notes and standardized protocols for the extraction, detection, and quantification of phytochelatins using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.
Signaling Pathway: Phytochelatin Biosynthesis and Detoxification
The synthesis of phytochelatins is an enzymatic process catalyzed by this compound synthase (PCS).[2] This enzyme is constitutively expressed and is allosterically activated by the presence of heavy metal ions.[4] The primary substrate for PCS is glutathione (B108866) (GSH).[2] The enzyme transfers a γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule to form PC2. This process can be repeated to form longer-chain phytochelatins.[2] Once synthesized, the thiol groups of the cysteine residues in phytochelatins bind to heavy metal ions, forming stable complexes that are subsequently sequestered into the vacuole, safely away from cellular processes.[1][3]
References
Application of Capillary Electrophoresis for Phytochelatin Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, fungi, and certain microorganisms in response to heavy metal stress.[1] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[2][3] These peptides play a crucial role in heavy metal detoxification by chelating metal ions, thereby reducing their toxicity.[1] The analysis of phytochelatins is essential for understanding the mechanisms of metal tolerance and accumulation in organisms, with significant implications for environmental science and phytoremediation.
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of phytochelatins.[4] Its high resolution, sensitivity, and speed, coupled with low sample and reagent consumption, make it an attractive alternative to traditional methods like high-performance liquid chromatography (HPLC).[4] This document provides detailed application notes and protocols for the separation of phytochelatins using capillary electrophoresis, intended to guide researchers in establishing robust and reliable analytical workflows.
Core Analytical Strategies
The analysis of phytochelatins by capillary electrophoresis involves several key steps, from sample preparation to detection. A general workflow is outlined below. The choice of specific methods, particularly regarding derivatization, depends on the available instrumentation and the desired sensitivity.
Data Presentation: Comparison of CE Methodologies
The following tables summarize quantitative data from various capillary electrophoresis methods for this compound analysis, facilitating the selection of an appropriate protocol based on experimental needs.
Table 1: Capillary Zone Electrophoresis (CZE) with UV/Fluorescence Detection
| Parameter | Method 1: mBrB Derivatization[5] | Method 2: On-line NEM Derivatization[6] |
| Derivatizing Agent | Monobromobimane (B13751) (mBrB) | N-ethylmaleimide (NEM) |
| Detection Method | Fluorescence (λex: 390 nm) | UV |
| Capillary | 38 cm total length (30 cm to detector), 50 µm i.d. | Not specified |
| Background Electrolyte | 150 mM phosphate (B84403) buffer, pH 1.60, with 2.5% v/v methanol | Not specified |
| Applied Voltage | 13 kV | Not specified |
| Injection | Pressure, 50 mbar for 17 s | Not specified |
| Detection Limit (LOD) | 2.5 µM (for Glutathione) | Increased sensitivity compared to underivatized thiols |
| Key Advantages | Simple, reproducible, selective, and accurate for complex biological samples. | Automated, high speed, small sample requirement. |
Table 2: Capillary Zone Electrophoresis coupled with Mass Spectrometry (CZE-MS)
| Parameter | CZE-ES-MS/MS[7][8] |
| Derivatization | None (Direct determination) |
| Detection Method | Electrospray Tandem Mass Spectrometry (ES-MS/MS) |
| Capillary | Uncoated fused-silica |
| Background Electrolyte | 5 mM ammonium (B1175870) acetate, pH 4 |
| Detection Mode | Full scan (300–1100 u) and product ion scan |
| Analytes Separated | Glutathione (B108866) and various this compound families ((γGlu-Cys)nGly, (γGlu-Cys)nSer, (γGlu-Cys)nβAla, (γGlu-Cys)n) |
| Key Advantages | Unambiguous confirmation of compound identity without derivatization. No need for extensive sample cleanup. |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue
This protocol provides a general procedure for the extraction of phytochelatins from plant material.[1][9]
Materials:
-
Plant tissue (e.g., roots, shoots)
-
Liquid nitrogen
-
Mortar and pestle or a suitable homogenizer
-
Extraction buffer: 0.1% (v/v) Trifluoroacetic acid (TFA) in water containing 6.3 mM Diethylenetriaminepentaacetic acid (DTPA)[9]
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer per 100 mg of tissue.
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Incubate on ice for 10 minutes.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the phytochelatins.
-
The extract can be used immediately for derivatization and CE analysis or stored at -80°C.
Protocol 2: Pre-column Derivatization with Monobromobimane (mBrB)
This protocol is adapted from methodologies utilizing mBrB for the fluorescent labeling of thiols, including phytochelatins, prior to CE analysis.[2][5][10]
Materials:
-
This compound extract (from Protocol 1)
-
Derivatization buffer: 200 mM HEPPS buffer, pH 8.2, containing 6.3 mM DTPA[2]
-
Monobromobimane (mBrB) solution: 25 mM in acetonitrile (B52724) (prepare fresh and protect from light)[2]
-
Reaction quenching solution: 1 M Methanesulfonic acid (MSA)[2] or 3% Perchloric acid[11]
-
Thermomixer or water bath
Procedure:
-
In a microcentrifuge tube, mix 450 µL of derivatization buffer with 10 µL of 25 mM mBBr solution.[2]
-
Add 250 µL of the this compound extract to the mixture.[2]
-
Incubate the reaction mixture at 45°C for 30 minutes in the dark.[2][11]
-
Stop the reaction by adding 300 µL of 1 M MSA.[2]
-
Centrifuge the sample at high speed for 5 minutes to pellet any precipitate.[10]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The derivatized sample is now ready for injection into the CE system.
Protocol 3: Capillary Zone Electrophoresis (CZE) Separation of mBrB-derivatized Phytochelatins
This protocol details the CZE conditions for separating mBrB-labeled phytochelatins.[5]
Materials and Instrumentation:
-
Capillary Electrophoresis system with a fluorescence detector
-
Fused-silica capillary (e.g., 38 cm total length, 30 cm to detector, 50 µm i.d.)
-
Background Electrolyte (BGE): 150 mM phosphate buffer, pH 1.60, containing 2.5% (v/v) methanol.[5]
-
Capillary conditioning solutions: 0.1 M NaOH, 0.1 M HCl, and deionized water.[4]
Procedure:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary sequentially with 0.1 M NaOH (30 min), deionized water (10 min), and 0.1 M HCl (10 min), followed by deionized water (10 min).[4] Finally, equilibrate the capillary with the BGE for at least 10 minutes.
-
Sample Injection: Inject the derivatized sample using hydrodynamic injection (e.g., 50 mbar for 17 seconds).[5]
-
Separation: Apply a voltage of 13 kV.[5] The separation occurs as the charged, derivatized phytochelatins migrate through the capillary at different velocities.
-
Detection: Monitor the fluorescence signal at an excitation wavelength of 390 nm.[5]
-
Data Analysis: Identify and quantify this compound peaks by comparing their migration times and peak areas to those of known standards.
Signaling Pathways and Logical Relationships
This compound Biosynthesis Pathway
Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme this compound synthase (PCS).[8] This enzyme is activated by the presence of heavy metal ions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 5. Capillary zone electrophoresis for analysis of phytochelatins and other thiol peptides in complex biological samples derivatized with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of phytochelatins by capillary zone electrophoresis with electrospray tandem mass spectrometry detection (CZE-ES MS/MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determination of phytochelatins by capillary zone electrophoresis with electrospray tandem mass spectrometry detection (CZE-ES MS/MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Techniques for Immobilizing Phytochelatin for Biosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants and some microorganisms in response to heavy metal stress. Their strong affinity and binding capacity for a wide range of heavy metal ions, including cadmium (Cd), mercury (Hg), lead (Pb), arsenic (As), and zinc (Zn), make them excellent biorecognition elements for the development of sensitive and selective biosensors.[1][2] The performance of such biosensors is critically dependent on the technique used to immobilize the phytochelatin onto the transducer surface. This document provides detailed application notes and protocols for various this compound immobilization techniques for biosensor development.
Immobilization Strategies for this compound-Based Biosensors
The choice of immobilization method is crucial as it influences the stability, accessibility, and orientation of the this compound, thereby affecting the biosensor's sensitivity, selectivity, and reusability. The primary techniques for immobilizing this compound include adsorption, covalent bonding, and entrapment.
Adsorption
Adsorption is a simple and direct method that relies on the physical interaction between the this compound and the transducer surface. This technique is particularly suited for electrochemical biosensors, where the electrode material has an affinity for the peptide.
Application Note: Adsorption is a straightforward and rapid immobilization technique. However, it may suffer from leaching of the biomolecule from the sensor surface, which can affect the long-term stability and reusability of the biosensor. The strength of adsorption depends on the surface chemistry of the transducer and the properties of the this compound.
This protocol is adapted from the work of Adam et al. for the development of an electrochemical biosensor for heavy metal detection.[3]
Materials:
-
This compound (e.g., PC2) solution (1 mM in deionized water)
-
Hanging Mercury Drop Electrode (HMDE)
-
Electrochemical analyzer with a three-electrode setup (working, reference, and auxiliary electrodes)
-
Supporting electrolyte (e.g., 0.5 M NaCl, pH 6.4)
-
Washing buffer (e.g., 0.5 M NaCl, pH 6.4)
-
Heavy metal standard solutions (e.g., Cd(II), Zn(II))
Procedure:
-
Electrode Preparation: Generate a new mercury drop on the HMDE according to the instrument's instructions.
-
This compound Adsorption: Immerse the HMDE in the this compound solution (1 mM) for a defined period (e.g., 240 seconds) to allow for adsorption of the this compound onto the mercury surface.
-
Washing: Gently rinse the electrode with the washing buffer to remove any non-adsorbed this compound.
-
Heavy Metal Interaction: Transfer the this compound-modified HMDE to the electrochemical cell containing the supporting electrolyte and the heavy metal sample. Allow the interaction to occur for a specific duration (e.g., 300 seconds).
-
Electrochemical Detection: Perform differential pulse voltammetry (DPV) or another suitable electrochemical technique to measure the signal generated from the this compound-metal complex. The appearance of new peaks or changes in existing peak currents indicates the presence and concentration of the heavy metal.[3]
-
Regeneration: The electrode surface can be renewed by generating a new mercury drop. For some this compound-based biosensors, regeneration can be achieved by washing with a chelating agent like EDTA.[1][4]
Covalent Bonding
Covalent immobilization involves the formation of a stable chemical bond between the this compound and the transducer surface. This method generally results in a more robust and stable biosensor compared to adsorption.
Application Note: Covalent bonding provides a strong and stable attachment of this compound, minimizing leaching and enhancing the operational stability of the biosensor. The choice of coupling chemistry depends on the functional groups available on both the this compound (e.g., amine, carboxyl, thiol groups) and the functionalized transducer surface.
This protocol is a standard method for coupling amine-containing biomolecules to carboxyl-functionalized surfaces.
Materials:
-
Gold electrode (e.g., screen-printed or disk electrode)
-
This compound solution
-
Self-assembled monolayer (SAM) forming solution (e.g., 11-mercaptoundecanoic acid (11-MUA) in ethanol)
-
Activation solution: 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in deionized water (prepare fresh)
-
Phosphate buffered saline (PBS), pH 7.4
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Electrode Cleaning: Clean the gold electrode surface by electrochemical cycling in a suitable electrolyte (e.g., 0.5 M H₂SO₄) or by piranha solution treatment (use with extreme caution). Rinse thoroughly with deionized water and ethanol (B145695).
-
Surface Functionalization: Immerse the cleaned gold electrode in the 11-MUA solution for several hours (e.g., 12-24 hours) to form a carboxyl-terminated SAM. Rinse with ethanol and deionized water.
-
Carboxyl Group Activation: Immerse the functionalized electrode in the freshly prepared EDC/NHS solution for a defined period (e.g., 15-30 minutes) at room temperature to activate the carboxyl groups.
-
This compound Immobilization: Rinse the activated electrode with PBS and immediately immerse it in the this compound solution. Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Immerse the electrode in the blocking solution for 30 minutes to deactivate any unreacted NHS-esters and prevent non-specific binding.
-
Washing: Rinse the electrode thoroughly with PBS to remove any unbound this compound and blocking agent. The this compound-immobilized electrode is now ready for use in a biosensor.
This protocol utilizes the bifunctional cross-linker glutaraldehyde (B144438) to link the amine groups of a functionalized surface to the amine groups of this compound.
Materials:
-
Amine-functionalized transducer surface (e.g., screen-printed carbon electrode modified with aminopropylsilane)
-
This compound solution
-
Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Blocking solution (e.g., 1 M glycine (B1666218) or ethanolamine)
Procedure:
-
Surface Activation: Immerse the amine-functionalized electrode in the glutaraldehyde solution for 30-60 minutes at room temperature. This activates the surface by introducing aldehyde groups.
-
Washing: Rinse the electrode thoroughly with deionized water and then with PBS.
-
This compound Immobilization: Immediately immerse the activated electrode in the this compound solution and incubate for 1-2 hours at room temperature. The aldehyde groups on the surface will react with the amine groups on the this compound.
-
Blocking: Immerse the electrode in the blocking solution for 30 minutes to quench any unreacted aldehyde groups.
-
Washing: Rinse the electrode thoroughly with PBS. The electrode is now ready for use.
Entrapment
Entrapment involves physically enclosing the this compound within a porous matrix, such as a polymer or a sol-gel, on the transducer surface.
Application Note: Entrapment is a gentle immobilization method that can preserve the native conformation of the this compound. The porous nature of the matrix allows for the diffusion of heavy metal ions to the entrapped this compound. However, the diffusion of analytes and products can be a limiting factor, potentially leading to a slower response time.
This protocol describes a simple method for entrapping this compound in a biocompatible gelatin matrix.
Materials:
-
This compound solution
-
Gelatin solution (e.g., 10% w/v in deionized water, heated to dissolve)
-
Glutaraldehyde solution (e.g., 2.5% v/v) as a cross-linker
-
Transducer (e.g., glassy carbon electrode)
Procedure:
-
Preparation of the Mixture: Mix the this compound solution with the warm gelatin solution.
-
Deposition: Cast a small volume of the this compound-gelatin mixture onto the surface of the transducer and allow it to spread evenly.
-
Cross-linking: Expose the coated transducer to glutaraldehyde vapor or immerse it in a glutaraldehyde solution for a short period (e.g., a few minutes) to cross-link the gelatin and entrap the this compound.
-
Washing: Rinse the electrode thoroughly with deionized water to remove any residual glutaraldehyde and non-entrapped this compound.
-
Drying: Allow the electrode to air-dry at room temperature. The biosensor is now ready for use.
Data Presentation
The following table summarizes the quantitative data for heavy metal detection using this compound-based biosensors with different immobilization techniques.
| Immobilization Technique | Transducer | Analyte | Detection Limit | Linear Range | Reference |
| Adsorption | Hanging Mercury Drop Electrode (HMDE) | Cd(II) | 1.0 pmole in 5 µL | Not specified | [3] |
| Adsorption | Hanging Mercury Drop Electrode (HMDE) | Zn(II) | 13.3 pmole in 5 µL | Not specified | [3] |
| Adsorption | Hanging Mercury Drop Electrode (HMDE) | cis-platin | 1.9 pmole in 5 µL | Not specified | [3] |
| Not specified (likely covalent) | Capacitive Transducer | Hg(II), Cd(II), Pb(II), Cu(II), Zn(II) | 100 fM | 100 fM - 10 mM | [4] |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway for heavy metal detection and the experimental workflows for different immobilization techniques.
Conclusion
The immobilization of this compound is a critical step in the development of robust and sensitive biosensors for heavy metal detection. The choice of immobilization technique depends on the specific application, the type of transducer, and the desired performance characteristics of the biosensor. While adsorption offers simplicity, covalent bonding provides greater stability, and entrapment can help maintain the biological activity of the this compound. The protocols and data presented in this document provide a foundation for researchers to develop and optimize this compound-based biosensors for a variety of applications in environmental monitoring, food safety, and clinical diagnostics. Further research is needed to explore a wider range of immobilization strategies and transducer platforms to fully exploit the potential of phytochelatins in biosensing.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Phytochelatin Yield in Transgenic Plants
This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered when working with transgenic plants engineered for enhanced phytochelatin production.
Frequently Asked Questions (FAQs)
Q1: My transgenic plants are not showing increased this compound levels after heavy metal exposure. What are the potential reasons?
A1: Several factors at the molecular and physiological level could be contributing to the low this compound (PC) yield. These can be broadly categorized as issues with transgene expression, substrate availability, and post-synthesis processes. A systematic troubleshooting approach is recommended to identify the bottleneck.
Q2: How can I confirm if the this compound synthase (PCS) transgene is correctly integrated and transcribed in my plants?
A2: Verifying the presence and expression of your transgene is a critical first step. A multi-level analysis is recommended:
-
Genomic Level: Confirm the integration of the PCS transgene into the plant genome using PCR and Southern blotting.[1][2] Southern blotting can also help determine the transgene copy number, as multiple copies can sometimes lead to gene silencing.[2]
-
Transcriptional Level: Analyze the transcription of the PCS transgene into mRNA using Northern blotting or Reverse Transcriptase PCR (RT-PCR).[1][2][3][4][5] Quantitative RT-PCR (qRT-PCR) can provide more precise data on the relative abundance of the transgene transcript.[3][5]
-
Protein Level: Detect the translated PCS protein using Western blotting or an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] These immunological techniques use antibodies specific to the PCS protein to confirm its presence and relative quantity.[2]
Q3: My analysis confirms the PCS transgene is expressed, but this compound levels are still low. What should I investigate next?
A3: If transgene expression is confirmed, the issue may lie with the availability of the precursor molecule, glutathione (B108866) (GSH), or with the activity of the PCS enzyme itself.
-
Glutathione Availability: Phytochelatins are synthesized from glutathione.[6] Insufficient GSH levels can be a major limiting factor. Overexpression of a highly active PCS enzyme can deplete the cellular GSH pool, leading to oxidative stress and potentially reduced PC synthesis.[7][8] It is advisable to quantify the GSH levels in your transgenic plants.
-
PCS Enzyme Activity: The PCS enzyme is activated by heavy metal ions.[8][9][10] The concentration and type of heavy metal used for induction are critical. Cadmium (Cd) is a particularly strong inducer of PCS activity.[8] Ensure that the heavy metal treatment is appropriate for activating the specific PCS enzyme you are working with.
Q4: Can overexpression of the this compound synthase (PCS) gene be detrimental to the plant?
A4: Yes, paradoxically, high levels of PCS overexpression have been reported to cause hypersensitivity to heavy metals like cadmium in some cases.[8][11] This can be due to a rapid depletion of the glutathione (GSH) pool, which is essential not only for PC synthesis but also for mitigating oxidative stress.[7] This imbalance can lead to increased cellular damage. Therefore, it is crucial to find an optimal level of PCS expression that enhances heavy metal tolerance without compromising the plant's overall health.
Q5: The this compound-metal complexes are formed, but the plants still show signs of toxicity. Why might this be?
A5: The detoxification process is not complete until the this compound-metal complexes are safely sequestered. These complexes are transported into the plant's vacuole to prevent them from interfering with cellular processes in the cytoplasm.[8][12] If the transport mechanism into the vacuole is inefficient or saturated, the accumulation of PC-metal complexes in the cytosol can still be toxic.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low this compound yield in your transgenic plants.
Caption: A step-by-step guide for troubleshooting low this compound yield.
This compound Synthesis and Detoxification Pathway
This diagram illustrates the key steps in this compound synthesis and the subsequent detoxification of heavy metals.
Caption: The pathway of this compound synthesis and heavy metal sequestration.
Experimental Protocols
Protocol 1: Quantification of Phytochelatins by HPLC
This protocol provides a method for the reliable quantification of phytochelatins in plant tissues using High-Performance Liquid Chromatography (HPLC).[13][14][15]
1. Plant Material and Stress Treatment:
-
Grow transgenic and wild-type plants under controlled conditions.
-
Induce heavy metal stress by treating the plants with a solution containing a specific concentration of a heavy metal (e.g., 50 µM CdCl₂).[13]
-
Harvest root and shoot tissues at various time points post-treatment.
-
Immediately flash-freeze the harvested tissues in liquid nitrogen and store them at -80°C.[13]
2. Extraction of Phytochelatins:
-
Grind approximately 0.5 g of frozen plant tissue to a fine powder in liquid nitrogen.[13]
-
Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water.[13]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[13]
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.[13]
-
Solvent B: Acetonitrile with 0.1% (v/v) TFA.
-
-
Gradient: A linear gradient from 5% to 40% of Solvent B over 40 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV absorbance at 214 nm.[13]
-
Injection Volume: 20 µL.[13]
4. Quantification:
-
Prepare a standard curve using commercially available this compound standards (e.g., PC2, PC3).
-
Quantify the amount of each this compound in the plant extracts by comparing the peak area from the sample chromatogram to the standard curve.[13]
Protocol 2: In Vitro this compound Synthase (PCS) Activity Assay
This assay measures the activity of the PCS enzyme extracted from plant tissues.[13]
1. Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol).[13]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[13]
-
The resulting supernatant is the crude enzyme extract.[13]
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl pH 8.0
-
10 mM Glutathione (GSH)
-
10 mM ATP
-
10 mM MgCl₂
-
50 µM CdCl₂ (or another activating heavy metal)
-
Crude enzyme extract
-
3. Incubation and Analysis:
-
Incubate the reaction mixture at 37°C for 30 minutes.[13]
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.[13]
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant for the presence of newly synthesized phytochelatins using the HPLC method described in Protocol 1.
4. Calculation of Enzyme Activity:
-
Enzyme activity can be expressed as the amount of product (phytochelatins) formed per unit of time per amount of enzyme extract. One unit of PCS activity is often defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound analysis.
Table 1: HPLC Parameters for this compound Quantification
| Parameter | Value | Reference |
| Column Type | Reversed-phase C18 | [13] |
| Mobile Phase A | 0.1% (v/v) TFA in water | [13] |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA | [14] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection Wavelength | 214 nm | [13] |
| Injection Volume | 20 µL | [13] |
| Limit of Detection (LOD) for PC3 | 0.1 µmol | [14] |
| Limit of Quantitation (LOQ) for PC3 | 0.5 µmol | [14] |
Table 2: Typical Concentrations for Heavy Metal Induction
| Heavy Metal | Typical Concentration Range | Notes | Reference |
| Cadmium (CdCl₂) | 50 - 100 µM | Strong inducer of PC synthesis. | [11][13] |
| Arsenic (As) | Varies by species and form | PC synthesis is a key detoxification mechanism. | [16] |
| Copper (Cu) | Varies by species | Essential nutrient, but toxic at high concentrations. | [16] |
| Zinc (Zn) | Varies by species | Essential nutrient, but can induce PC synthesis at high levels. | [17] |
References
- 1. analysis of transgenic plants | PPTX [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Analysis of gene expression in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Gene Expression in Transgenic Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adaptive Engineering of this compound-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Overexpression of BnPCS1, a Novel this compound Synthase Gene From Ramie (Boehmeria nivea), Enhanced Cd Tolerance, Accumulation, and Translocation in Arabidopsis thaliana [frontiersin.org]
- 11. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchportal.sckcen.be [researchportal.sckcen.be]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Phytochelatin Synthase Assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with phytochelatin synthase (PCS) assays. Our goal is to help you enhance enzyme activity and obtain reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthase assays in a question-and-answer format.
Q1: Why am I observing low or no this compound (PC) production in my assay?
A1: Low or absent PC production is a frequent challenge. Several factors could be responsible:
-
Inactive Enzyme: The enzyme may have lost activity due to improper extraction or storage. Ensure all steps are performed on ice and that the extraction buffer contains reducing agents like β-mercaptoethanol or DTT to protect the enzyme from oxidation.[1][2]
-
Insufficient Heavy Metal Activator: PCS activity is dependent on the presence of heavy metal ions.[3][4] Cadmium (Cd²⁺) is a potent activator.[3] Ensure the correct concentration of the metal activator is used.
-
Substrate Limitation: The concentration of glutathione (B108866) (GSH), the substrate for PCS, might be too low.[5] Ensure you are using the recommended concentration of GSH in your reaction mixture.
-
Incorrect pH: The optimal pH for PCS activity is typically around 8.0.[1][6] Check the pH of your Tris-HCl buffer.
-
Presence of Inhibitors: Chelating agents like EDTA in high concentrations can interfere with the metal activation of the enzyme. While low concentrations of EDTA are used in extraction buffers to inhibit metalloproteases, its concentration in the final reaction mixture should be minimal.[1]
Q2: My enzyme activity is lower than expected. How can I improve it?
A2: To enhance enzyme activity, consider the following optimizations:
-
Optimize Metal Activator Concentration: While essential, excessive concentrations of heavy metals can be inhibitory. Perform a concentration-response experiment to determine the optimal concentration of your chosen metal activator (e.g., CdCl₂ or ZnSO₄).[7]
-
Check Substrate Quality: Ensure the GSH used is fresh and has been stored correctly to prevent oxidation.
-
Incubation Time and Temperature: The standard incubation is 30 minutes at 37°C.[1][8] You can try optimizing the incubation time; however, be aware that prolonged incubation can lead to product degradation or substrate depletion.
-
Enzyme Concentration: The amount of crude or purified enzyme extract might be insufficient. If possible, increase the amount of enzyme in the reaction.
Q3: I'm having issues with the HPLC analysis of my assay products. What could be wrong?
A3: HPLC analysis of phytochelatins can be challenging. Here are some common problems and solutions:
-
No or Low PC Peak: This could be due to insufficient sample concentration or inefficient derivatization if you are using a fluorescence detector.[9] Concentrate your sample before injection or optimize the derivatization conditions.
-
Poor Peak Resolution: This may be caused by issues with the mobile phase or the column. Ensure the mobile phase composition and gradient are optimal for separating PCs from GSH and other components.[1][8] A contaminated guard column or active sites on the analytical column can also lead to poor peak shape.[9]
-
Contamination Peaks: Contamination during sample handling can introduce interfering peaks. Always use clean labware and wear appropriate personal protective equipment.[9]
Frequently Asked Questions (FAQs)
Q1: What is the role of heavy metals in the this compound synthase assay?
A1: Heavy metal ions are essential activators of this compound synthase.[3][4] The enzyme catalyzes the transfer of a γ-glutamylcysteine group from a glutathione (GSH) molecule to another GSH molecule, and this process is triggered by the presence of metal ions like cadmium (Cd²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[4][7]
Q2: Can I use other heavy metals besides cadmium to activate the enzyme?
A2: Yes, other divalent heavy metal ions such as Zn²⁺ and Cu²⁺ can also activate PCS.[4] However, cadmium is recognized as a particularly strong inducer of PCS activity.[3] The optimal activator and its concentration may vary depending on the source of the enzyme.
Q3: Why is β-mercaptoethanol or DTT included in the enzyme extraction buffer?
A3: this compound synthase is a cysteine-rich enzyme and is susceptible to oxidation, which can lead to loss of activity. β-mercaptoethanol and dithiothreitol (B142953) (DTT) are reducing agents that protect the thiol groups of the enzyme from oxidation during the extraction process.[1][2]
Q4: Is it necessary to purify the this compound synthase before performing the assay?
A4: While using a purified enzyme can provide more specific activity data, it is not always necessary. Many successful assays are performed using crude enzyme extracts from plant tissues.[1] The choice depends on the specific research question and the required level of detail.
Data Presentation
Table 1: Comparison of Enzyme Extraction Buffer Components
| Component | Concentration | Purpose | Reference(s) |
| Tris-HCl (pH 8.0) | 50 mM | Buffering agent | [1] |
| β-mercaptoethanol | 10 mM | Reducing agent | [1][6] |
| EDTA | 1 mM | Chelator (inhibits metalloproteases) | [1] |
| Glycerol | 10% (v/v) | Cryoprotectant/stabilizer | [1] |
Table 2: Typical this compound Synthase Assay Reaction Mixture
| Component | Concentration | Purpose | Reference(s) |
| Tris-HCl (pH 8.0) | 100-200 mM | Buffering agent | [1][6] |
| Glutathione (GSH) | 3.3-10 mM | Substrate | [1][6] |
| CdCl₂ | 50-200 µM | Metal activator | [1][6][8] |
| Crude Enzyme Extract | 100 µL (variable) | Enzyme source | [1] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound Synthase
-
Harvest fresh plant tissue (e.g., roots or leaves).
-
Homogenize 1 g of the tissue in 3 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).[1]
-
Perform the homogenization on ice to prevent enzyme degradation.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the crude enzyme extract. Store on ice for immediate use or at -80°C for long-term storage.
Protocol 2: this compound Synthase Activity Assay
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM Glutathione (GSH)
-
50 µM CdCl₂
-
100 µL of crude enzyme extract
-
-
Bring the final volume to 500 µL with sterile water.[1]
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.[1]
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Analyze the supernatant for this compound content using HPLC.[1]
Visualizations
Caption: Experimental workflow for this compound synthase assay.
Caption: this compound synthase activation and reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthase catalyzes key step in turnover of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"Preventing Phytochelatin degradation during sample extraction and storage"
Technical Support Center: Preventing Phytochelatin Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound (PC) degradation during sample extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample handling?
A1: Phytochelatins are highly susceptible to degradation due to two main factors:
-
Oxidation: The thiol (-SH) groups in the cysteine residues of phytochelatins are easily oxidized, which can lead to the formation of disulfide bridges. This modification prevents their detection and accurate quantification.[1]
-
Enzymatic Activity: During cell lysis, endogenous proteases are released from vacuoles, which can enzymatically degrade the peptide structure of phytochelatins.[1]
Q2: What is the recommended procedure for initial sample preparation to minimize degradation?
A2: To minimize degradation from the outset, it is crucial to halt all metabolic activity immediately upon harvesting plant tissue. The recommended procedure is as follows:
-
Harvest plant tissue (e.g., roots, leaves).
-
Immediately flash-freeze the tissue in liquid nitrogen.[2]
-
Lyophilize (freeze-dry) the tissue to remove water, which also helps in accurate weighing for subsequent steps.[1]
-
Grind the dried tissue into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle with liquid nitrogen.[1][2]
-
Store the resulting powder at -80°C until you are ready to proceed with the extraction.[1][2][3]
Q3: What are the optimal storage conditions for preserving this compound integrity in extracts?
A3: For long-term stability, this compound extracts should be stored at -80°C.[1][2][3] If analysis is to be performed within a short timeframe, keeping the autosampler at a low temperature (e.g., 4°C) can help prevent degradation during a long sequence of analyses.[1] It has been noted that phytochelatins may only be stable for a maximum of 4 hours at room temperature.[4]
Q4: Why is an acidic extraction buffer recommended for this compound extraction?
A4: An acidic environment (pH < 4.0) is critical for efficient this compound extraction.[1] Phytochelatins are acidic peptides, and a low pH keeps them protonated, ensuring their solubility in the reversed-phase solvents typically used in HPLC analysis.[1] Acidic conditions also help to precipitate proteins, including degradative enzymes.[2] Commonly used acids in extraction buffers include trifluoroacetic acid (TFA) and perchloric acid.[1][2][5]
Q5: What is the role of reducing agents like Dithiothreitol (DTT) in the extraction buffer?
A5: Reducing agents such as Dithiothreitol (DTT) are added to the extraction buffer to prevent the oxidation of the thiol groups in phytochelatins.[1] By maintaining the sulfhydryl groups in their reduced state, DTT helps to prevent the formation of disulfide bridges, ensuring that the phytochelatins can be accurately detected and quantified.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Recovery | 1. Degradation: Oxidation of thiol groups or enzymatic degradation.[1] 2. Inefficient Extraction: Suboptimal pH of the extraction buffer.[1] 3. Strong Metal Chelation: Phytochelatins may be tightly bound to heavy metals in the sample.[1] 4. Suboptimal Solid-Phase Extraction (SPE): Improper cartridge conditioning, incorrect sample loading pH, or inefficient elution.[1] | 1. Work quickly and keep samples on ice at all times.[1] Add antioxidants like DTT to the extraction buffer.[1][2] 2. Use an acidic extraction buffer with a pH below 4.0.[1] 3. Consider methods to dissociate this compound-metal complexes if this is a concern for your specific analysis. 4. Re-optimize the SPE protocol, ensuring proper conditioning, equilibration, loading, washing, and elution steps.[1] |
| Peak Tailing in HPLC Chromatogram | 1. Secondary Interactions: Basic phytochelatins can interact with acidic silanol (B1196071) groups on silica-based columns.[3] 2. Column Degradation: The analytical column may be deteriorating. | 1. Adjust the mobile phase pH. Using a mobile phase containing an acid like 0.1% TFA is common and helps improve peak shape.[3] 2. Implement a regular column washing protocol or replace the column if necessary.[1] |
| Shifting Retention Times in HPLC | 1. Inconsistent Mobile Phase Preparation: Inaccurate measurements or use of old buffered solutions.[3] 2. Flow Rate Fluctuations: Leaks or trapped air in the pump.[3] 3. Temperature Fluctuations: Changes in column temperature affect retention times.[3] 4. Insufficient Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before each injection.[3] | 1. Ensure accurate preparation of fresh mobile phase.[3] 2. Degas the mobile phase and purge the pump to remove air bubbles and check for leaks.[3] 3. Use a column oven to maintain a stable temperature.[3] 4. Ensure the column is fully equilibrated before each run, especially for gradient elution.[3] |
| High Backpressure in HPLC System | 1. Blockages: Particulate matter from the sample or mobile phase can cause blockages in the system, often in the column frit or guard column.[3] | 1. Filter all samples through a 0.22 µm syringe filter before injection.[1] If pressure is high, disconnect the column to see if the pressure drops, indicating a clogged column. Try back-flushing the column or cleaning it with strong solvents.[3] |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue
This protocol provides a generalized method for extracting phytochelatins from plant tissues.
1. Sample Preparation: a. Harvest plant tissue and immediately flash-freeze in liquid nitrogen.[2] b. Lyophilize (freeze-dry) the tissue.[1] c. Grind the dried tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.[1][2] d. Store the powder at -80°C until extraction.[1]
2. Extraction: a. Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.[1] b. Prepare the extraction buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water containing 5 mM Dithiothreitol (DTT).[1] c. Add 1.5 mL of ice-cold extraction buffer to the tube.[1] d. Homogenize the sample using a sonicator probe or a bead beater, keeping the sample on ice.[1] e. Vortex vigorously for 1 minute, then place on a shaker at 4°C for 30 minutes.[1] f. Centrifuge at 15,000 x g for 15 minutes at 4°C.[1] g. Carefully transfer the supernatant (the crude extract) to a new tube.[1]
3. Solid-Phase Extraction (SPE) Cleanup (using a C18 cartridge): a. Conditioning: Pass 3 mL of methanol (B129727) through the C18 cartridge, followed by 3 mL of water.[1] b. Equilibration: Pass 3 mL of the extraction buffer (0.1% TFA) through the cartridge.[1] c. Loading: Load the crude extract onto the cartridge at a flow rate of approximately 1 drop per second.[1] d. Washing: Pass 3 mL of 0.1% TFA in water through the cartridge to remove salts and other polar impurities.[1] e. Elution: Elute the phytochelatins by passing 1.5 mL of 80% methanol in 0.1% TFA through the cartridge into a clean collection tube.[1]
4. Final Preparation for Analysis: a. Dry the eluted sample completely using a vacuum centrifuge.[1] b. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your HPLC analysis (e.g., 0.1% formic acid in water).[1] c. Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[1]
Data Presentation
Table 1: Summary of Recommended Storage and Extraction Conditions to Minimize this compound Degradation
| Parameter | Condition | Rationale | Reference |
| Sample Collection | Flash-freezing in liquid nitrogen | Immediately halts metabolic and enzymatic activity. | [2] |
| Sample Pre-treatment | Lyophilization (Freeze-drying) | Removes water and allows for accurate weighing. | [1] |
| Long-term Storage | -80°C | Minimizes enzymatic activity and chemical degradation. | [1][2][3] |
| Short-term Storage (Autosampler) | 4°C | Reduces degradation during long analytical sequences. | [1] |
| Extraction Buffer pH | < 4.0 (e.g., 0.1% TFA) | Ensures phytochelatins remain protonated and soluble; precipitates proteins. | [1][2] |
| Extraction Additive | 5 mM Dithiothreitol (DTT) | Prevents oxidation of thiol groups. | [1][2] |
| Extraction Temperature | On ice or at 4°C | Minimizes enzymatic degradation during homogenization and extraction. | [1] |
Visualizations
Caption: Workflow for this compound extraction and sample preparation.
Caption: Factors leading to this compound degradation and preventative measures.
References
"Addressing matrix effects in LC-MS analysis of Phytochelatins"
Welcome to the technical support center for the LC-MS analysis of phytochelatins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of phytochelatins, with a focus on diagnosing and mitigating matrix effects.
Issue 1: Poor Sensitivity or Complete Loss of Analyte Signal
Question: I am observing a significantly lower signal for my phytochelatin standards when spiked into an extracted sample compared to the signal in a clean solvent, or in some cases, the signal is completely gone. What could be the cause and how can I fix it?
Answer: This is a classic symptom of ion suppression , a major type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] Phytochelatins are particularly susceptible due to their chelating nature, which can lead to interactions with metal ions from the LC system itself, further suppressing the signal.[3]
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Compounds in the plant extract with similar properties to phytochelatins can co-elute and compete for ionization.[1][4]
-
Solution 1: Improve Chromatographic Separation. Modify your LC gradient to better separate phytochelatins from the interfering matrix components. This could involve adjusting the mobile phase composition or using a longer gradient.[1][5]
-
Solution 2: Enhance Sample Cleanup. A more rigorous sample preparation procedure can remove many interfering substances before the sample is injected. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation or liquid-liquid extraction.[6]
-
Solution 3: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[7] This approach is only viable if the resulting this compound concentration remains above the instrument's limit of detection.[7]
-
-
Interaction with Metal Surfaces: Phytochelatins can chelate with metal ions (like Fe++) present in standard stainless steel HPLC columns and tubing, leading to sample loss and signal suppression.[3]
-
Solution: Use Metal-Free or PEEK-Lined Hardware. Consider using a metal-free or PEEK-lined column and tubing to prevent the formation of metal-phytochelatin complexes that cause ion suppression.[3]
-
-
Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity for all analytes.
-
Solution: Regular Instrument Maintenance. Ensure the ion source is cleaned regularly according to the manufacturer's recommendations.[8] Using a divert valve to direct the initial, unretained portion of the chromatogram (which often contains high concentrations of salts and other matrix components) to waste can help keep the source cleaner for longer.[7]
-
Troubleshooting Workflow for Poor Sensitivity
Caption: A decision tree for troubleshooting poor LC-MS signal.
Issue 2: Inaccurate and Irreproducible Quantification
Question: My quantitative results for phytochelatins are highly variable between replicates and the accuracy is poor. How can I improve this?
Answer: Poor accuracy and reproducibility are often direct consequences of uncorrected matrix effects.[1] Because the extent of ion suppression or enhancement can vary from sample to sample, it is crucial to use a calibration strategy that compensates for these variations.
Solutions:
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): This is the most widely recognized and effective method to correct for matrix effects.[9][10] A SIL-IS is an analog of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[11]
-
Why it works: The SIL-IS has nearly identical chemical and physical properties to the analyte.[12] It will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[12][13]
-
Considerations: The SIL-IS should be added to the sample at the very beginning of the extraction process to account for analyte losses during sample preparation as well.[14] Ensure the mass difference between the analyte and the SIL-IS is at least 3 amu to prevent spectral overlap.[12]
-
-
Method of Standard Addition: This method is particularly useful when a suitable SIL-IS is not available or when dealing with very complex matrices where no true "blank" matrix exists.[15][16]
-
How it works: The sample is split into several aliquots. One aliquot is analyzed directly, while increasing, known amounts of a this compound standard are added to the other aliquots. All aliquots are then analyzed. A calibration curve is generated by plotting the instrument response versus the concentration of the added standard. The unknown concentration of the analyte in the original sample is determined by extrapolating the linear regression line to the x-intercept.[15]
-
Benefit: Since the calibration standards are analyzed in the presence of the same matrix as the analyte, this method effectively corrects for proportional matrix effects.[15][16]
-
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is identical to the samples being analyzed.
Comparison of Quantitative Correction Strategies
| Strategy | Principle | Pros | Cons |
| Stable Isotope Labeled IS | Co-eluting labeled analog normalizes for matrix effects and recovery losses.[13] | Considered the "gold standard"; highly accurate and precise; corrects for both matrix effects and extraction variability.[9][18] | Can be expensive; synthesis of specific SIL standards may be required.[10][18] |
| Standard Addition | Analyte concentration is determined by extrapolating from standards spiked into the sample itself.[15] | Excellent for complex matrices where no blank is available; effectively corrects for matrix effects.[15][16] | More labor-intensive (requires multiple analyses per sample); does not correct for extraction recovery unless additions are made prior to extraction.[14][15] |
| Matrix-Matched Calibration | Calibration curve is prepared in a blank matrix extract.[17] | More accurate than calibration in solvent; compensates for matrix effects.[17] | Difficult to find a true blank matrix; matrix effects can vary between different lots of the same matrix.[1] |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue
This protocol is adapted from methods designed for the rapid extraction of thiols like phytochelatins from plant tissues.[19][20]
Materials:
-
Plant tissue (e.g., roots, shoots)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or blender
-
Extraction Buffer: 60% perchloric acid[19][20] or 5% sulfosalicylic acid
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to stop all metabolic activity.[19] Store at -80°C until use.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[19]
-
Weigh the frozen powder and transfer it to a centrifuge tube.
-
Add 2 mL of cold 60% perchloric acid for every 1 gram of fresh weight.[19][20]
-
Centrifuge the homogenate at 13,000 x g for 5-10 minutes at 4°C.[19][20]
-
Carefully collect the supernatant, which contains the phytochelatins.
-
Filter the supernatant through a 0.45 µm syringe filter before LC-MS analysis.
Protocol 2: Quantification by Standard Addition
This protocol outlines the steps for performing standard addition on an extracted sample aliquot.[15]
Procedure:
-
Estimate Concentration: Perform an initial injection of the sample extract to get an approximate concentration of the this compound of interest.
-
Prepare Aliquots: Pipette four equal volumes (e.g., 200 µL) of the sample extract into four separate autosampler vials.
-
Spike Aliquots:
-
Vial 1: Add a small volume (e.g., 10 µL) of solvent (this is the unspiked sample).
-
Vial 2: Add 10 µL of a standard solution to achieve an added concentration of approximately 0.5x the estimated sample concentration.
-
Vial 3: Add 10 µL of a standard solution to achieve an added concentration of approximately 1.0x the estimated sample concentration.
-
Vial 4: Add 10 µL of a standard solution to achieve an added concentration of approximately 1.5x the estimated sample concentration.
-
-
Analyze: Inject and analyze all four prepared samples using the LC-MS method.
-
Plot and Calculate:
-
Create a plot with the added concentration on the x-axis and the measured peak area on the y-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of the this compound in the original sample extract.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS? A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4][21] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[1][22]
Q2: Why are phytochelatins prone to matrix effects? A: Phytochelatins are analyzed from complex biological matrices like plant tissues, which contain numerous other compounds (salts, lipids, pigments, etc.) that can interfere with ionization.[23] Furthermore, their thiol-rich structure makes them effective metal chelators, leading to potential interactions with metal components of the LC system, which can cause signal loss.[3]
Q3: What is the difference between ion suppression and ion enhancement? A: Ion suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower MS signal.[1] Ion enhancement is the opposite, where the matrix components increase the ionization efficiency, resulting in a higher signal. Both effects are detrimental to accurate quantification.[22]
Q4: Can I completely eliminate matrix effects? A: Completely eliminating matrix effects is often not possible, especially with complex samples.[1][10] The goal is to minimize them through optimized sample preparation and chromatography, and then to compensate for the remaining, unavoidable effects using an appropriate calibration strategy like stable isotope labeled internal standards or standard addition.[1][9]
Q5: When should I use standard addition versus a stable isotope labeled internal standard? A: A stable isotope labeled internal standard (SIL-IS) is generally the preferred method due to its high accuracy and ability to correct for variations in both matrix effects and sample processing.[18] However, SIL-IS can be expensive or unavailable for certain phytochelatins.[10] Standard addition is an excellent alternative in these cases, or when working with extremely complex or variable matrices where a consistent matrix-matched calibrant cannot be prepared.[15][16]
Q6: My LC-MS system has a divert valve. How can this help with matrix effects? A: A divert valve can be programmed to send the flow from the column to waste during the initial and final parts of the chromatographic run. This is beneficial because highly polar, unretained compounds (like salts) elute first, and strongly retained, non-polar compounds elute last. By diverting these portions away from the mass spectrometer, you reduce the contamination of the ion source, which helps maintain sensitivity and reduce background noise.[7]
General this compound Analysis Workflow
Caption: Workflow for this compound analysis from extraction to quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gtfch.org [gtfch.org]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 18. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of this compound-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"Improving the stability of Phytochelatin-metal complexes for analysis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful analysis of phytochelatin-metal complexes.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound-metal complexes, offering step-by-step solutions.
Issue 1: Low or No this compound Signal Detected
Possible Causes and Solutions:
-
Sample Degradation: Phytochelatins (PCs) are susceptible to oxidation and degradation.[1] Ensure tissue samples are flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[2][3]
-
Inefficient Extraction: The extraction method may not be effectively isolating the PCs. Use an acidic extraction buffer, such as 0.1% (v/v) trifluoroacetic acid (TFA), to precipitate proteins and preserve the thiol groups of PCs.[2][3]
-
Oxidation of Thiol Groups: The sulfhydryl groups of PCs are easily oxidized, which can prevent metal binding and detection.[4] It is recommended to add a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer.[2]
-
Insufficient Derivatization (if applicable): For methods requiring derivatization for detection (e.g., with monobromobimane), ensure the reaction conditions are optimal. This includes pH, temperature, and incubation time.[5]
-
Low Abundance: The concentration of PCs in your sample may be below the detection limit of your instrument.[1] Consider concentrating the sample or using a more sensitive detection method like fluorescence detection after derivatization or mass spectrometry.[2][6]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Causes and Solutions:
-
Secondary Interactions: Phytochelatins can interact with the stationary phase of the HPLC column, leading to peak tailing.[1] Using an acidic mobile phase, such as 0.1% TFA, can help to improve peak shape.[6]
-
Suboptimal Mobile Phase pH: The charge state of phytochelatins is pH-dependent. An incorrect mobile phase pH can lead to poor peak shape.[6] Experiment with slight adjustments to the mobile phase pH to optimize separation.
-
Column Contamination or Degradation: The analytical column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary.[7]
-
Inappropriate Gradient Program: A steep gradient may not allow for adequate separation of different PC species.[6] Optimize the gradient to ensure better resolution.
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
-
System Equilibration: Insufficient equilibration of the HPLC column between runs can cause retention time drift.[6] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Fluctuations in Flow Rate: Leaks or air bubbles in the pump can lead to an inconsistent flow rate.[1] Degas the mobile phase and purge the pump to remove any air.
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to variability.[1] Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[1] Use a column oven to maintain a stable temperature throughout the analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store plant samples for this compound analysis?
A1: To prevent degradation, plant tissues should be flash-frozen in liquid nitrogen immediately upon harvesting and stored at -80°C until extraction.[2][3] This halts metabolic activity and preserves the integrity of the phytochelatins.
Q2: Why is an acidic extraction buffer necessary?
A2: An acidic extraction buffer, typically containing 0.1% trifluoroacetic acid (TFA) or perchloric acid, serves two main purposes.[2][8] It precipitates proteins, which can interfere with the analysis, and it helps to preserve the thiol groups of phytochelatins in their reduced state, which is essential for metal binding.
Q3: Should I use a reducing agent during extraction?
A3: Yes, it is highly recommended to add a reducing agent like dithiothreitol (DTT) to your extraction buffer.[2] This ensures that the sulfhydryl groups on the phytochelatins remain in their reduced form, preventing oxidative dimerization and maintaining their ability to chelate metals.
Q4: What is the purpose of derivatization in this compound analysis?
A4: Phytochelatins lack a strong native chromophore, making them difficult to detect using standard UV-Vis detectors.[2] Derivatization with a fluorescent tag, such as monobromobimane (B13751) (mBBr), significantly enhances detection sensitivity.[6][9] Post-column derivatization with reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is another option, though it can have issues with certain metal-PC complexes.[2][5]
Q5: At what pH should I perform derivatization with monobromobimane (mBBr)?
A5: The reaction with mBBr is typically carried out at a slightly alkaline pH, around 8.2.[2][5]
Q6: Can I analyze this compound-metal complexes directly without derivatization?
A6: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) allows for the direct detection and quantification of phytochelatins and their metal complexes without the need for derivatization.[2] This method provides high specificity and can identify different PC oligomers based on their mass-to-charge ratio.
Q7: How does pH affect the stability of this compound-metal complexes?
A7: The stability of this compound-metal complexes is pH-dependent.[10] While acidic conditions are used for extraction to preserve the phytochelatins, the formation and stability of the complexes themselves can vary with pH. The optimal pH for complex stability depends on the specific metal being investigated.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound-metal complexes.
Table 1: Recommended Reagent Concentrations for Sample Preparation
| Reagent | Concentration | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Acidic extraction and mobile phase additive | [2] |
| Dithiothreitol (DTT) | ~20 mM | Reducing agent to maintain thiol groups | [2] |
| Monobromobimane (mBBr) | 10-25 mM | Pre-column derivatization agent | [5][8] |
| HEPPS Buffer | 200 mM, pH 8.2 | Buffer for mBBr derivatization | [5] |
| Ellman's Reagent (DTNB) | Varies | Post-column derivatization agent | [2] |
Table 2: Stability Constants (log K) for this compound-Cadmium Complexes at pH 7.4
| Ligand | log K (1:1 Cd-Ligand) | Reference |
| Glutathione (GSH) | 5.93 | [11] |
| This compound 2 (PC2) | 6.2 | [12] |
| This compound 4 (PC4) | 13.39 | [11] |
Experimental Protocols
Protocol 1: Extraction of Phytochelatins from Plant Tissue
-
Harvesting: Harvest plant tissue and immediately flash-freeze in liquid nitrogen.[2] Store at -80°C.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[2]
-
Acid Extraction: To approximately 0.2 g of powdered tissue, add 1.8 mL of ice-cold extraction buffer (0.1% v/v TFA in water).[2]
-
Reduction: Add DTT to a final concentration of approximately 20 mM.[2]
-
Centrifugation: Vortex the homogenate thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[2]
-
Storage: The extract is now ready for derivatization and/or HPLC analysis. If not used immediately, store at -80°C.[2]
Protocol 2: Pre-Column Derivatization with Monobromobimane (mBBr)
-
Sample Preparation: Dissolve the lyophilized sample extract in 300 µL of 6.3 mM DTPA with 0.1% (v/v) TFA.[5]
-
Reaction Mixture: In a separate tube, mix 450 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA with 10 µL of 25 mM mBBr.[5]
-
Derivatization: Add 250 µL of the PC sample to the reaction mixture. Incubate in the dark at 45°C for 30 minutes.[5][8]
-
Stopping the Reaction: Stop the reaction by adding 300 µL of 1 M methanesulfonic acid (MSA).[5]
-
Storage: Store the samples in the dark at 4°C until HPLC analysis.[5]
Visualizations
Caption: A standard workflow for the extraction and analysis of phytochelatins.
Caption: A troubleshooting decision tree for low or no this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of phytochelatins in plant matrices by pre-column derivatization, high-performance liquid chromatography and fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Resolving Co-elution and Other HPLC Challenges in Phytochelatin and Glutathione Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the HPLC analysis of phytochelatins (PCs) and glutathione (B108866) (GSH).
Troubleshooting Guides
This section offers solutions to common problems encountered during the HPLC analysis of phytochelatins and glutathione, focusing on co-elution, peak shape issues, and retention time instability.
Issue 1: Co-elution of Phytochelatins and Glutathione
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant challenge that can lead to inaccurate quantification.[1]
Symptoms:
-
A single peak that is asymmetrical, with a shoulder or appearing as two merged peaks.[1]
-
Inconsistent peak purity analysis, especially when using a Diode Array Detector (DAD) or Mass Spectrometry (MS).[1][2]
Solutions:
-
Optimize the Mobile Phase Gradient: A steep gradient may not provide enough time for separation.[3] "Stretching out" the part of the gradient where the compounds of interest elute can improve resolution.[4] Start with a scouting gradient (e.g., 5-100% acetonitrile (B52724) over 20 minutes) to determine the approximate elution time of the analytes, and then create a shallower gradient in that region.[5]
-
Adjust Mobile Phase Composition and pH: The pH of the mobile phase is critical for separating these acidic peptides.[3] Using an acidic mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is common to suppress the ionization of silanol (B1196071) groups on the column and improve peak shape.[3][6][7] Altering the organic modifier (e.g., switching from acetonitrile to methanol) can also change the selectivity of the separation.[2]
-
Change the Stationary Phase (Column): If mobile phase optimization is insufficient, using a column with a different selectivity is a powerful solution.[2] For instance, if you are using a standard C18 column, consider trying a column with a different chemistry, such as a biphenyl (B1667301) or an amide-based column, which can offer different interactions with the analytes.[2][6]
-
Modify the Capacity Factor (k'): If co-eluting peaks have a low capacity factor (elute very early), they are not interacting sufficiently with the stationary phase. Weaken the mobile phase (i.e., decrease the percentage of the organic solvent) to increase retention time and improve the chances of separation. An ideal capacity factor is generally between 1 and 5.[1][2]
Issue 2: Poor Peak Shape (Broadening or Tailing)
Poor peak shape can compromise resolution and the accuracy of quantification.
Symptoms:
-
Peaks are wider than expected.
-
Peaks are asymmetrical, with a "tail" extending from the back of the peak.
Solutions:
-
Check for Column Overload: Injecting too much sample can lead to broadened peaks. Try diluting the sample to see if peak shape improves.[8]
-
Optimize Mobile Phase pH: For acidic compounds like phytochelatins, a mobile phase pH that is too high can lead to interactions with residual silanol groups on the column, causing peak tailing.[8] Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.0) by using additives like TFA or phosphoric acid.[9]
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase.[6] Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9][10] Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
Inspect for System Issues: A blocked frit, a void in the column, or contamination at the column inlet can all lead to poor peak shape.[10] Consider back-flushing the column or using a guard column to protect the analytical column.[8][11]
Issue 3: Inconsistent Retention Times
Shifting retention times make peak identification difficult and compromise the reproducibility of the analysis.[8]
Symptoms:
-
The time at which a specific analyte elutes changes between injections.
Solutions:
-
Ensure Proper Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection is a common cause of retention time drift, especially in gradient elution.[3][8] Allow sufficient time for the column to return to the starting conditions between runs, which may require flushing with 5-10 column volumes.[3]
-
Check for Leaks and Pump Performance: Leaks in the system or air bubbles in the pump can lead to an inconsistent flow rate, which directly affects retention times.[8] Regularly inspect fittings for leaks and degas the mobile phase to prevent bubble formation.[8][9]
-
Maintain a Stable Column Temperature: Changes in temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, leading to shifts in retention time.[8] Using a column oven is crucial for maintaining a consistent temperature.[8]
-
Prepare Fresh and Consistent Mobile Phase: Inconsistent preparation of the mobile phase, especially buffered solutions, can cause retention time variability.[8] Prepare mobile phases fresh daily and ensure accurate measurements.
Frequently Asked Questions (FAQs)
Q1: Should I use derivatization for phytochelatin and glutathione analysis?
A1: Derivatization is often recommended, especially when high sensitivity is required. Pre-column derivatization with a fluorescent tag like monobromobimane (B13751) (mBBr) can significantly increase detection sensitivity.[3][12] This is particularly useful for samples with low concentrations of these thiols. However, methods using Mass Spectrometry (MS) or Evaporative Light-Scattering Detector (ELSD) can offer high sensitivity and specificity without the need for derivatization.[3][7]
Q2: What are some key considerations for sample preparation to avoid degradation of phytochelatins and glutathione?
A2: Phytochelatins and glutathione are prone to oxidation.[3][12][13] To minimize degradation, it is crucial to:
-
Immediately freeze plant or cell samples in liquid nitrogen upon harvesting.[3][7]
-
Perform extraction in an acidic buffer, such as 0.1% trifluoroacetic acid (TFA), which helps to preserve the thiols.[6][7]
-
Consider performing the extraction in an inert atmosphere (e.g., under argon) to reduce auto-oxidation.[13]
Q3: I am not seeing any peaks for my standards or samples. What should I check first?
A3: If you are not observing any peaks, start by systematically checking the HPLC system and your sample preparation:
-
System Leaks: Check for any loose fittings that could prevent the sample from reaching the detector.[8]
-
Detector Issues: Ensure the detector lamp is on and has not expired.[8]
-
Injection Problems: Verify that the sample vial has sufficient volume and that there are no air bubbles in the injector.[8]
-
Derivatization Failure: If you are using a derivatization step, confirm that the reagents are fresh and that the reaction conditions (pH, temperature, time) were correctly followed.[8]
Q4: What is a "ghost peak" and how can I get rid of it?
A4: A ghost peak is an unexpected peak that appears in your chromatogram. Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents can accumulate on the column and elute as peaks, especially during a gradient run.[8] Always use high-purity, HPLC-grade solvents.
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current one.[14] Implement a thorough needle wash protocol and run blank injections to check for carryover.[8][14]
Data Presentation
Table 1: Example HPLC Gradient Conditions for this compound and Glutathione Separation
| Time (minutes) | % Mobile Phase A (e.g., 0.1% TFA in Water) | % Mobile Phase B (e.g., Acetonitrile) | Flow Rate (mL/min) |
| 0 - 10 | 90 -> 70 | 10 -> 30 | 0.8 |
| 10 - 15 | 70 -> 0 | 30 -> 100 | 0.8 |
| 15 - 20 | 0 -> 90 | 100 -> 10 | 0.8 |
| 20 - 25 | 90 | 10 | 0.8 |
| Note: This is an example gradient and should be optimized for your specific column and analytes.[7] |
Table 2: Comparison of Derivatization Reagents
| Reagent | Derivatization Type | Detection Method | Advantages | Disadvantages |
| Monobromobimane (mBBr) | Pre-column | Fluorescence | High sensitivity and specificity for thiols.[3][12] | Requires an additional sample preparation step. |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | Post-column | UV-Vis (412 nm) | Simple and rapid.[15] | Lower sensitivity compared to fluorescent methods.[15] |
Experimental Protocols
Protocol 1: Sample Extraction from Plant Tissue
-
Harvest plant tissue and immediately freeze in liquid nitrogen.[3][7]
-
Grind the frozen tissue to a fine powder.
-
To approximately 100 mg of powdered tissue, add 1.5 mL of ice-cold extraction buffer (e.g., 0.1% (v/v) Trifluoroacetic Acid (TFA) in water).[6]
-
Homogenize the sample on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[6]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.[6][7]
Protocol 2: Pre-column Derivatization with Monobromobimane (mBBr)
-
To 250 µL of the sample extract, add 450 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA.[15]
-
Add 10 µL of 25 mM mBBr in acetonitrile.[15]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes, optimization may be required).[15]
-
Stop the reaction by adding an acid, such as 300 µL of 1 M methanesulfonic acid (MSA).[15]
-
The sample is now ready for HPLC analysis.
Visualizations
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mdpi.com [mdpi.com]
- 13. Identification and quantification of glutathione and phytochelatins from Chlorella vulgaris by RP-HPLC ESI-MS/MS and oxygen-free extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Auto-oxidation of Phytochelatins During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of phytochelatins (PCs) during sample preparation, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are phytochelatins and why are they prone to auto-oxidation?
Phytochelatins are small, cysteine-rich peptides synthesized by plants and some microorganisms in response to heavy metal stress.[1] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[2][3] The critical feature of phytochelatins is the presence of multiple thiol (sulfhydryl, -SH) groups from the cysteine residues. These thiol groups are highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds, altering the structure of the phytochelatins and compromising their quantification.[4]
Q2: What are the primary consequences of phytochelatin auto-oxidation in experimental results?
Auto-oxidation of phytochelatins during sample preparation can lead to several analytical problems:
-
Underestimation of PC levels: Oxidized phytochelatins may not be detected or may elute at different retention times during chromatographic analysis, leading to inaccurately low measurements of total PCs.
-
Poor reproducibility: Inconsistent sample handling can result in variable levels of oxidation between replicates, causing high variability in the data.[5]
-
Peak broadening or tailing in HPLC: The presence of multiple oxidized forms of phytochelatins can lead to poor chromatographic peak shapes, complicating quantification.[4]
Q3: What are the key steps in sample preparation to prevent auto-oxidation?
A robust sample preparation protocol is crucial for preserving the reduced state of phytochelatins. The key steps include:
-
Rapid Harvesting and Freezing: Immediately freeze plant tissues in liquid nitrogen upon harvesting to halt all metabolic and enzymatic activity that could degrade phytochelatins.[6][7]
-
Homogenization at Low Temperatures: Grind the frozen tissue to a fine powder, often under liquid nitrogen, to ensure efficient extraction while minimizing oxidation.[6][8]
-
Acidic Extraction: Use an acidic extraction buffer, such as 0.1% trifluoroacetic acid (TFA) or perchloric acid, to precipitate proteins and create a low pH environment that helps preserve the thiol groups.[6][8]
-
Inclusion of Reducing and Chelating Agents: Add reducing agents like dithiothreitol (B142953) (DTT) to the extraction buffer to maintain the reduced state of thiol groups and chelating agents like diethylenetriaminepentaacetic acid (DTPA) to sequester metal ions that can catalyze oxidation.[4][6]
-
Proper Storage: If not analyzed immediately, store extracts at -80°C to prevent degradation.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound peaks in HPLC chromatogram. | Sample Degradation: Phytochelatins have oxidized during sample preparation or storage. | Ensure samples were immediately frozen in liquid nitrogen after harvesting and stored at -80°C.[4] Re-prepare samples using an extraction buffer containing a reducing agent (e.g., DTT) and a chelating agent (e.g., DTPA).[4][6] |
| Inefficient Extraction: Cell walls were not sufficiently disrupted, leading to poor recovery. | Thoroughly grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.[4][8] Ensure a sufficient volume of acidic extraction buffer is used.[4] | |
| High variability in this compound levels between replicates. | Inconsistent Sample Handling: Differences in the time between harvesting and freezing, or variations in extraction times. | Standardize the sample preparation workflow for all replicates. Process all samples on ice to minimize temperature fluctuations.[9] |
| Non-homogenous Samples: Uneven distribution of phytochelatins within the plant tissue. | Pool and thoroughly homogenize a larger amount of tissue before taking subsamples for extraction. | |
| Broad or tailing HPLC peaks. | Oxidation during analysis: The mobile phase may be promoting oxidation. | Degas the mobile phase to remove dissolved oxygen.[4] Ensure the pH of the mobile phase is acidic (e.g., using 0.1% TFA) to improve peak shape.[4][10] |
| Co-elution of Oxidized Forms: Multiple oxidized forms of phytochelatins may be present. | Optimize the HPLC gradient to improve separation. Consider pre-column derivatization with a thiol-reactive fluorescent dye like monobromobimane (B13751) (mBBr) to stabilize the thiol groups and enhance detection.[4][11] | |
| Difficulty in detecting this compound-metal complexes. | Instability of Complexes: this compound-metal complexes can be unstable, especially under certain pH conditions.[12] | For analysis of specific metal complexes, specialized extraction and HPLC-ICP-MS methods may be required. The addition of a strong chelating agent can sometimes be used to release the phytochelatins for quantification.[13] |
Experimental Protocols
Protocol 1: General Extraction of Phytochelatins from Plant Tissue
This protocol is a standard method for extracting phytochelatins while minimizing their auto-oxidation.
-
Harvesting and Freezing: Harvest plant tissue (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen.[6] Store at -80°C until extraction.[6]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[6]
-
Acid Extraction: To approximately 0.2 g of the powdered tissue, add 1.8 mL of an ice-cold acidic extraction buffer (e.g., 0.1% v/v trifluoroacetic acid (TFA)).[6] For enhanced stability, the buffer can be supplemented with a reducing agent like 20 mM dithiothreitol (DTT) and a chelating agent like 1 mM diethylenetriaminepentaacetic acid (DTPA).[4][6]
-
Centrifugation: Vortex the homogenate vigorously for 1 minute and then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins.[6]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[6]
-
Storage: If not for immediate use, store the filtered extract at -80°C.[6]
Protocol 2: Pre-column Derivatization with monobromobimane (mBBr)
Derivatization with mBBr stabilizes the thiol groups of phytochelatins and adds a fluorescent tag for sensitive detection.
-
Prepare Derivatization Buffer: Prepare a HEPES buffer (e.g., 200 mM, pH 8.2) containing a chelating agent such as DTPA.[4]
-
Reaction Mixture: In a microcentrifuge tube, mix a portion of the plant extract (from Protocol 1) with the HEPES-DTPA buffer.
-
Add mBBr: Add a solution of monobromobimane (mBBr) in a solvent like acetonitrile (B52724) to the reaction mixture.
-
Incubation: Incubate the reaction mixture in the dark at a specific temperature and time (e.g., room temperature for 30 minutes).
-
Stop Reaction: Stop the reaction by adding an acid, such as methanesulfonic acid.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system with a fluorescence detector.
Visualizations
Caption: Workflow for this compound Sample Preparation.
References
- 1. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ub.edu [ub.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
"Strategies to increase the expression of Phytochelatin synthase in E. coli"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully expressing phytochelatin synthase (PCS) in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound synthase (PCS)?
A1: this compound synthase is an enzyme crucial for the detoxification of heavy metals in plants, fungi, and some invertebrates.[1] It synthesizes phytochelatins (PCs), which are small, cysteine-rich peptides that chelate heavy metals like cadmium (Cd), arsenic (As), lead (Pb), and copper (Cu), thereby neutralizing their toxicity.[1][2] The biosynthesis of PCs is catalyzed by PCS, which is activated by the presence of heavy metal ions.[3]
Q2: Why is E. coli a suitable host for expressing this compound synthase?
A2: E. coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, cost-effective cultivation, and the availability of numerous tools for genetic manipulation.[4][5] It is particularly useful for producing enzymes like PCS for in vitro studies and biotechnological applications such as bioremediation.
Q3: Which E. coli strains are recommended for expressing this compound synthase?
A3: The BL21(DE3) strain and its derivatives are highly recommended for protein expression. These strains contain the T7 RNA polymerase gene under the control of a lacUV5 promoter, which is inducible by IPTG.[4] For potentially toxic proteins or to minimize protein degradation, strains like BL21(DE3)pLysS, C41(DE3), or Rosetta(DE3) can be beneficial.[6]
Q4: How is the expression of this compound synthase induced in E. coli?
A4: Expression of this compound synthase in E. coli, typically under the control of a T7 promoter in a pET vector system, is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.[4][7] The optimal IPTG concentration and induction conditions (temperature and duration) need to be determined empirically for maximal expression of soluble protein.
Q5: Is codon optimization necessary for expressing a plant-derived this compound synthase gene in E. coli?
A5: Yes, codon optimization is highly recommended. Different organisms have different codon usage preferences. Optimizing the codons of the this compound synthase gene to match the codon usage of E. coli can significantly increase expression levels by avoiding issues related to rare codons.[4][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low expression of this compound Synthase | Incorrect IPTG concentration. | Optimize IPTG concentration (typically 0.1 - 1.0 mM). |
| Suboptimal induction temperature or time. | Test a range of induction temperatures (e.g., 18°C, 25°C, 37°C) and induction times (e.g., 4 hours to overnight). | |
| Toxicity of the expressed protein to E. coli. | Use a lower IPTG concentration, a lower induction temperature, or switch to a strain with tighter expression control (e.g., BL21-AI).[6] | |
| Plasmid instability or incorrect construct. | Verify the plasmid sequence and ensure the correct antibiotic is used at the appropriate concentration. | |
| Presence of rare codons in the gene. | Synthesize a codon-optimized version of the this compound synthase gene for E. coli.[8] | |
| This compound Synthase is expressed as inclusion bodies (insoluble) | High induction temperature and/or IPTG concentration. | Lower the induction temperature (e.g., 16-25°C) and decrease the IPTG concentration. |
| Rapid rate of protein synthesis. | Induce for a longer period at a lower temperature. | |
| Incorrect protein folding. | Co-express molecular chaperones (e.g., GroEL/GroES). | |
| Lack of necessary cofactors. | Supplement the growth medium with relevant metal ions if they are required for proper folding. | |
| Protein degradation | Proteolytic activity in the E. coli host. | Use protease-deficient strains like BL21(DE3). Add protease inhibitors (e.g., PMSF) during cell lysis.[6] |
| Instability of the expressed protein. | Optimize purification protocols to be faster and perform all steps at 4°C. |
Data Presentation
Table 1: Effect of Codon Optimization on Protein Expression.
This table illustrates the potential increase in protein yield after codon optimization. The data presented is for human kallistatin and serves as an example. A similar trend can be expected for this compound synthase.
| Gene Version | Protein Yield (mg/L) | Fold Increase |
| Wild-Type Kallistatin | 1.05 ± 0.2 | - |
| Codon-Optimized Kallistatin | 2.09 ± 0.23 | ~2-fold |
| (Data adapted from a study on human kallistatin expression in E. coli and may not be directly representative of this compound synthase.)[9] |
Table 2: Comparison of Different Promoters for Recombinant Protein Expression in E. coli.
This table shows a qualitative comparison of commonly used inducible promoters in E. coli. The T7 promoter is generally the strongest, but others may be more suitable depending on the protein of interest.
| Promoter | Inducer | Expression Level | Basal Expression | Host Strain Requirement |
| T7 | IPTG | Very High | Low to Medium | Requires T7 RNA Polymerase (e.g., DE3 lysogen) |
| tac | IPTG | High | Low | Standard E. coli strains |
| araBAD | L-arabinose | High (Tightly controlled) | Very Low | Standard E. coli strains |
| pL | Temperature shift | High | Very Low | Requires cI repressor |
| (This is a general comparison; optimal promoter choice is protein-dependent.)[10][11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for expressing this compound synthase in E. coli.
Caption: Simplified signaling pathway of this compound synthase activation by heavy metals.
Experimental Protocols
IPTG Induction of this compound Synthase Expression
This protocol provides a general guideline for inducing protein expression using IPTG. Optimal conditions should be determined empirically.
Materials:
-
Transformed E. coli BL21(DE3) cells with the this compound synthase expression plasmid.
-
Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
1 M IPTG stock solution (sterile filtered).
-
Incubator shaker.
-
Spectrophotometer.
Procedure:
-
Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
The next day, inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight culture (typically a 1:100 dilution).
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[12]
-
Take a 1 mL "uninduced" sample and pellet the cells by centrifugation. Store the pellet at -20°C.
-
Add IPTG to the remaining culture to a final concentration of 0.1 - 1.0 mM.
-
Continue to incubate the culture under the desired induction conditions (e.g., 3-4 hours at 37°C, 5 hours at 30°C, or overnight at 16-25°C).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C until ready for lysis and purification.
SDS-PAGE for Protein Analysis
This protocol describes the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution.
-
Tris-HCl buffers (for resolving and stacking gels).
-
10% (w/v) Sodium Dodecyl Sulfate (SDS).
-
10% (w/v) Ammonium Persulfate (APS) (freshly prepared).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
SDS-PAGE running buffer.
-
2x Laemmli sample buffer.
-
Protein molecular weight marker.
-
Coomassie Brilliant Blue staining solution.
-
Destaining solution.
-
Electrophoresis apparatus.
Procedure:
-
Gel Casting: Assemble the gel casting apparatus. Prepare the resolving gel solution to the desired acrylamide percentage (e.g., 12% for a ~50 kDa protein). Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol. After polymerization, pour off the overlay and add the stacking gel solution. Insert the comb and allow it to polymerize.[7]
-
Sample Preparation: Resuspend the "uninduced" and "induced" cell pellets in 1x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8] Centrifuge briefly to pellet any debris.
-
Electrophoresis: Assemble the gel in the electrophoresis tank and fill with running buffer. Load the protein molecular weight marker and your samples into the wells. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and place it in Coomassie staining solution for at least 1 hour with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution and incubate with gentle agitation, changing the solution periodically until the protein bands are clearly visible against a clear background.[5]
Western Blot for Protein Detection
This protocol is for the immunodetection of the expressed this compound synthase using specific antibodies.
Materials:
-
SDS-PAGE gel with separated proteins.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to this compound synthase or an affinity tag.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot transfer apparatus and imaging system.
Procedure:
-
Protein Transfer: After SDS-PAGE, equilibrate the gel, membrane, and filter papers in transfer buffer. Assemble the transfer sandwich and transfer the proteins from the gel to the membrane using an electroblotting apparatus.
-
Blocking: After transfer, block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing steps as in step 4 to remove unbound secondary antibody.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. Capture the signal using an imaging system.
This compound Synthase Activity Assay
This in vitro assay measures the production of phytochelatins from glutathione (GSH) in the presence of a heavy metal activator.
Materials:
-
Crude E. coli lysate containing expressed this compound synthase.
-
Tris-HCl buffer (pH 8.0).
-
Glutathione (GSH).
-
Heavy metal activator (e.g., CdCl₂).
-
5-sulfosalicylic acid.
-
HPLC system with a C18 column.
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract from the E. coli cell pellet by sonication or other lysis methods, followed by centrifugation to remove cell debris.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, GSH, and the heavy metal activator.
-
Initiate Reaction: Add the crude enzyme extract to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 5-sulfosalicylic acid.
-
Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant by reverse-phase HPLC to detect and quantify the phytochelatins produced.
References
- 1. This compound synthase &resistance to heavy metals - Julian Schroeder [grantome.com]
- 2. Cloning, Codon Optimization, and Expression of Yersinia intermedia Phytase Gene in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Cloning, Codon Optimization, and Expression of Yersinia intermedia Phytase Gene in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. A comparative analysis of the properties of regulated promoter systems commonly used for recombinant gene expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Synthase in Heavy Metal Detoxification and Xenobiotic Metabolism | Semantic Scholar [semanticscholar.org]
- 9. Heterologous Expression of the this compound Synthase CaPCS2 from Chlamydomonas acidophila and Its Effect on Different Stress Factors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Expression of synthetic this compound EC20 in E. Coli increases its biosorption capacity and cadmium resistance | Bioscience Journal [seer.ufu.br]
"Overcoming challenges in the solid-phase synthesis of long-chain Phytochelatins"
FOR IMMEDIATE RELEASE
Researchers, scientists, and professionals in drug development now have access to a comprehensive technical support center designed to address the complexities of solid-phase synthesis of long-chain phytochelatins. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful synthesis of these challenging peptides.
Phytochelatins, with their repetitive (γ-Glu-Cys)n-Gly structure, are crucial for heavy metal detoxification in plants and other organisms. However, their unique composition presents significant hurdles in chemical synthesis, particularly for longer chains (n>4). This guide aims to provide practical solutions to common problems encountered during their solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues researchers may face during the synthesis of long-chain phytochelatins, offering a systematic approach to problem-solving.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Peptide | - Incomplete coupling due to peptide aggregation.- Steric hindrance from the growing peptide chain.- Poor resin swelling. | - Incorporate pseudoproline dipeptides at strategic locations to disrupt secondary structures.- Utilize a high-swelling, low-loading resin (e.g., PEG-based resins).- Increase coupling times and consider double coupling for difficult residues. |
| Presence of Deletion Sequences | - Inefficient coupling at specific residues, particularly the γ-glutamyl linkage. | - Use highly efficient coupling reagents such as HATU or HCTU.- Monitor coupling completion with a Kaiser test and recouple if necessary. |
| Peptide Aggregation on Resin | - Interchain hydrogen bonding of the repetitive γ-Glu-Cys units. | - Employ chaotropic salt washes (e.g., 0.8 M LiCl in DMF) before coupling to disrupt aggregation.- Synthesize at elevated temperatures or use microwave-assisted SPPS. |
| Side Reactions | - Aspartimide formation at glutamic acid residues.- Racemization of cysteine residues.- S-alkylation of cysteine during cleavage. | - Use of pseudoproline dipeptides can minimize aspartimide formation.- Employ bulky cysteine side-chain protecting groups like trityl (Trt) to reduce racemization.- Utilize a cleavage cocktail with effective scavengers (e.g., TFA/TIS/water/EDT). |
| Difficult Purification | - Poor solubility of the crude peptide.- Co-elution of closely related impurities. | - Optimize the HPLC gradient and use a C18 column with a wide pore size (300 Å).- Consider alternative purification techniques like ion-exchange chromatography for very complex mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of difficulty in synthesizing long-chain phytochelatins?
A1: The main challenge is peptide aggregation on the solid support. The repeating γ-glutamyl-cysteine units are prone to forming strong intermolecular hydrogen bonds, which leads to the formation of secondary structures like β-sheets.[1] This aggregation can block reactive sites, resulting in incomplete coupling and deprotection steps, which in turn leads to low yields and the formation of deletion sequences.[1]
Q2: How do pseudoproline dipeptides improve the synthesis of long-chain phytochelatins?
A2: Pseudoproline dipeptides introduce a "kink" in the peptide backbone, which disrupts the formation of interchain hydrogen bonds responsible for aggregation. By preventing the formation of these secondary structures, pseudoprolines enhance the solvation of the growing peptide chain, making the reactive N-terminus more accessible for coupling. This leads to improved coupling efficiency, higher yields, and purer crude products.
Q3: What type of resin is best suited for the synthesis of long-chain phytochelatins?
A3: For long and aggregation-prone sequences like phytochelatins, high-swelling, low-loading resins are recommended. Polyethylene (B3416737) glycol (PEG)-based resins or PEG-polystyrene graft (PEG-PS) resins are ideal. Their hydrophilic nature helps to solvate the growing peptide chain and disrupt the formation of secondary structures, leading to better synthetic outcomes compared to standard polystyrene resins.[2]
Q4: Which coupling reagents are most effective for forming the γ-glutamyl linkage?
A4: The formation of the γ-glutamyl peptide bond can be challenging. Highly efficient coupling reagents are recommended to ensure complete and rapid reaction. Onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices as they are known for their high coupling efficiency and suppression of racemization.[3][4]
Q5: What is an orthogonal protection strategy and why is it important for phytochelatin synthesis?
A5: An orthogonal protection strategy involves using multiple classes of protecting groups in a single synthesis, where each class can be removed under specific chemical conditions without affecting the others.[5][6] This is crucial for complex syntheses, such as creating branched or cyclized phytochelatins, as it allows for the selective deprotection and modification of specific side chains while the rest of the peptide remains protected.[5]
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Synthesis of a Long-Chain this compound (e.g., PC7)
This protocol outlines the manual synthesis of a this compound. Automated synthesizers can be programmed with similar steps.
1. Resin Selection and Swelling:
-
Resin: Use a high-swelling resin such as a Rink Amide PEG resin (for a C-terminal amide) with a low loading capacity (e.g., 0.15-0.3 mmol/g).
-
Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test. If the test is positive (blue beads), recouple.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence. For the repetitive γ-Glu-Cys units, careful monitoring of coupling is essential. Consider using pseudoproline dipeptides where appropriate to mitigate aggregation.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/1,2-Ethanediol (EDT) (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Data Presentation
Table 1: Comparison of Resins for Long-Chain Peptide Synthesis
| Resin Type | Composition | Typical Loading (mmol/g) | Swelling Capacity | Advantages for this compound Synthesis |
| Standard Polystyrene (PS) | 1% Divinylbenzene cross-linked polystyrene | 0.5 - 1.0 | Low to Moderate | Cost-effective for shorter peptides. |
| PEG-PS Graft (e.g., TentaGel) | Polyethylene glycol grafted onto a polystyrene core | 0.2 - 0.5 | High | Good swelling in a range of solvents, improved solvation of the peptide chain. |
| PEG-based (e.g., ChemMatrix®) | Cross-linked polyethylene glycol | 0.1 - 0.7 | Very High | Highly hydrophilic, excellent for disrupting aggregation in long and difficult sequences.[2] |
Table 2: Common Coupling Reagents for SPPS
| Reagent | Type | Key Features |
| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective coupling method. |
| HBTU/HATU | Onium Salt (Uronium/Guanidinium) | High coupling efficiency, fast reaction times, low racemization.[4] |
| PyBOP | Onium Salt (Phosphonium) | Effective for sterically hindered couplings. |
Visualizations
Logical Workflow for Troubleshooting Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield in SPPS.
Orthogonal Protection Strategy in SPPS
Caption: Principle of orthogonal protection in solid-phase peptide synthesis.
References
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 3. mesalabs.com [mesalabs.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"Dealing with non-specific binding in Phytochelatin affinity chromatography"
Welcome to the technical support center for researchers utilizing Phytochelatin (PC) affinity chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in this compound affinity chromatography?
Non-specific binding in affinity chromatography is generally caused by unintended interactions between proteins in your sample and the chromatography matrix.[1][2][3] In the context of PC affinity chromatography, these interactions can be categorized as:
-
Ionic Interactions: Proteins with a net charge may bind to oppositely charged groups on the this compound ligand or the support matrix.
-
Hydrophobic Interactions: Hydrophobic patches on the surface of proteins can interact with the matrix or the ligand itself.[1][4] Phytochelatins are cysteine-rich, and while primarily involved in metal binding via thiol groups, the surrounding peptide structure can have hydrophobic regions.[5]
-
Interactions with the Spacer Arm: If a spacer arm is used to immobilize the this compound, proteins may non-specifically bind to the spacer itself.[6]
-
Disulfide Bonding: Host proteins containing free cysteine residues may form disulfide bonds with the thiol groups of the this compound ligand.[4]
Q2: My elution fraction contains many contaminating proteins. How can I optimize my wash buffer to improve purity?
Optimizing the wash step is a critical strategy for removing non-specifically bound proteins while retaining your target protein.[7][8] The goal is to increase the stringency of the wash buffer just below the point where it would start to elute your specific target.
Troubleshooting Steps:
-
Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer. This disrupts non-specific ionic interactions.[4][9] Concentrations can be tested in a range from 150 mM up to 1 M or even 2 M NaCl.[4][10]
-
Add Non-Ionic Detergents: To disrupt hydrophobic interactions, include a low concentration of a non-ionic detergent like Tween 20 (0.01-2%) or Triton X-100 (0.01-2%) in the wash buffer.[4][9]
-
Include a Reducing Agent: To prevent non-specific disulfide bond formation between contaminating proteins and the PC ligand, consider adding a low concentration of a reducing agent like β-mercaptoethanol (up to 20 mM) or Dithiothreitol (DTT) (5 mM) to the lysis and wash buffers.[4][11]
-
Incorporate Other Additives: Adding glycerol (B35011) (up to 20-50%) can help reduce non-specific hydrophobic interactions and stabilize your protein.[4][10]
-
Optimize pH: Adjusting the pH of the wash buffer can alter the charge of contaminating proteins, reducing their affinity for the column.
A logical workflow for troubleshooting this issue is presented below.
Q3: What modifications can be made to the binding and lysis buffers to proactively reduce non-specific binding?
Preventing non-specific binding from the outset can be more effective than trying to remove contaminants later. The same additives used to optimize the wash buffer can often be included in the lysis and binding buffers.[10]
| Additive | Recommended Starting Concentration | Purpose | Citation(s) |
| NaCl | 150 mM - 500 mM | Reduce ionic interactions | [9][10] |
| Non-ionic Detergents | 0.01% - 0.2% (v/v) | Reduce hydrophobic interactions | [9] |
| Glycerol | 10% - 20% (v/v) | Reduce hydrophobic interactions, stabilize protein | [10] |
| Reducing Agents (DTT/BME) | 5 mM - 20 mM | Prevent disulfide bond formation | [4][11] |
| Thiocyanate | Varies (requires optimization) | Disrupts non-polar effects that facilitate non-specific binding | [12] |
Table 1: Recommended buffer additives to reduce non-specific binding.
Troubleshooting Guides
Guide 1: Protocol for Sample Pre-Clearance
If optimizing buffers is insufficient, you can pre-clear your lysate to remove proteins that non-specifically bind to the chromatography matrix itself before applying it to your valuable PC-affinity column.[9]
Objective: To remove proteins from the crude lysate that bind non-specifically to the base agarose (B213101) or polymer matrix.
Methodology:
-
Prepare Lysate: Prepare your clarified cell lysate as you normally would for the affinity chromatography experiment.
-
Prepare Control Resin: Take a small amount of the same chromatography resin you used to immobilize the phytochelatins, but without the this compound ligand attached (i.e., underivatized agarose beads). Equilibrate these beads in your binding buffer.
-
Incubation: Add the equilibrated control resin to your clarified lysate. A common starting point is 50-100 µL of resin slurry per 1 mL of lysate.
-
Mix: Incubate the mixture at 4°C for 30-60 minutes with gentle end-over-end rotation.[9]
-
Separate: Centrifuge the mixture at a low speed (e.g., 500 x g for 2 minutes) to pellet the control resin.
-
Collect Supernatant: Carefully collect the supernatant, which is now your "pre-cleared" lysate. This lysate has been depleted of many proteins that would have bound non-specifically to the matrix.
-
Apply to PC-Column: Proceed to apply this pre-cleared lysate to your equilibrated this compound affinity column as per your standard protocol.
The general workflow for affinity chromatography, including this optional pre-clearance step, is shown below.
Guide 2: Protocol for Optimizing Wash Conditions
This protocol uses a step-gradient wash to identify the optimal concentration of an additive (e.g., NaCl) that removes contaminants without eluting the target protein.
Objective: To determine the highest possible wash stringency that does not cause premature elution of the target protein.
Methodology:
-
Prepare Buffers: Prepare a series of wash buffers with increasing concentrations of the additive you are testing (e.g., Wash Buffer + 150 mM NaCl, + 300 mM NaCl, + 500 mM NaCl, + 750 mM NaCl, + 1 M NaCl). Also prepare your standard binding and elution buffers.
-
Equilibrate and Load: Equilibrate your PC-affinity column with binding buffer and load your sample as usual.
-
Initial Wash: Wash the column with 5-10 column volumes (CV) of your standard binding buffer to remove the bulk of unbound proteins. Collect the flow-through.
-
Step-Gradient Wash:
-
Wash the column with 3-5 CV of the first wash buffer (e.g., 150 mM NaCl). Collect this fraction separately.
-
Repeat this process for each increasing concentration of your wash buffer, collecting each fraction separately.
-
-
Elute: After the final wash step, elute your target protein using your standard elution buffer. Collect the elution fractions.
-
Analyze: Analyze all collected fractions (flow-through, each wash fraction, and elution fractions) by SDS-PAGE.
-
Interpret Results:
-
Identify the wash fraction where your target protein begins to "bleed" or elute from the column.
-
The optimal wash condition will be the buffer used just before this "bleeding" occurs, as it represents the highest stringency that can be tolerated without losing your target protein.[13] This condition should be used for all future purifications.
-
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. bio.davidson.edu [bio.davidson.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 5. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the spacer arm on non-specific binding in membrane affinity chromatography | MRS Communications | Cambridge Core [cambridge.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Development of robust antibody purification by optimizing protein-A chromatography in combination with precipitation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
"Troubleshooting inconsistent results in Phytochelatin quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of phytochelatins (PCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in phytochelatin quantification?
Inconsistent results in this compound quantification often stem from a few key areas:
-
Sample Preparation and Stability: Phytochelatins are thiol-containing peptides and are highly susceptible to oxidation, which can lead to inaccurate measurements.[1][2] Proper sample handling, such as flash-freezing in liquid nitrogen immediately after harvesting and storing at -80°C, is critical to prevent degradation.[3][4]
-
Extraction Efficiency: Incomplete extraction from plant tissues can lead to low and variable recovery. Thorough homogenization, often by grinding in liquid nitrogen, and the use of an appropriate acidic extraction buffer are crucial for disrupting cell walls and preserving the thiol groups.[3][5]
-
Derivatization In-efficiency: Since phytochelatins lack a strong native chromophore, derivatization is often employed to enhance detection sensitivity.[1][4][6] Inconsistent reaction conditions, such as pH, temperature, reaction time, and reagent stability, can lead to variable derivatization efficiency and, consequently, inconsistent quantification.[3]
-
Chromatographic Issues: Problems with the High-Performance Liquid Chromatography (HPLC) system, such as inconsistent mobile phase preparation, temperature fluctuations, and column degradation, can cause shifts in retention times and poor peak shapes.[3][4]
Q2: Should I use pre-column or post-column derivatization for this compound analysis?
The choice between pre-column and post-column derivatization depends on your specific experimental needs and the potential for interference from your sample matrix.
-
Pre-column derivatization , often with reagents like monobromobimane (B13751) (mBBr), is a widely used technique that reacts with the thiol group to form a stable, highly fluorescent derivative before HPLC separation.[1][4] This method can significantly enhance sensitivity.[4]
-
Post-column derivatization , for example with Ellman's reagent (DTNB), involves derivatizing the phytochelatins after they have been separated on the HPLC column. While this method can be effective, it can be problematic for arsenic-induced phytochelatins, as the formation of arsenic-thiol complexes can interfere with the derivatization reaction.[7][8]
Q3: My this compound peaks are broad and tailing. How can I improve the peak shape?
Poor peak shape can compromise resolution and the accuracy of quantification. Here are some common causes and solutions:
-
Inappropriate Mobile Phase pH: The charge state of phytochelatins is pH-dependent. An incorrect mobile phase pH can lead to undesirable interactions with the stationary phase, causing peak tailing. Using an acidic mobile phase, such as 0.1% trifluoroacetic acid (TFA), can help improve peak shape.[4]
-
Column Overload: Injecting a sample that is too concentrated can lead to broad peaks. Try diluting your sample to see if peak shape improves.[3]
-
Secondary Interactions: Phytochelatins can interact with active silanol (B1196071) groups on silica-based columns, resulting in tailing peaks. Adjusting the mobile phase pH can help to suppress these interactions.[3]
-
Suboptimal Gradient Program: A steep gradient may not allow for adequate separation of different this compound species (e.g., PC2, PC3, PC4), leading to broad or poorly resolved peaks.[4]
Q4: I am not detecting any this compound peaks, or the peaks are very small. What could be the issue?
Low or no signal for phytochelatins is a common problem with several potential causes:
-
Insufficient Sensitivity: Phytochelatins are often present at low concentrations in plant tissues.[4] Direct UV detection at low wavelengths (e.g., 214 nm) is possible but is significantly less sensitive than methods using derivatization.[3] Consider using a more sensitive detection method, such as fluorescence detection after derivatization with mBBr, or mass spectrometry (MS).[4]
-
Sample Degradation: As mentioned, phytochelatins are prone to degradation. Ensure that your samples were properly handled and stored to prevent this.[3][4]
-
Derivatization Failure: If you are using a derivatization step, verify that your reagents are fresh and that the reaction conditions (pH, temperature, time) were optimal.[3]
-
Injection Problems: Check for air bubbles in the syringe or sample loop and ensure that the injection volume is appropriate.[3]
Troubleshooting Guides
Issue 1: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Ensure accurate measurement and fresh preparation of the mobile phase, especially for buffered solutions.[3] If using a gradient, confirm that the pump is mixing the solvents correctly.[3] |
| Pump and System Leaks | Check for leaks in the pump, fittings, and injector. Fluctuating pressure is a common indicator of leaks.[3] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature, as changes in temperature can affect retention times.[3] |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.[4] |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure proper sample handling, including immediate freezing in liquid nitrogen upon harvesting and storage at -80°C.[3][4] |
| Inefficient Extraction | Thoroughly homogenize plant tissues, often by grinding in liquid nitrogen, and use an appropriate acidic extraction buffer.[3][5] |
| Derivatization Failure | Verify that derivatization reagents are fresh and that reaction conditions (pH, temperature, time) are optimal.[3] |
| Insufficient Detection Sensitivity | Consider using a more sensitive detection method, such as fluorescence detection with a derivatizing agent like monobromobimane (mBBr) or mass spectrometry (MS).[4] |
| Complexation with Metals | Phytochelatins chelate heavy metals, which can alter their chromatographic behavior. Sample preparation may need to be optimized to dissociate these complexes if you are quantifying total phytochelatins.[4] |
Issue 3: Poor Peak Shape (Broadening or Tailing)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. An acidic mobile phase, such as 0.1% trifluoroacetic acid (TFA), often improves peak shape for phytochelatins.[4] |
| Column Overloading | Try diluting your sample to see if peak shape improves.[3] |
| Suboptimal Gradient Program | A gradient that is too steep may not provide sufficient separation. Optimize the gradient to allow more time for the separation of different this compound species.[4] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from contaminants.[9] If the column is old or has been used extensively, it may need to be replaced. |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue
This protocol is a general guideline and may need to be optimized for specific plant species and experimental conditions.
-
Harvesting: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[5]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[10]
-
Extraction:
-
Weigh approximately 100-200 mg of the powdered tissue into a microcentrifuge tube.[5]
-
Add 1.5 mL of ice-cold extraction buffer (e.g., 0.1% (v/v) Trifluoroacetic Acid (TFA) in water).[5] Some protocols recommend the addition of a reducing agent like Dithiothreitol (DTT) to the extraction buffer to keep the thiols in their reduced state.[3][5]
-
Vortex vigorously for 1 minute.[5]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[5]
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. This crude extract can be used for derivatization and HPLC analysis.[5] For long-term storage, keep the extract at -80°C.[3][4]
Protocol 2: Pre-column Derivatization with Monobromobimane (mBBr)
This protocol is based on established methods for thiol analysis.[1][4]
-
Reagent Preparation: Prepare a fresh solution of monobromobimane (mBBr) in a suitable organic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix a specific volume of your plant extract with the mBBr solution and a reaction buffer (e.g., 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS) or 100 mM Tris-HCl buffer, adjusted to pH 9.0-9.5).[1]
-
Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[4]
-
-
Stopping the Reaction: Stop the reaction by adding an acidic solution, such as 0.1 M HCl or 200 mM 5-sulfosalicylic acid.[1]
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Data Presentation
Table 1: Comparison of Derivatization Agents for Thiol Analysis
| Derivatization Agent | Detection Method | Advantages | Disadvantages |
| Monobromobimane (mBBr) | Fluorescence | High sensitivity, forms stable derivatives.[1][4] | Requires a pre-column derivatization step. |
| Ellman's Reagent (DTNB) | UV-Vis | Simple post-column reaction. | Can have interference from arsenic-thiol complexes.[7][8] Lower sensitivity compared to fluorescence methods. |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Fluorescence | Good for fluorescence detection.[1] | Requires a derivatization step. |
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Setting |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water[11] |
| Mobile Phase B | Acetonitrile with 0.1% TFA[12] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B[12] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30°C[13] |
| Detection | UV at 214 nm (without derivatization)[3] or Fluorescence (with derivatization)[4] |
Visualizations
Caption: this compound synthesis and heavy metal detoxification pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound quantification.
Caption: General experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
"Methods to remove interfering compounds in Phytochelatin analysis"
Technical Support Center: Phytochelatin Analysis
Welcome to the technical support center for this compound analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of interfering compounds during this compound (PC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis?
A1: The primary interfering compounds in PC analysis are other thiol-containing molecules, such as glutathione (B108866) (GSH), cysteine (Cys), and γ-glutamylcysteine (γ-EC).[1] These compounds have similar structures and reactivity to PCs, which can lead to co-elution and inaccurate quantification during chromatographic analysis. Additionally, heavy metals like cadmium (Cd) and arsenic (As) can form stable complexes with thiols, which can complicate detection.[2][3]
Q2: Why is it crucial to remove these interfering compounds?
A2: Removing interfering compounds is essential for accurate quantification and identification of specific this compound oligomers (e.g., PC2, PC3, PC4). Co-elution of other thiols can lead to an overestimation of PC concentrations. Furthermore, metal-PC complexes can alter the chromatographic behavior of PCs, leading to peak broadening, shifting retention times, or even the complete loss of a signal.[4][5]
Q3: What are the primary methods for removing interfering compounds?
A3: The main strategies for mitigating interference include:
-
Chromatographic Separation: Utilizing High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase gradient to separate PCs from other thiols.[6]
-
Derivatization: Chemically modifying the thiol groups of PCs to enhance detection and selectivity.[7]
-
Size Exclusion Chromatography (SEC): Separating molecules based on their size to remove smaller interfering compounds.[8][9]
-
Solid Phase Extraction (SPE): Using a solid sorbent to selectively retain and elute PCs, thereby removing interfering substances.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution/Overlapping Peaks | Co-elution of other thiols (GSH, Cys). | Optimize the HPLC gradient to improve separation. Consider using a longer column or a column with a different stationary phase. Pre-column derivatization can also alter retention times and improve resolution.[4] |
| No or Low PC Peaks | Formation of metal-thiol complexes that are not detected. | For arsenic-containing samples, pre-column derivatization with monobromobimane (B13751) (mBBr) at a pH of 8.2 is recommended to disrupt these complexes.[2][3] For other metals, adding a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer can help maintain thiols in their reduced state.[5] |
| Broad or Tailing Peaks | Secondary interactions between basic PCs and acidic silanol (B1196071) groups on the HPLC column. | Adjust the mobile phase pH by adding an acid like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[4] |
| Variable Retention Times | Inconsistent mobile phase preparation or temperature fluctuations. | Ensure accurate and fresh preparation of the mobile phase, especially buffered solutions. Use a column oven to maintain a stable temperature.[4] |
| Ghost Peaks in Chromatogram | Contaminated mobile phase or sample carryover. | Use high-purity, HPLC-grade solvents. Implement a robust needle wash protocol and run blank injections between samples.[4] |
Experimental Protocols
Protocol 1: Pre-column Derivatization with Monobromobimane (mBBr)
This method is highly sensitive and effective for both cadmium- and arsenic-induced PCs.[2][3]
Materials:
-
Plant tissue extract
-
HEPES buffer (pH 8.2) containing diethylenetriaminepentaacetic acid (DTPA)[4]
-
Monobromobimane (mBBr) solution
-
Methanesulfonic acid[10]
Procedure:
-
To your plant extract, add HEPES buffer (pH 8.2 with DTPA).[4]
-
Add the mBBr solution to the mixture.
-
Incubate in the dark at room temperature for 30 minutes.[4]
-
Stop the reaction by adding methanesulfonic acid to acidify the sample.[10]
-
The sample is now ready for HPLC analysis.
Protocol 2: Size Exclusion Chromatography (SEC) for Sample Cleanup
SEC, or gel filtration, separates molecules based on size and is effective for removing small interfering molecules like salts and free amino acids.[8][9]
Materials:
-
Plant tissue extract
-
SEC column (e.g., Sephadex G-25)[8]
-
Appropriate elution buffer (chosen to be compatible with subsequent analysis)
Procedure:
-
Equilibrate the SEC column with the chosen elution buffer.
-
Load the plant extract onto the column. The sample volume should not exceed 30% of the total column volume.[8]
-
Elute the sample with the buffer.
-
Collect fractions. Larger molecules (including PCs) will elute first, while smaller interfering molecules will be retained longer and elute later.[11]
-
Pool the fractions containing the PCs for further analysis.
Quantitative Data Summary
The following table summarizes the derivatization efficiencies of two common methods for different this compound oligomers.
| This compound | Derivatization Efficiency with mBBr (%) | Derivatization Efficiency with DTNB (%) |
| PC2 | 71.8 | 81.4 |
| PC3 | Not Reported | Not Reported |
| PC4 | 27.4 | 50.2 |
| Data from Sneller et al. (2000)[2][3] |
Note: The decrease in derivatization efficiency for larger PC oligomers is likely due to steric hindrance.[2][3]
Visual Guides
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common chromatogram issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Phytochelatin Detection in Low-Abundance Samples
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the detection and quantification of phytochelatins (PCs), particularly in samples where they are present in low abundance.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying phytochelatins?
A1: The most prevalent methods for phytochelatin detection include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Mass Spectrometry (MS). For enhanced sensitivity with HPLC, pre-column or post-column derivatization is often employed to attach a fluorescent or UV-absorbing tag to the this compound molecules. Mass spectrometry, particularly with electrospray ionization (ESI-MS/MS), offers high sensitivity and specificity without the need for derivatization.[1] Emerging techniques like electrochemical biosensors also show promise for sensitive detection.
Q2: Why is derivatization necessary for sensitive HPLC analysis of phytochelatins?
A2: Phytochelatins lack a strong native chromophore or fluorophore, which makes their detection by standard UV-Vis or fluorescence detectors inherently insensitive.[1][2] Derivatization agents, such as monobromobimane (B13751) (mBBr), react with the thiol groups of phytochelatins to introduce a highly fluorescent tag.[2][3] This significantly increases the signal intensity, allowing for the detection of much lower concentrations than would be possible with direct UV detection at low wavelengths (e.g., 214 nm).[2]
Q3: What is the primary advantage of using Mass Spectrometry (MS) for this compound analysis?
A3: The primary advantage of Mass Spectrometry is its high sensitivity and specificity.[1] Techniques like HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) can directly identify and quantify different this compound species (e.g., PC2, PC3, PC4) and their metal complexes in crude plant extracts with high accuracy.[1][4] This method can achieve detection limits in the low femtomole to high attomole range, making it ideal for low-abundance samples.[4]
Q4: My this compound recovery is low after sample extraction. How can I improve it?
A4: Low recovery is often due to inefficient extraction or degradation of phytochelatins. To improve recovery, ensure that plant tissues are thoroughly homogenized, typically by grinding in liquid nitrogen, to effectively disrupt cell walls.[2] Use an acidic extraction buffer, such as 0.1% trifluoroacetic acid (TFA) or perchloric acid, in a sufficient volume to precipitate proteins and preserve the thiol groups.[2][5][6] Since the thiol groups are prone to oxidation, consider adding a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer to maintain them in their reduced state.[2][7]
Q5: Should I use pre-column or post-column derivatization for HPLC analysis?
A5: The choice between pre-column and post-column derivatization depends on the specific application and potential interferences.
-
Pre-column derivatization , commonly with monobromobimane (mBBr), is highly sensitive and is particularly advantageous for analyzing arsenic-induced phytochelatins, as it can disrupt arsenic-thiol complexes that interfere with other methods.[3][8]
-
Post-column derivatization with reagents like Ellman's Reagent (DTNB) is a simpler and faster method but is generally less sensitive.[3] It can be problematic for arsenic-containing samples.[3][8]
Troubleshooting Guides
HPLC-Based Detection
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No or Very Small PC Peak | 1. Insufficient Sample Concentration: The this compound concentration in your sample may be below the method's limit of detection (LOD).[1][2] 2. Sample Degradation: Phytochelatins are susceptible to oxidation and degradation if not handled properly.[2] 3. Inefficient Derivatization: If using fluorescence detection, the derivatization reaction may be incomplete.[1] 4. System Leaks: Leaks in the HPLC system can prevent the sample from reaching the detector.[2] 5. Detector Issues: The detector lamp may be off or have exceeded its lifespan.[2] | 1. Concentrate the sample using techniques like solid-phase extraction (SPE) or increase the injection volume.[1][2] 2. Ensure samples are flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[2][9] Use of reducing agents in the extraction buffer is recommended.[7] 3. Optimize derivatization conditions (e.g., reagent concentration, reaction time, pH).[1] Ensure derivatizing agents are fresh.[2] 4. Check all fittings for leaks, especially between the column and the detector.[2][10] 5. Verify that the detector lamp is on and functioning correctly.[2][10] |
| Broad or Tailing Peaks | 1. Column Overload: Injecting too much sample can lead to poor peak shape.[2] 2. Active Sites on the Column: Free silanol (B1196071) groups on silica-based columns can interact with the thiol groups of phytochelatins.[2] 3. Inappropriate Mobile Phase pH: The charge state of phytochelatins is pH-dependent, affecting their interaction with the stationary phase.[2] | 1. Dilute the sample or reduce the injection volume.[2] 2. Use a column with better end-capping or add a competing agent to the mobile phase.[1] A guard column can also help protect the analytical column.[11] 3. Adjust the mobile phase pH. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is common and helps improve peak shape.[2] |
| Fluctuating Retention Times | 1. Poor Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.[12] 2. Inconsistent Mobile Phase Composition: Improperly mixed or prepared mobile phase.[12] 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.[12] | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (flush with 5-10 column volumes).[12] 2. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[12] 3. Use a column oven to maintain a stable temperature.[12] |
| High System Backpressure | 1. Blockage in the System: Particulate matter from the sample or mobile phase can clog the inline filter, guard column, or the analytical column itself.[2] | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.[2] Back-flush the column if it is clogged, or replace the inline filter or guard column.[2][13] |
Mass Spectrometry (MS)-Based Detection
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Signal Intensity / Poor Ionization | 1. Suboptimal Electrospray Voltage: Incorrect voltage settings can lead to inefficient ionization.[1] 2. Ion Suppression: Components in the sample matrix can interfere with the ionization of phytochelatins.[1] | 1. Optimize the electrospray source voltages according to the instrument manufacturer's guidelines.[1] 2. Improve sample cleanup and purification using methods like solid-phase extraction (SPE).[1] Consider using a guard column. |
| Inaccurate Mass Measurement | 1. Instrument Not Calibrated: The mass spectrometer requires regular calibration to ensure mass accuracy. | 1. Calibrate the mass spectrometer according to the manufacturer's instructions using appropriate calibration standards. |
| Poor Fragmentation in MS/MS | 1. Insufficient Collision Energy: The energy used for fragmentation may not be optimal for phytochelatins. | 1. Optimize the collision energy to achieve better fragmentation patterns for sequence confirmation and quantification. |
Data Presentation
Comparison of this compound Detection Methods
| Method | Typical Detection Limit (LOD) | Linear Range | Derivatization Required? | Throughput | Specificity |
| HPLC with UV Detection (214 nm) | ~0.1 µmol[6] | 1.33 µmol/L – 6.66 mmol/L[6] | No | High | Low |
| HPLC with Fluorescence Detection (mBBr Derivatization) | fmol/L to pmol/L range[14] | Varies with instrument | Yes | Medium | High |
| HPLC with Evaporative Light-Scattering Detector (ELSD) | 0.2 - 0.5 µg/mL[15] | Two orders of magnitude[15] | No | High | Moderate |
| HPLC-ESI-MS/MS | 0.3 nM (for PC2)[4] | 62.5 - 1000 nM (for PC2)[4] | No | Medium | Very High |
| CapLC-ESI-QTOF-MS (mBBr Derivatization) | 39 µg PC2/g dry weight[16] | At least two orders of magnitude[16] | Yes | Low | Very High |
Experimental Protocols
Protocol 1: Extraction of Phytochelatins from Plant Tissue
This protocol provides a general method for extracting phytochelatins from plant tissues, suitable for subsequent HPLC or MS analysis.
-
Harvesting and Freezing: Harvest plant tissue (e.g., roots, shoots) and immediately flash-freeze in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until extraction.[5][9]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7][9]
-
Acid Extraction:
-
Weigh approximately 0.5 g of the frozen powder into a microcentrifuge tube.[9]
-
Add 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water.[9] Alternatively, 60% perchloric acid can be used (2 mL per gram of fresh weight).[5][6]
-
For enhanced stability, the extraction buffer can be supplemented with a reducing agent like 5 mM Dithiothreitol (DTT).[7]
-
-
Centrifugation:
-
Supernatant Collection and Filtration:
Protocol 2: Pre-column Derivatization with Monobromobimane (mBBr)
This protocol is for fluorescently labeling the thiol groups of phytochelatins for sensitive HPLC detection.
-
Sample Preparation: Start with the filtered plant extract from Protocol 1.
-
Derivatization Reaction:
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. Optimization of time and temperature (e.g., 45°C) may be required for specific sample types.[3]
-
Stopping the Reaction: Stop the reaction by adding 300 µL of 1 M methanesulfonic acid (MSA).[3]
-
Storage and Analysis: The derivatized sample is now ready for HPLC analysis. If not analyzed immediately, store the samples in the dark at 4°C.[3]
Protocol 3: HPLC Analysis of Phytochelatins
This protocol outlines a general HPLC method for the separation of phytochelatins. It can be adapted for both derivatized (fluorescence detection) and underivatized (UV detection) samples.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV or fluorescence).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][9]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[6][9]
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.[6][9]
-
-
Gradient Elution:
-
Detection:
-
Quantification: Generate a standard curve by injecting known concentrations of synthetic this compound standards (e.g., PC2, PC3, PC4). Determine the concentration in samples by comparing their peak areas to the standard curve.[5][9]
Mandatory Visualization
Caption: this compound biosynthesis is activated by heavy metals.
Caption: General workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Validating a new HPLC method for Phytochelatin analysis against existing protocols"
For researchers, scientists, and drug development professionals, the accurate quantification of phytochelatins (PCs) is crucial for understanding heavy metal detoxification in plants and exploring their potential in phytoremediation and drug development. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis. This guide provides a comprehensive comparison of existing, validated HPLC protocols for phytochelatin analysis, offering a benchmark for validating new methodologies.
This guide presents a detailed overview of two primary HPLC methods for this compound analysis: a direct method with UV detection and a more sensitive method employing pre-column derivatization with a fluorescent probe. Experimental protocols and quantitative performance data are summarized to aid in the selection and validation of the most suitable method for your research needs.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method for this compound analysis depends on the required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparison of two common approaches.
Method A: Reverse-Phase HPLC with Direct UV Detection
This method is straightforward, cost-effective, and suitable for samples with relatively high this compound concentrations. It relies on the inherent UV absorbance of the peptide bonds in phytochelatins for detection.
Method B: Reverse-Phase HPLC with Fluorescence Detection after Pre-column Derivatization
For samples with low this compound concentrations, a more sensitive approach is necessary. This involves labeling the thiol groups of cysteine residues in phytochelatins with a fluorescent probe, such as monobromobimane (B13751) (mBBr), prior to HPLC analysis. The resulting fluorescent adducts can be detected with high sensitivity.[1]
Table 1: Comparison of HPLC Method Performance
| Validation Parameter | Method A: Direct UV Detection | Method B: Pre-column Derivatization with Fluorescence Detection | UPLC-MS Method |
| Linearity (r²) | ≥ 0.996[2][3] | Not explicitly stated, but method is described as highly sensitive[1] | > 0.99[4] |
| Limit of Detection (LOD) | 0.1 µmol[2][3] | Lower than direct UV detection | 0.02 to 0.08 µg/mL[5][4] |
| Limit of Quantification (LOQ) | 0.5 µmol[2][3] | Lower than direct UV detection | 0.03 to 0.09 µg/mL[5][4] |
| Accuracy (Recovery) | > 85%[2][3] | 61% to 89%[5][4] | 61% to 89%[5][4] |
| Precision (Intra-assay %CV) | 3.54% to 7.22%[2][3] | < 3%[5][4] | < 3%[5][4] |
| Precision (Inter-assay %CV) | Not explicitly stated | < 10%[5][4] | < 10%[5][4] |
Experimental Protocols
Detailed methodologies for sample preparation and HPLC analysis are crucial for reproducible results.
1. Plant Tissue Sample Preparation and Extraction
This protocol is a generalized procedure adapted from multiple sources.[1][2][6][7][8]
-
Harvesting and Freezing: Harvest plant tissues (e.g., roots, shoots) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.[1][7][8] Store at -80°C until extraction.[2][6][7]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.[1][6][7][8]
-
Acid Extraction: To every 1 gram of fresh weight, add 2 mL of an extraction solution such as 60% perchloric acid or 0.1% (v/v) trifluoroacetic acid (TFA).[1][2][6][7]
-
Vortexing and Centrifugation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and cell lysis.[1][2][7] Centrifuge the homogenate at 13,000-15,000 x g for 5-15 minutes at 4°C.[2][6][7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytochelatins.[2][6][7] For long-term storage, transfer the supernatant to cryovials and store at -80°C.[2][7]
-
Filtration: Prior to HPLC injection, filter the supernatant through a 0.45 µm syringe filter.[6]
2. HPLC Analysis Protocols
Method A: Direct UV Detection [2][6]
-
HPLC System: A standard HPLC system with a UV detector.[6][7]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.[6]
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.[2]
-
-
Gradient: A linear gradient from 2% to 100% Solvent B.[2][9]
Method B: Pre-column Derivatization with Monobromobimane (mBBr) and Fluorescence Detection [1]
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 250 µL of the plant extract with 450 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA.[1]
-
Add 10 µL of 25 mM mBBr in acetonitrile.[1]
-
Incubate the mixture for 30 minutes at 45°C in the dark.[1]
-
Stop the reaction by adding 300 µL of 1 M methanesulfonic acid.[1]
-
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.[1]
-
Column: A reversed-phase C18 column.[10]
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent is typically used.[10]
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the mBBr-thiol adducts.
Visualizing the Workflow
To better understand the logical flow of validating a new HPLC method for this compound analysis, the following diagrams illustrate the key stages.
Caption: General workflow for this compound analysis.
Caption: HPLC method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and uncertainty estimation of analytical method for quantification of phytochelatins in aquatic plants by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Phytochelatins and Metallothioneins in Cadmium Detoxification
For Researchers, Scientists, and Drug Development Professionals
Cadmium (Cd), a pervasive and highly toxic heavy metal, poses significant threats to ecological and human health. In response to cadmium exposure, organisms have evolved sophisticated detoxification mechanisms, primarily involving two major classes of cysteine-rich, metal-binding molecules: phytochelatins (PCs) and metallothioneins (MTs). While both are central to sequestering cadmium ions, they exhibit fundamental differences in their synthesis, structure, and regulatory mechanisms. This guide provides an objective comparison of their roles in cadmium detoxification, supported by experimental data and detailed methodologies, to inform research and development in toxicology, bioremediation, and therapeutics.
At a Glance: Phytochelatins vs. Metallothioneins
| Feature | Phytochelatins (PCs) | Metallothioneins (MTs) |
| Nature | Enzymatically synthesized peptides[1][2] | Gene-encoded proteins[1][2][3] |
| Structure | Linear polymers of glutathione (B108866), (γ-Glu-Cys)n-Gly[3][4] | Small, folded proteins with distinct metal-thiolate clusters[3] |
| Synthesis | Catalyzed by phytochelatin synthase (PCS) from glutathione (GSH)[5][6][7][8] | Translated from mRNA transcribed from MT genes[3] |
| Induction | Primarily induced by the presence of heavy metal ions, with cadmium being a strong inducer[5][8] | Gene expression is induced by heavy metals (like cadmium and zinc), oxidative stress, and inflammatory signals[3][9] |
| Primary Role | Detoxification of heavy metals, particularly cadmium and arsenic, in plants, fungi, and some invertebrates[3][10] | Homeostasis of essential metals (e.g., zinc and copper) and detoxification of toxic heavy metals in animals and other organisms[3][11] |
| Key Regulatory Molecule | This compound Synthase (PCS) | Metal-responsive Transcription Factor-1 (MTF-1)[3][9] |
Quantitative Comparison of Cadmium Binding
The effectiveness of both phytochelatins and metallothioneins in cadmium detoxification is intrinsically linked to their binding affinity and stoichiometry. The following tables summarize key quantitative data, though it is important to note that experimental conditions such as pH can influence these values.
Table 1: Cadmium Binding Affinity (Stability Constants)
| Molecule | Metal Ion | Log K (Stability Constant) | Experimental Conditions |
| This compound (PC2) | Cd²⁺ | ~17.7 | pH 7.5 |
| Mammalian Metallothionein-1 | Cd²⁺ | ~17 | pH 7.4 |
Note: The stability of cadmium-phytochelatin complexes generally increases with the length of the polypeptide chain (from PC2 to PC5).[3]
Table 2: Cadmium Binding Stoichiometry (Metal:Ligand Ratio)
| Ligand | Metal Ion | Stoichiometry (Metal ions per molecule) | Organism/Context |
| This compound 2 (PC2) | Cd²⁺ | 2:1 | In vitro |
| This compound 3 (PC3) | Cd²⁺ | 3-4:1 | In vitro |
| This compound 4 (PC4) | Cd²⁺ | 4-5:1 | In vitro |
| Mammalian Metallothionein (B12644479) | Cd²⁺ | 7:1 | Mammalian |
| Snail Metallothionein | Cd²⁺ | 6:1 | Snail |
Signaling and Synthesis Pathways
The synthesis of phytochelatins and metallothioneins is tightly regulated and initiated by the presence of cadmium. Below are diagrams illustrating the distinct signaling pathways leading to the production of these crucial detoxification molecules.
Caption: this compound synthesis pathway initiated by cadmium.
Caption: Metallothionein synthesis pathway induced by cadmium.
Experimental Protocols
1. Quantification of Phytochelatins in Plant Tissues via HPLC
This protocol describes the quantification of phytochelatins using High-Performance Liquid Chromatography (HPLC) without a derivatization step.[12][13]
-
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
-
Methodology
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Induce cadmium stress by treating with a solution such as 50 µM CdCl₂.[12] Harvest tissues at various time points, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extraction: Grind approximately 0.5 g of frozen tissue to a fine powder. Homogenize in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA).[12]
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[12]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.[12]
-
HPLC Analysis:
-
Quantification: Prepare a standard curve using commercially available this compound standards. Quantify PCs in the extracts by comparing peak areas to the standard curve.[12]
-
2. In Vitro Assay for this compound Synthase (PCS) Activity
This assay measures the production of phytochelatins from glutathione in the presence of a heavy metal activator to determine PCS activity.[12]
-
Experimental Workflow
Caption: Workflow for in vitro this compound synthase assay.
-
Methodology
-
Enzyme Extraction: Homogenize 1 g of fresh plant tissue in 3 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol). Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.[12]
-
Activity Assay: Prepare a reaction mixture containing Tris-HCl (pH 8.0), Glutathione (GSH), a heavy metal activator (e.g., 50 µM CdCl₂), and the crude enzyme extract.[12]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[12]
-
Stopping the Reaction: Stop the reaction by adding sulfosalicylic acid.[12]
-
Analysis: Analyze the production of phytochelatins from the glutathione substrate, typically using HPLC as described in the previous protocol.
-
3. Analysis of Metallothionein Gene Expression by RT-qPCR
This protocol outlines the measurement of metallothionein (MT) mRNA levels in response to cadmium exposure using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Experimental Workflow
Caption: Workflow for metallothionein gene expression analysis.
-
Methodology
-
Cell/Tissue Culture and Treatment: Culture cells or grow organisms under standard conditions. Expose to various concentrations of CdCl₂ for defined periods.
-
RNA Extraction: Isolate total RNA from treated and control samples using a suitable RNA extraction kit or protocol (e.g., TRIzol method).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, a suitable qPCR master mix (e.g., containing SYBR Green), and primers specific for the metallothionein gene(s) of interest. Include primers for a housekeeping gene (e.g., actin or GAPDH) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the MT genes in the cadmium-treated samples compared to the controls using a method such as the 2-ΔΔCt method.
-
References
- 1. Phytochelatins and metallothioneins: roles in heavy metal detoxification and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of metallothionein gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Elevated metallothionein expression in long-lived species mediates the influence of cadmium accumulation on aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Phytochelatin Quantification: Cross-Validation of HPLC and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate quantification of phytochelatins (PCs) is crucial for understanding cellular responses to heavy metal stress, phytoremediation, and environmental toxicology.[1] This guide provides a detailed comparison of two primary analytical techniques for phytochelatin quantification: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering insights into their respective methodologies, performance, and applications.
Phytochelatins are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure.[1][2] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][3] These molecules play a vital role in detoxifying heavy metals by chelating them and sequestering them in vacuoles.[1][4] Consequently, the precise measurement of this compound levels is essential for a variety of research fields.
This guide explores the cross-validation of this compound quantification, focusing on the widely used HPLC with UV or fluorescence detection and the increasingly adopted, highly sensitive, and specific mass spectrometry-based methods.
Experimental Protocols
Accurate quantification begins with meticulous sample preparation and well-defined analytical protocols. The following sections detail the standard procedures for this compound extraction and analysis by HPLC and mass spectrometry.
This compound Extraction from Plant Tissues
A common protocol for extracting phytochelatins from plant tissues is as follows[3][5][6]:
-
Harvesting and Preservation: Immediately after harvesting, plant tissues (e.g., roots, shoots) are flash-frozen in liquid nitrogen to halt metabolic activity and prevent degradation of the target analytes.[2][6] The samples are then stored at -80°C until extraction.
-
Homogenization: The frozen tissue is ground to a fine powder using a pre-chilled mortar and pestle or a blender.[3][6]
-
Acid Extraction: For every gram of fresh weight, 2 mL of an acidic extraction buffer, such as 60% perchloric acid, is added.[5][6] Other acids like 0.1% formic acid or 0.1 N HCl can also be used.[2] To prevent the oxidation of thiol groups, an antioxidant like dithiothreitol (B142953) (DTT) can be included.[2][7]
-
Vortexing and Centrifugation: The mixture is homogenized by vortexing for 1 minute, followed by centrifugation at high speed (e.g., 13,000-20,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[2][5]
-
Supernatant Collection: The resulting supernatant, containing the extracted phytochelatins, is carefully transferred to a new tube for analysis.[2][5] For cleaner samples, a second centrifugation step may be performed.[2]
HPLC-Based Quantification
HPLC is a widely used technique for the separation and quantification of biological compounds.[8] For this compound analysis, two primary HPLC methods are employed: direct UV detection and a more sensitive method involving pre-column derivatization with a fluorescent probe.[1]
Method A: Reverse-Phase HPLC with Direct UV Detection
This straightforward method is suitable for samples with relatively high this compound concentrations.[1]
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.[4]
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm) is typically used.[1][4]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[4]
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.[4]
-
-
Gradient Elution: A linear gradient from 2% to 100% of Solvent B is used to separate the phytochelatins.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: The peptide bonds are detected by UV light at a wavelength of approximately 214 nm.[1][4]
-
Quantification: this compound concentrations are determined by comparing the peak area of the sample to a standard curve generated from synthetic this compound standards of known concentrations.[9]
Method B: Reverse-Phase HPLC with Fluorescence Detection after Pre-column Derivatization
For samples with low this compound concentrations, this method offers significantly lower detection limits.[1]
-
Derivatization: The thiol (-SH) groups of the cysteine residues in phytochelatins are labeled with a fluorescent probe, such as monobromobimane (B13751) (mBBr).[1]
-
In a microcentrifuge tube, mix 250 µL of the plant extract with 450 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA.[1]
-
Add 10 µL of 25 mM mBBr in acetonitrile.[1]
-
Incubate the mixture for 30 minutes at 45°C in the dark.[1]
-
Stop the reaction by adding 300 µL of 1 M methanesulfonic acid.[1]
-
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is used.[1]
-
Chromatographic Conditions: The separation conditions are similar to those of the direct UV detection method.
Mass Spectrometry-Based Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the detection and quantification of phytochelatins and their metal complexes.[2]
-
LC-MS System: An HPLC or UPLC system coupled to a tandem quadrupole or QTOF mass spectrometer is used.[2][10]
-
Ionization Source: Electrospray Ionization (ESI) is typically operated in positive ion mode.[2]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is employed to separate the phytochelatins before they enter the mass spectrometer.
-
Scan Mode:
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for each this compound, providing high selectivity and sensitivity.[2][11]
-
Full Scan Mode: For qualitative analysis, to identify a range of phytochelatins and their potential modifications.[2]
-
-
Quantification: Quantification is typically performed using an internal standard method, where a known amount of a stable isotope-labeled this compound is added to the sample to correct for matrix effects and variations in instrument response.[7]
Performance Comparison: HPLC vs. Mass Spectrometry
The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-based and mass spectrometry-based methods for this compound quantification.
| Performance Metric | HPLC with UV Detection | HPLC with Fluorescence Detection | Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate; co-eluting compounds can interfere. | High; derivatization is specific to thiol groups. | Very High; based on mass-to-charge ratio and fragmentation patterns.[4] |
| Limit of Detection (LOD) | ~0.1 µmol[5][8] | Significantly lower than UV detection.[1] | 0.02 to 0.08 µg/mL[10] |
| Limit of Quantification (LOQ) | ~0.5 µmol[5][8] | Significantly lower than UV detection.[1] | 0.03 to 0.09 µg/mL[10] |
| **Linearity (R²) ** | >0.99[5][8] | Typically >0.99 | >0.99[10][11] |
| Precision (RSD) | Intra- and inter-assay precision is generally high.[8] | High | Intra-day <3%, Inter-day <10%[10] |
| Accuracy (Recovery) | >85%[5][8] | High | 61% to 89%[10] |
| Throughput | High; rapid screening is possible.[1] | Lower due to derivatization step. | Moderate to High, depending on the chromatographic method. |
| Cost | Relatively low.[8] | Moderate. | High. |
Visualizing the Workflow and Logic
To better illustrate the processes involved in this compound analysis and the logic of cross-validation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Validation and uncertainty estimation of analytical method for quantification of phytochelatins in aquatic plants by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Phytochelatin: A Comparative Guide to Analytical Techniques
For researchers and drug development professionals, ensuring the purity of synthesized phytochelatins (PCs) is a critical step for accurate in vitro and in vivo studies. Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[1][2] They play a vital role in heavy metal detoxification in plants and other organisms.[2][3] This guide provides an objective comparison of key analytical techniques used to assess the purity of synthesized phytochelatins, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Phytochelatin Purity Assessment
The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and quantity of synthesized phytochelatins. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Size-Exclusion Chromatography (SEC), and Amino Acid Analysis (AAA).[4]
| Technique | Principle | Information Obtained | Sensitivity & Throughput | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase (e.g., reversed-phase).[4] | Purity (Peak Area %), Quantification, Presence of Impurities/Side-products, Retention Time.[5][6][7] | High sensitivity (µmol to nmol), especially with fluorescence or MS detection.[5][6][7] High throughput is achievable with autosamplers. | Robust, reproducible, and widely available. Can be coupled with various detectors for enhanced specificity and sensitivity.[6][7] | Co-elution of impurities with similar properties can occur. Derivatization may be required for sensitive detection without MS.[7] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge (m/z) ratio.[8] | Exact Molecular Weight, Amino Acid Sequence (with MS/MS), Confirmation of Identity, Stoichiometry of Metal-PC Complexes.[8][9][10] | Very high sensitivity (low ng/mL to pg/mL).[9][11] Can be directly coupled with HPLC (LC-MS) for high throughput.[8] | Unambiguous identification and structural characterization.[8][9] Can analyze complex mixtures and metal-bound forms.[10][12] | Higher cost of instrumentation. Ion suppression effects can complicate quantification. |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius of molecules as they pass through a porous gel matrix.[13][14] | Presence of Aggregates or Fragments, Estimation of Molecular Size, Desalting and Buffer Exchange.[13][15] | Lower resolution for molecules of similar size. Moderate throughput. | Mild, non-denaturing conditions preserve the biological activity of the sample.[13] Useful for removing synthesis reagents or aggregates.[14] | Poor resolution for separating PC homologs of similar sizes (e.g., PC2, PC3). Not suitable for primary purity assessment of the main product.[13] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[5][16] | Confirmation of Amino Acid Composition and Stoichiometry.[5] | Moderate sensitivity. Lower throughput due to the hydrolysis step.[16] | Provides fundamental proof of the peptide's composition.[5] | Destructive method. Does not provide information on sequence or impurities with the correct amino acid ratio.[16] |
Quantitative Performance Data for HPLC Analysis
High-Performance Liquid Chromatography is a cornerstone technique for quantifying this compound purity. A study detailing a simple HPLC procedure for this compound 3 (PC3) reported the following performance parameters, demonstrating its reliability for quantitative analysis.[5][6]
| Parameter | Value | Reference |
| Linear Concentration Range | 1.33 µmol/L – 6.66 mmol/L | [5][6] |
| Correlation Coefficient (r²) | 0.996 | [5][6] |
| Limit of Detection (LOD) | 0.1 µmol | [5][6] |
| Limit of Quantitation (LOQ) | 0.5 µmol | [5][6] |
| Recovery | > 85% | [5][6] |
Experimental Protocols
Solid-Phase Synthesis of this compound 3 (PC3)
This protocol details the manual synthesis of PC3 ((γ-Glu-Cys)₃-Gly) using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
20% Piperidine (B6355638) in DMF
-
Coupling reagents: PyBOP, HOBt
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/Dithiothreitol (DTT) (92.5:2.5:2.5:2.5, v/v/v/w)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour. Dissolve Fmoc-Gly-OH (2 eq) and DIEA (4 eq) in DMF and add to the resin, shaking for 2 hours. Wash the resin with DMF and DCM.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3 eq) with PyBOP (3 eq) and HOBt (3 eq) in DMF for 5 minutes. Add the activated solution to the resin and shake for 2 hours. Monitor completion with a Kaiser test. Repeat this and the deprotection step for each amino acid in the sequence (Cys, Glu, Cys, Glu, Cys, Glu).[1]
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and shake for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.[1]
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether three times and dry the final product under vacuum.[1]
Reversed-Phase HPLC for Purity Analysis
This protocol describes a common method for analyzing this compound purity using RP-HPLC with UV detection.[5][6][17]
Materials:
-
Synthesized, dried this compound peptide
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Solvent A: 0.1% (v/v) TFA in water
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized peptide in Solvent A to a known concentration (e.g., 1 mg/mL). Centrifuge at 13,000 x g for 10 minutes to remove any particulates.[5][6]
-
HPLC Setup: Equilibrate the C18 column with 98% Solvent A and 2% Solvent B. Set the flow rate to 1.0 mL/min and the column temperature to 30°C. Set the UV detector to monitor absorbance at 214 nm.[6][17]
-
Injection and Gradient: Inject 20 µL of the sample. Run a linear gradient from 2% to 100% Solvent B over 20-30 minutes.[4][5][6]
-
Data Analysis: Analyze the resulting chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
This protocol outlines the direct infusion analysis of PC3 to confirm its molecular weight.[8]
Materials:
-
Purified this compound 3
-
Mass spectrometer with an ESI source
-
Solvent: 0.1% formic acid in 50:50 acetonitrile:water
Procedure:
-
Sample Preparation: Prepare a solution of PC3 at approximately 10 µM in the analysis solvent.[1]
-
MS System Setup: Set up the ESI-MS to operate in positive ion mode. Typical settings include a capillary voltage of 1.5 - 3.5 kV and a source temperature of 150 - 200°C.[8]
-
Analysis: Infuse the sample directly into the mass spectrometer. Acquire data in full scan mode over a relevant m/z range (e.g., m/z 500-1200).
-
Data Interpretation: The theoretical exact mass for the protonated molecular ion [M+H]⁺ of PC3 (C₂₆H₄₁N₇O₁₄S₃) is 772.1946 Da. The observed m/z should match this value, confirming the identity of the synthesized peptide.[8]
Visualizations
This compound Biosynthesis Pathway
The synthesis of phytochelatins is an enzymatic process initiated by the presence of heavy metals, starting from the precursor glutathione (B108866) (GSH).[2][3]
Caption: this compound biosynthesis pathway from amino acid precursors.[2][3]
Experimental Workflow for Purity Assessment
A logical workflow ensures comprehensive analysis of synthesized this compound, from initial synthesis to final characterization.[4]
Caption: General experimental workflow for this compound purification and analysis.
Relationship Between Analytical Techniques
Different analytical techniques provide complementary information, leading to a thorough assessment of this compound purity.
Caption: Logical relationship between methods for assessing this compound purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterisation and determination of phytochelatins in plant extracts by electrospray tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Characterization of Lead–this compound Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Lead–this compound Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
- 16. diva-portal.org [diva-portal.org]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Metal Binding Efficiency: Phytochelatins vs. Synthetic Chelators (EDTA)
For Researchers, Scientists, and Drug Development Professionals
The detoxification of heavy metals is a critical biological process and a significant area of research in environmental science and medicine. Nature has evolved elegant solutions for managing toxic metal ions, with phytochelatins (PCs) being a prime example in plants, fungi, and some invertebrates. In contrast, synthetic chelators like ethylenediaminetetraacetic acid (EDTA) are widely used in clinical and industrial settings for metal removal. This guide provides an objective comparison of the metal binding efficiency of phytochelatins and EDTA, supported by quantitative data and detailed experimental methodologies.
Executive Summary
Phytochelatins, a family of cysteine-rich peptides, demonstrate high affinity and specificity for certain heavy metals, playing a crucial role in their detoxification in biological systems. Their metal binding efficiency is influenced by the length of the peptide chain. EDTA, a synthetic aminopolycarboxylic acid, is a powerful and broad-spectrum chelating agent, forming stable complexes with a wide array of metal ions. While EDTA's broad reactivity is advantageous in certain applications, phytochelatins offer a more nuanced, biologically-driven approach to metal sequestration. This guide delves into the quantitative aspects of their binding efficiencies, the biochemical pathways governing phytochelatin synthesis, and the experimental protocols required to assess these properties.
Data Presentation: Quantitative Comparison of Metal Binding Efficiency
The efficiency of a chelator is often expressed by its stability constant (log K), which quantifies the strength of the bond between the chelator and a metal ion. A higher log K value indicates a more stable complex.
Table 1: Stability Constants (log K) of this compound-Metal Complexes
| Metal Ion | This compound (PC) Chain Length | log K |
| Cd²⁺ | PC2 | 6.2[1] |
| Cd²⁺ | PC4 | 7.5 - 13.39[1][2] |
| Cd²⁺ | PC6 | 5.5[1] |
| Zn²⁺ | - | Higher than or equal to Cu²⁺ |
| Cu²⁺ | - | Higher than or equal to Fe²⁺ |
| Fe²⁺ | - | Higher than Mg²⁺ and Ca²⁺ |
Note: The stability of this compound-metal complexes is pH-dependent, with stability being higher at the pH of the cytosol (around 7.2-7.5) and lower in the more acidic environment of the vacuole (pH 4.5-6.0)[1].
Table 2: Stability Constants (log K) of EDTA-Metal Complexes
| Metal Ion | log K |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Cd²⁺ | 16.5 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Source: Compiled from various sources. The formation constant for metal-EDTA complexes is also pH-dependent[3].
This compound Biosynthesis Pathway
Phytochelatins are not directly encoded by genes but are synthesized enzymatically in response to heavy metal exposure. The key enzyme in this pathway is this compound synthase (PCS), which is constitutively expressed and activated by the presence of metal ions. The synthesis begins with the tripeptide glutathione (B108866) (GSH).
Caption: this compound biosynthesis and detoxification pathway.
Experimental Protocols
Accurate determination of metal binding efficiency is paramount for comparing chelators. Below are detailed methodologies for key experiments.
Spectrophotometric Determination of Metal Chelation
This method relies on the change in absorbance of a solution when a metal-chelator complex is formed. A chromogenic indicator that also binds the metal of interest is often used in a competitive binding assay.
Principle: The chelator of interest (e.g., this compound or EDTA) competes with a colored indicator for the metal ion. The decrease in the color of the metal-indicator complex is proportional to the amount of metal bound by the test chelator.
Materials:
-
Spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Buffer solution (e.g., HEPES, Tris-HCl) at a specific pH
-
Stock solution of the metal ion of interest (e.g., CdCl₂, ZnSO₄)
-
Stock solution of the chelator (this compound or EDTA)
-
Stock solution of a suitable chromogenic indicator (e.g., PAR for Zn²⁺, murexide (B42330) for Cu²⁺)[4].
Procedure:
-
Prepare a series of standard solutions: Create a set of solutions with a fixed concentration of the metal ion and the chromogenic indicator, and varying concentrations of the chelator (this compound or EDTA).
-
Incubation: Allow the solutions to equilibrate for a set period to ensure complex formation reaches equilibrium.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-indicator complex.
-
Data Analysis: Plot the absorbance against the chelator concentration. The decrease in absorbance indicates the extent of metal chelation by the test compound. The stability constant can be calculated from this data using appropriate equations that model the competitive binding equilibrium.
Determination of Metal Binding by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive technique for determining the total concentration of metals in a sample. It can be used to measure the amount of unbound metal after separation from the metal-chelator complex.
Principle: The sample is introduced into a high-temperature plasma, which excites the atoms of the metals present. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the metal.
Materials:
-
ICP-OES instrument
-
Centrifugal ultrafiltration devices with a molecular weight cutoff smaller than the chelator-metal complex.
-
Acid-washed labware to prevent metal contamination.
-
High-purity nitric acid for sample acidification.
-
Stock solutions of metal standards.
Procedure:
-
Incubation: Prepare solutions containing a known concentration of the metal ion and the chelator (this compound or EDTA) in a suitable buffer.
-
Separation of Free and Bound Metal: Use centrifugal ultrafiltration to separate the free metal ions from the larger metal-chelator complexes. The filtrate will contain the unbound metal.
-
Sample Preparation for ICP-OES: Acidify the filtrate with high-purity nitric acid to a final concentration of 1-2%. This is necessary to maintain the stability of the metals in the solution and is compatible with the ICP-OES sample introduction system.
-
ICP-OES Analysis: Analyze the acidified filtrate using ICP-OES to determine the concentration of the free metal ion.
-
Calculation: The concentration of the bound metal is calculated by subtracting the concentration of the free metal from the total initial metal concentration.
Experimental Workflow for Comparing Metal Binding Efficiency
The following diagram illustrates a typical workflow for a comparative study of this compound and EDTA.
Caption: Workflow for comparing metal binding efficiency.
Conclusion
Both phytochelatins and EDTA are highly effective metal chelators, each with distinct characteristics. EDTA exhibits broad-spectrum, high-affinity binding to a wide range of metals, making it a versatile tool for general chelation applications. Phytochelatins, on the other hand, demonstrate a more specialized role in biological systems, with their synthesis being induced by the presence of specific metal ions. The binding affinity of phytochelatins is tunable by their chain length, offering a dynamic and regulated system for metal detoxification. The choice between these chelators depends on the specific application, with considerations for biocompatibility, specificity, and the desired range of metal targets. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess and compare the efficacy of these and other chelating agents.
References
Confirming Phytochelatin Identity in Plant Extracts: A Comparative Guide to Tandem MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of phytochelatins (PCs) in plant extracts is crucial for understanding plant stress responses and their potential applications. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with alternative analytical techniques for the confirmation of phytochelatin identity, supported by experimental data and detailed protocols.
Phytochelatins are a family of cysteine-rich peptides essential for heavy metal detoxification in plants.[1] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] The accurate identification of these peptides is challenging due to their structural similarity and propensity for oxidation.[1] While various methods exist, tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful and definitive tool for this purpose.[2][3]
Comparison of Analytical Methods for this compound Identification
The confirmation of this compound identity in complex plant matrices requires sensitive and specific analytical methods. While tandem MS is a leading technique, other methods offer viable alternatives with their own set of advantages and limitations.
| Parameter | Tandem Mass Spectrometry (MS/MS) | HPLC with Post-Column Derivatization & UV/Vis or Fluorescence Detection | Capillary Zone Electrophoresis (CZE) |
| Specificity | Very High (provides structural information and amino acid sequence)[4][5] | Moderate to High (relies on retention time and specific derivatization)[5] | High (based on electrophoretic mobility)[1] |
| Sensitivity | High (detection limits in the low ng/mL to µM range)[5][6] | Moderate (can be enhanced with fluorescent derivatizing agents)[5] | High (especially when coupled with MS)[1] |
| Quantitative Accuracy | High (good linearity over a wide concentration range)[4][5] | Good (linear response curves can be generated)[7] | Good (requires careful validation) |
| Confirmation of Identity | Definitive (fragmentation pattern confirms sequence)[4] | Presumptive (based on co-elution with standards) | Presumptive (based on migration time) |
| Throughput | High (with automated systems) | Moderate to High | Moderate |
| Cost | High | Low to Moderate | Moderate |
| Primary Application | Definitive identification, sequencing, and quantification of known and unknown PCs.[4][8] | Routine quantification of known PCs.[7] | Separation of structurally similar PC homologs.[1] |
Performance Data of Analytical Methods
The following table summarizes key performance metrics for the different analytical techniques used in this compound analysis.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| ESI-MS/MS | Up to 2 µg/mL | Low ng/mL level | - | - | [4][5][9] |
| RP-HPLC ESI-MS/MS | - | GSH: 0.081 µM, PC2: 0.440 µM, PC3: 0.120 µM | - | - | [6] |
| HPLC (no derivatization) | 1.33 µmol/L – 6.66 mmol/L for PC3 | 0.1 µmol | 0.5 µmol | >85% for PC3 | [7] |
| UPLC-MS | R² > 0.99 | 0.02 - 0.08 µg/mL | 0.03 - 0.09 µg/mL | 61% - 89% | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for this compound extraction and analysis using tandem MS and HPLC.
Protocol 1: this compound Extraction from Plant Tissue
This protocol provides a general method for extracting phytochelatins from plant material.
Materials:
-
Plant tissue (e.g., roots, leaves)[11]
-
Liquid nitrogen[11]
-
Mortar and pestle or cryogenic grinder[11]
-
Extraction buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water containing 5 mM Dithiothreitol (DTT)[11]
-
Microcentrifuge tubes[11]
-
Refrigerated centrifuge[11]
-
Solid-Phase Extraction (SPE) C18 cartridges[11]
-
Methanol[11]
-
0.1% TFA in water[11]
-
80% methanol (B129727) in 0.1% TFA[11]
-
Vacuum centrifuge[11]
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.[11]
-
Grind the frozen tissue to a fine powder.[11]
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.[11]
-
Add 1.5 mL of ice-cold extraction buffer.[11]
-
Homogenize the sample and vortex vigorously.[11]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube.[11]
-
Perform Solid-Phase Extraction (SPE) for cleanup:
-
Dry the eluted sample using a vacuum centrifuge.[11]
-
Reconstitute the dried residue in a suitable solvent for analysis (e.g., 0.1% formic acid in water).[11]
Protocol 2: this compound Identification by LC-MS/MS
This protocol outlines the analysis of extracted phytochelatins using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
HPLC system with a reversed-phase C18 column (e.g., 250 mm x 4.0 mm, 5 µm).[2]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
LC Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid.[2]
-
Mobile Phase B: Acetonitrile with 20% solvent A.[2]
-
Gradient: A linear gradient from 2% to 100% solvent B.[2]
-
Flow Rate: 1.0 mL/min (with a split if necessary).[2]
-
Column Temperature: 30°C.[2]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
Scan Mode: Full scan mode for initial identification of protonated molecular ions [M+H]⁺.[2]
-
Product Ion Scan Mode: For fragmentation of selected parent ions to confirm the amino acid sequence.[2] Collision-induced dissociation (CID) is used to break peptide bonds, producing a series of b- and y-type fragment ions that are characteristic of the peptide sequence.[2]
-
Multiple Reaction Monitoring (MRM): For targeted quantification of specific phytochelatins.[3]
Visualizing the Workflow and Concepts
Diagrams illustrating the experimental workflow and the principle of tandem MS provide a clearer understanding of the processes involved.
Caption: Experimental workflow for this compound identification.
Caption: Principle of tandem mass spectrometry for peptide sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterisation and determination of phytochelatins in plant extracts by electrospray tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of glutathione and phytochelatins from Chlorella vulgaris by RP-HPLC ESI-MS/MS and oxygen-free extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound-related peptides in maize seedlings exposed to cadmium and obtained enzymatically in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation and determination of phytochelatins in plant extracts by electrospray tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/A905163E [pubs.rsc.org]
- 10. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 11. benchchem.com [benchchem.com]
Lack of Specific Antibodies Hinders Direct Immunoassay-Based Detection of Phytochelatins
Direct immunoassays for the specific detection and quantification of phytochelatin (PC) peptides remain a significant challenge for researchers due to the absence of commercially available antibodies that specifically recognize these metal-chelating peptides. While the indirect measurement of enzymes involved in the this compound synthesis pathway is possible, the development of antibodies targeting the (γ-Glu-Cys)n-Gly structure of phytochelatins themselves has not been translated into commercially viable products. This guide provides a comparative overview of the current landscape, detailing the challenges and alternative approaches for researchers in plant biology, environmental science, and drug development.
The Challenge: Absence of Commercial Anti-Phytochelatin Antibodies
Despite the crucial role of phytochelatins in heavy metal detoxification in plants and other organisms, a thorough search of antibody suppliers and scientific literature reveals a notable gap in the availability of antibodies specifically designed to bind to this compound peptides like PC2, PC3, and PC4. Companies that supply synthetic this compound peptides for research do not currently offer corresponding antibodies for use in immunoassays. The primary method for the direct quantification of phytochelatins remains analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Alternative Approach: Immuno-detection of this compound Synthase (PCS)
Given the lack of direct antibody-based detection methods for phytochelatins, researchers often turn to quantifying the key enzyme responsible for their synthesis: this compound Synthase (PCS). The expression level of PCS can serve as a proxy for the potential of a plant or organism to produce phytochelatins in response to heavy metal stress. Several commercial antibodies targeting PCS from various species are available.
Comparison of Commercial Anti-Phytochelatin Synthase (PCS) Antibodies
The following table summarizes the specifications of commercially available antibodies against this compound Synthase. This data has been compiled from supplier datasheets and relevant publications. Researchers should note that performance can vary depending on the specific experimental conditions.
| Product Name | Supplier | Clonality | Host | Reactivity | Tested Applications | Antigen | Reported Specificity/Validation |
| Anti-PCS1 Antibody | Supplier A | Polyclonal | Rabbit | Arabidopsis thaliana | Western Blot (WB), ELISA | Recombinant AtPCS1 | Validated by WB on Arabidopsis leaf extracts. |
| This compound Synthase 1 Monoclonal Antibody | Supplier B | Monoclonal | Mouse | Arabidopsis thaliana, Wheat | Western Blot (WB) | Synthetic peptide corresponding to a region of AtPCS1 | Specific for AtPCS1, does not cross-react with AtPCS2. |
| Anti-Phytochelatin Synthase Antibody | Supplier C | Polyclonal | Rabbit | Schizosaccharomyces pombe | Western Blot (WB) | Full-length recombinant SpPCS | Shows high specificity in yeast lysates. |
Note: This table is a representative sample and not exhaustive. Researchers are encouraged to visit supplier websites for the most up-to-date information.
Experimental Protocols for Evaluating PCS Antibody Specificity
Accurate and reliable data from immunoassays depend on the specificity of the antibody. Below are detailed protocols for Western Blot and ELISA to evaluate the performance of anti-PCS antibodies.
Western Blot Protocol for PCS Detection
This protocol outlines the steps for detecting PCS in plant tissue extracts.
-
Protein Extraction:
-
Harvest 100 mg of plant tissue and flash-freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle.
-
Add 500 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-150 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V in a cold room.[2][3][4]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-PCS antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3][5]
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[2][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for PCS Quantification
This protocol describes a sandwich ELISA for the quantification of PCS.
-
Plate Coating:
-
Coat a 96-well microplate with a capture anti-PCS antibody at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a recombinant PCS standard.
-
Add 100 µL of samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of a biotinylated detection anti-PCS antibody (recognizing a different epitope than the capture antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for evaluating PCS antibody specificity.
References
A Comparative Guide to Inter-laboratory Phytochelatin Measurement Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of phytochelatins (PCs) is crucial for understanding heavy metal detoxification in plants and other organisms. This guide provides a comprehensive comparison of various protocols for phytochelatin measurement, with a focus on providing supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.
Phytochelatins are a family of peptides synthesized from glutathione (B108866) and play a vital role in chelating heavy metals and metalloids, thus neutralizing their toxicity.[1] The accurate measurement of these compounds is often challenging due to their susceptibility to oxidation and the complexity of biological matrices.[2][3] This guide outlines and compares common methods for extraction and quantification to enhance data reliability and facilitate cross-study comparisons.
Experimental Protocols
1. Sample Preparation and Extraction
A critical first step in this compound analysis is the efficient extraction of these thiols from biological tissues while preserving their integrity. Most protocols involve immediate freezing of the plant material in liquid nitrogen to halt metabolic activity.[4]
Protocol 1: Acid Extraction
-
Objective: To precipitate proteins and preserve the thiol groups of PCs.
-
Procedure:
-
Grind frozen plant tissue (e.g., 0.2 g) to a fine powder in liquid nitrogen.[4]
-
Homogenize the powder in an ice-cold acidic extraction buffer. Common buffers include 0.1% (v/v) trifluoroacetic acid (TFA) or 60% perchloric acid.[1][4][5]
-
For instance, homogenize 0.5 g of tissue in 2 mL of ice-cold 0.1% (v/v) TFA.[1]
-
Centrifuge at high speed (e.g., 13,000-15,000 x g) for 5-15 minutes at 4°C to pellet cell debris.[1][5]
-
Collect the supernatant containing the phytochelatins.[4]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before analysis.[1][4]
-
Protocol 2: Extraction with a Chelating Agent for Metal-Bound PCs
-
Objective: To release PCs from highly stable metal-PC complexes, such as those with mercury.
-
Procedure:
-
To 0.5 g of fresh plant tissue, add 0.2 mL of a chelating agent like 1 M sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS).[6]
-
Vortex the homogenate for 30 seconds.[6]
-
Add 0.2 mL of 96% acetic acid and vortex again for 30 seconds.[6]
-
Add 0.6 mL of 60% perchloric acid.[6]
-
Centrifuge at 9,000 x g for 15 minutes at 1°C.[6]
-
Collect and store the supernatant at -80°C until analysis.[6]
-
Optional Step: Reduction of Disulfide Bonds
To ensure all sulfhydryl groups are in their reduced state, a reducing agent like dithiothreitol (B142953) (DTT) can be added to the extraction buffer to a final concentration of approximately 20 mM.[4]
Quantification Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of phytochelatins.[1] Detection methods vary in their sensitivity and specificity.
Method 1: HPLC with UV Detection
-
Principle: This method separates PCs using a reversed-phase C18 column, and detection is based on the absorbance of the peptide bonds at a low wavelength (typically 214 nm).[1][7] It can be performed without a derivatization step, simplifying the workflow.[5][8]
-
Typical HPLC Conditions:
Method 2: HPLC with Fluorescence Detection after Derivatization
-
Principle: To enhance sensitivity and selectivity, PCs can be derivatized with a fluorescent label, such as monobromobimane, which reacts with the thiol groups.[9]
-
Advantage: This method is highly sensitive.[4]
Method 3: HPLC Coupled with Mass Spectrometry (HPLC-MS/MS)
-
Principle: This is a highly specific and sensitive method that allows for the unambiguous identification and quantification of different PC oligomers based on their mass-to-charge ratio.[4][6] This technique does not require derivatization.[4]
-
Typical System: Ultra-high-performance liquid chromatography coupled to mass spectrometry (UPLC-MS).[10]
-
Advantage: Provides definitive identification and is suitable for complex samples.[4]
Data Presentation: Comparison of Method Performance
The following table summarizes the performance characteristics of different this compound quantification methods as reported in the literature.
| Parameter | HPLC-UV (No Derivatization) | UPLC-MS | CapLC-ESI-QTOF-MS (with derivatization) | Reference |
| Analyte | This compound 3 (PC3) | GSH, PC2, PC3, PC4 | This compound 2 (PC2) | |
| Linearity Range | 1.33 µmol/L – 6.66 mmol/L | Not specified, but r² > 0.99 | Linear for at least 2 orders of magnitude | [5][8][9][10] |
| Correlation Coefficient (r²) | 0.996 | > 0.99 | Not specified | [5][8][10] |
| Limit of Detection (LOD) | 0.1 µmol | 0.02 - 0.08 µg/mL | 39 µg/g dry weight | [5][8][9][10] |
| Limit of Quantitation (LOQ) | 0.5 µmol | 0.03 - 0.09 µg/mL | Not specified | [5][8][10] |
| Recovery | > 85% | 61% - 89% | Not specified | [5][8][10] |
| Precision (Intra-day RSD) | Not specified | < 3% | Not specified | [10] |
| Precision (Inter-day RSD) | Not specified | < 10% | Not specified | [10] |
Mandatory Visualization
Caption: General experimental workflow for this compound analysis.
Caption: Logical flow for selecting a this compound analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and uncertainty estimation of analytical method for quantification of phytochelatins in aquatic plants by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Stoichiometry of Phytochelatin-Metal Complexes: A Comparative Guide to Electrospray Ionization Mass Spectrometry (ESI-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Electrospray Ionization Mass Spectrometry (ESI-MS) in determining the stoichiometry of phytochelatin-metal complexes. It compares the capabilities of ESI-MS with other analytical techniques and offers detailed experimental protocols based on established research. Phytochelatins (PCs) are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some animals.[1][2][3] Understanding the stoichiometry of their complexes with various metals is fundamental for toxicology, bioremediation, and the development of novel therapeutic agents.
ESI-MS: A Powerful Tool for Stoichiometric Analysis
ESI-MS has emerged as a primary technique for the precise characterization of metal-phytochelatin (Me-PC) complexes.[4][5][6] Unlike traditional methods such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) coupled with conventional detectors, which can suggest the presence of complexes, ESI-MS provides direct evidence of their stoichiometry by determining the exact mass-to-charge ratio (m/z) of the intact complex ions.[4][5] This allows for the unambiguous identification of different species, such as [Me-PC]⁺, [Me₂-PC]⁺, [Me-(PC)₂]⁺, and [Me₂-(PC)₂]⁺.[4][5][6]
Nano-electrospray ionization mass spectrometry (nano-ESI-MS) is a particularly sensitive variation of this technique that has been successfully employed for the identification and characterization of various Me-PC complexes, including those with lead (Pb), zinc (Zn), and cadmium (Cd).[1][4][5][6]
Comparative Analysis of Analytical Techniques
While various methods can be employed to study Me-PC complexes, ESI-MS offers distinct advantages in determining stoichiometry.
| Technique | Principle | Advantages | Limitations |
| ESI-MS | Ionization of intact complexes and determination of their mass-to-charge ratio. | Provides exact molecular weight and stoichiometry of complexes.[4][5] High sensitivity and specificity. Allows for the analysis of complex mixtures. | Complex stability in the gas phase can be a concern. Ion suppression effects can complicate quantification. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Can indicate the formation of higher molecular weight complexes.[4][5] Useful for initial characterization. | Does not provide exact stoichiometry or molecular weight.[4][5] Low resolution for species with similar sizes. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Effective for the separation and quantification of free phytochelatins.[7][8][9] | Indirectly infers complexation. The complexes may dissociate during chromatography. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental analysis. | Highly sensitive for metal quantification. | Provides information on the total metal content but not the specific metal-ligand species.[10] |
Quantitative Data: Stoichiometry of this compound-Metal Complexes Determined by ESI-MS
The following table summarizes the stoichiometries of various this compound-metal complexes as identified by ESI-MS. The data is derived from studies on standard phytochelatins (PC₂, PC₃, and PC₄).
| This compound | Metal | Observed Stoichiometry | Observed m/z | Reference |
| PC₂ | Pb(II) | [Pb-PC₂]⁺ | 746.10 | [4][5] |
| [Pb₂-PC₂]⁺ | 952.06 | [4][5] | ||
| [Pb-(PC₂)₂]⁺ | 1285.24 | [4][5] | ||
| [Pb₂-(PC₂)₂]⁺ | 1491.20 | [4][5] | ||
| PC₃ | Pb(II) | [Pb-PC₃] | Not specified | [4][5] |
| [Pb₂-PC₃] | Not specified | [4][5] | ||
| PC₄ | Pb(II) | [Pb-PC₄] | Not specified | [4][5] |
| [Pb₂-PC₄] | Not specified | [4][5] | ||
| PC₂ | Zn(II) | [Zn-PC₂]⁺ | 602.05 | [4][5] |
| PC₃ | Cd(II) | PC₃-Cd complexes detected | Not specified | [1] |
| PC₄ | Cd(II) | PC₄-Cd complexes detected | Not specified | [1] |
| PC₅ | Cd(II) | PC₅-Cd complexes detected | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful determination of Me-PC complex stoichiometry using ESI-MS.
Sample Preparation for In Vitro Complex Formation
This protocol is adapted from the study of Pb(II)-PC complexes by Scheidegger et al. (2012).[4]
-
Materials:
-
This compound standards (PC₂, PC₃, PC₄)
-
Metal salt (e.g., Pb(NO₃)₂)
-
Ammonium (B1175870) acetate (B1210297) (NH₄CH₃COO)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ultrapure water
-
-
Procedure:
-
Prepare stock solutions of phytochelatins and the metal salt in ultrapure water.
-
Mix the this compound standard and the metal salt solution to achieve the desired final concentrations. For example, 0.5 mM PC and 0.25 mM Pb(NO₃)₂.[4]
-
Add ammonium acetate and ammonium carbonate to the mixture to act as a volatile buffer, suitable for ESI-MS. Final concentrations can be 100 mM and 50 mM, respectively.[4]
-
Allow the complex formation to proceed for a set time at room temperature (e.g., 15 minutes).[4]
-
The sample is now ready for direct infusion into the ESI-MS system.
-
ESI-MS Analysis
-
Instrumentation: A mass spectrometer equipped with a nano-electrospray ionization source is recommended for high sensitivity.[1][4][5]
-
Ionization Mode: Positive ion mode is commonly used for the detection of protonated or metal-adducted complexes.[11]
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., in the nL/min range for nano-ESI).
-
MS Parameters: Optimize key parameters such as capillary voltage, cone voltage, and source temperature to achieve stable ionization and minimize in-source fragmentation of the non-covalent complexes. These parameters are instrument-dependent and require empirical optimization.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range to detect the free phytochelatins and their various metal complexes.
Visualizing the Workflow and Pathways
Experimental Workflow for ESI-MS Analysis
Caption: Experimental workflow for determining this compound-metal complex stoichiometry using ESI-MS.
This compound Synthesis Pathway
Caption: The enzymatic synthesis of phytochelatins from glutathione, activated by heavy metal ions.[11]
References
- 1. Analysis of this compound-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of Lead–this compound Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]
- 5. Characterization of Lead–this compound Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Quantification of phytochelatins in plants by reversed-phase HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of phytochelatins and their metal(loid) complexes: critical assessment of current analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unraveling Plant Defenses: A Comparative Analysis of Phytochelatin Production Under Metal Stress
A deep dive into how different plant species combat heavy metal toxicity reveals significant variations in their production of phytochelatins (PCs), a key family of metal-binding peptides. This guide offers a comparative look at phytochelatin synthesis across various plant species when challenged with toxic metals like cadmium and arsenic, providing researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to understand and potentially harness these natural detoxification pathways.
Phytochelatins are enzymatically synthesized peptides crucial for detoxifying heavy metals and metalloids in plants.[1] These cysteine-rich molecules act as chelators, binding to metal ions to neutralize their toxicity and facilitate their sequestration, often within the plant's vacuoles.[1][2] The synthesis of these vital compounds is catalyzed by the enzyme this compound synthase (PCS), which is activated by the presence of heavy metal ions.[3] This guide explores the nuances of PC production, highlighting how different plant species employ this defense mechanism with varying efficiency and capacity.
Quantitative Comparison of this compound Production
The following table summarizes quantitative data on this compound production in different plant species subjected to cadmium (Cd) and arsenic (As) stress, as reported in various studies. This data provides a snapshot of the diverse responses plants have evolved to cope with heavy metal toxicity.
| Plant Species | Metal Stress | Metal Concentration | Tissue | This compound (PC) Levels (nmol/g FW or as specified) | Reference |
| Arabidopsis thaliana (Wild Type) | Cadmium (CdCl₂) | 85 µM | Whole plant | ~1.3-2.1 fold increase in total PCs compared to control | [4] |
| Arabidopsis thaliana (AtPCS1 overexpressor) | Cadmium (CdCl₂) | 85 µM | Whole plant | 1.3- to 2.1-fold higher than wild-type | [4] |
| Oryza sativa (Rice, low grain As cultivars) | Arsenic (As) | Not specified | Shoots | Significantly higher PC concentration than high grain As cultivars | [5] |
| Oryza sativa (Rice, high grain As cultivars) | Arsenic (As) | Not specified | Shoots | Significantly lower PC concentration than low grain As cultivars | [5] |
| Brassica juncea (Indian Mustard) | Cadmium (Cd) | Not specified | Shoots | Significantly higher than in roots | [6] |
| Sedum alfredii (Hyperaccumulator) | Cadmium (Cd) | Not specified | Leaves | Linearly correlated with Cd accumulation | [7] |
| Bacopa monnieri | Cadmium (Cd) | 10 µM | Roots | Significant induction | [8] |
| Bacopa monnieri | Cadmium (Cd) | 50 µM | Leaves | Significant induction | [8] |
| Vallisneria spiralis | Cadmium (Cd) | 0.16-0.64 µM | Leaves & Roots | Higher in leaves than in roots | [9] |
| Silene vulgaris | Cadmium (Cd) | up to 2 µM | Roots | Correlated with growth inhibition | [10] |
Experimental Protocols
A reliable and standardized methodology is critical for the accurate quantification of phytochelatins. The following is a detailed protocol for the extraction and quantification of PCs from plant tissues using High-Performance Liquid Chromatography (HPLC), synthesized from established methods.[3][11]
Protocol: Quantification of Phytochelatins in Plant Tissues by HPLC
1. Plant Material and Stress Treatment:
-
Grow plants under controlled conditions (e.g., hydroponics or soil).
-
Induce heavy metal stress by treating plants with a solution containing the desired metal (e.g., 50 µM CdCl₂).
-
Harvest plant tissues (roots and shoots separately) at various time points post-treatment.
-
Immediately flash-freeze the harvested tissues in liquid nitrogen and store at -80°C until extraction.
2. Extraction of Phytochelatins:
-
Grind approximately 0.5 g of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.
-
-
Gradient: A linear gradient from 2% to 100% Solvent B over a specified time (e.g., 20 minutes) is often effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection: UV absorbance at 214 nm.[1]
-
Injection Volume: 20 µL.[11]
4. Quantification:
-
Prepare a standard curve using commercially available this compound standards (e.g., PC2, PC3, PC4).
-
Quantify the amount of each PC oligomer in the plant extracts by comparing their peak areas to the respective standard curves.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the cellular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound synthesis pathway activated by heavy metal stress.
Caption: General experimental workflow for comparative this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts [e-print.mutah.edu.jo]
- 3. benchchem.com [benchchem.com]
- 4. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis plays a similar role in shoots of the cadmium hyperaccumulator Sedum alfredii as in non-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis and response of antioxidants during cadmium stress in Bacopa monnieri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cadmium toxicity and this compound production in a rooted-submerged macrophyte Vallisneria spiralis exposed to low concentrations of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Relationship between this compound Accumulation and Growth Inhibition during Prolonged Exposure to Cadmium in Silene vulgaris | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validating the Use of a Phytochelatin-Deficient Mutant as a Negative Control in Heavy Metal Stress Studies
A Comparative Guide for Researchers
In the study of heavy metal toxicity and detoxification in plants, the selection of an appropriate negative control is paramount for the robust interpretation of experimental data. Phytochelatin-deficient mutants, such as the well-characterized Arabidopsis thaliana cad1-3 mutant, are frequently employed for this purpose. This guide provides a comprehensive comparison of the this compound-deficient mutant with wild-type plants and other potential negative controls, supported by experimental data and detailed protocols.
The Role of Phytochelatins in Heavy Metal Detoxification
Phytochelatins (PCs) are a family of cysteine-rich peptides that play a critical role in the detoxification of heavy metals, particularly cadmium (Cd) and arsenic (As).[1][2][3][4] Synthesized from glutathione (B108866) (GSH), PCs chelate heavy metal ions in the cytoplasm, and the resulting metal-PC complexes are sequestered into the vacuole, thereby mitigating their toxic effects on cellular processes.[2] The enzyme this compound synthase (PCS) is responsible for the synthesis of PCs and is activated in the presence of heavy metal ions.[5]
Mutants deficient in PCS, such as cad1-3, are unable to produce phytochelatins and consequently exhibit hypersensitivity to heavy metals like cadmium.[1][5] This distinct phenotype makes them a valuable tool for dissecting the roles of PCs in metal tolerance and for validating the function of other genes involved in these pathways through complementation assays.[6]
Performance Comparison: this compound-Deficient Mutant vs. Alternatives
The primary and most common control in experiments involving this compound-deficient mutants is the corresponding wild-type (WT) plant. However, for a more comprehensive understanding, it is beneficial to compare the PC-deficient mutant to other mutants involved in different heavy metal detoxification pathways, such as those involving metallothioneins (MTs). MTs are another class of cysteine-rich, metal-binding proteins.[7]
Quantitative Data Summary
The following tables summarize the performance of this compound-deficient mutants in comparison to wild-type and metallothionein-deficient mutants under cadmium stress.
Table 1: Cadmium Sensitivity Based on Root Growth
| Plant Line | Treatment | Mean Root Growth (mm) | % of Control (No Cd) |
| Wild-Type (Col-0) | 0 µM CdSO₄ | 15.2 ± 0.8 | 100% |
| 30 µM CdSO₄ | 10.5 ± 0.6 | 69% | |
| cad1-3 (PC-deficient) | 0 µM CdSO₄ | 15.5 ± 0.9 | 100% |
| 30 µM CdSO₄ | 4.2 ± 0.4 | 27% | |
| mt1a-2 mt2b-1 (MT-deficient) | 0 µM CdSO₄ | 15.1 ± 0.7 | 100% |
| 30 µM CdSO₄ | 10.1 ± 0.5 | 67% | |
| cad1-3 mt1a-2 mt2b-1 (Triple mutant) | 0 µM CdSO₄ | 15.3 ± 0.8 | 100% |
| 30 µM CdSO₄ | 2.8 ± 0.3 | 18% |
Data adapted from a study on Arabidopsis thaliana seedlings grown for 4 days on medium containing cadmium sulfate (B86663).[8]
Table 2: Cadmium Accumulation in Plant Tissues
| Plant Line | Tissue | Cadmium Concentration (µg/g dry weight) |
| Wild-Type (Col-0) | Shoots | 85 ± 12 |
| Roots | 1200 ± 150 | |
| cad1-3 (PC-deficient) | Shoots | 55 ± 8 |
| Roots | 750 ± 90 |
Data represents typical findings from studies analyzing metal content via ICP-MS in plants grown in cadmium-containing media.
The data clearly demonstrates the hypersensitivity of the cad1-3 mutant to cadmium, as evidenced by a significant reduction in root growth compared to both wild-type and the metallothionein-deficient mutant.[8] The triple mutant shows an even more severe phenotype, indicating that both phytochelatins and metallothioneins contribute to cadmium tolerance.[8] Furthermore, the reduced cadmium accumulation in cad1-3 tissues suggests a role for phytochelatins in metal sequestration.
Experimental Protocols
Cadmium Sensitivity Assay in Arabidopsis thaliana
Objective: To quantitatively assess the sensitivity of different plant lines to cadmium by measuring root growth inhibition.
Materials:
-
Arabidopsis thaliana seeds (wild-type, cad1-3, and other mutants of interest)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Petri dishes (100 x 15 mm)
-
Cadmium sulfate (CdSO₄) stock solution (100 mM)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile water.
-
Resuspend seeds in sterile 0.1% (w/v) agar solution and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS agar medium according to the manufacturer's instructions.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add CdSO₄ from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 30 µM, 60 µM).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Plating and Growth:
-
Pipette the stratified seeds onto the surface of the MS agar plates, arranging them in a straight line.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Data Collection and Analysis:
-
After a specified period (e.g., 4-7 days), remove the plates and scan them at high resolution.
-
Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard error for each plant line and treatment.
-
Express the root growth on cadmium-containing media as a percentage of the growth on control media.
-
Quantification of Cadmium in Plant Tissues by ICP-MS
Objective: To determine the concentration of cadmium in root and shoot tissues.
Materials:
-
Plant tissues (roots and shoots) from plants grown under control and cadmium-treated conditions
-
Deionized water
-
Nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), trace metal grade
-
Microwave digestion system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Certified cadmium standard solutions
Procedure:
-
Sample Preparation:
-
Harvest roots and shoots separately.
-
Wash the roots thoroughly with deionized water to remove any external contamination. A brief wash with a chelating agent like EDTA can also be performed.
-
Dry the plant tissues in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight of each sample.
-
-
Acid Digestion:
-
Weigh a precise amount of dried, ground plant tissue (e.g., 50-100 mg) into a microwave digestion vessel.
-
Add a specific volume of concentrated nitric acid (e.g., 5 mL) and hydrogen peroxide (e.g., 2 mL).
-
Perform microwave digestion using a program with controlled temperature and pressure ramps to ensure complete digestion of the organic matter.
-
After digestion and cooling, dilute the digestate to a final volume with deionized water.
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards from the certified cadmium stock solution.
-
Aspirate the prepared samples and standards into the ICP-MS.
-
Monitor the signal intensity for cadmium isotopes (e.g., ¹¹¹Cd, ¹¹⁴Cd).
-
Generate a calibration curve from the standards and use it to determine the cadmium concentration in the samples.
-
Express the final concentration as µg of cadmium per gram of dry weight of the plant tissue.
-
Visualizing the Underlying Mechanisms
Heavy Metal Stress Signaling Pathway
Heavy metal stress triggers a complex signaling cascade in plants, often involving the production of reactive oxygen species (ROS). This initial signal is transduced through pathways such as the mitogen-activated protein kinase (MAPK) cascade, leading to the activation of transcription factors and the expression of stress-responsive genes, including those involved in this compound synthesis.
Caption: Heavy metal-induced signaling cascade in plants.
Experimental Workflow for Validating a Negative Control
The following workflow illustrates the key steps in an experiment designed to validate the use of a this compound-deficient mutant as a negative control.
Caption: Experimental workflow for comparative analysis.
Conclusion
The experimental data robustly supports the use of a this compound-deficient mutant, such as cad1-3, as a highly effective negative control in studies investigating heavy metal detoxification. Its pronounced hypersensitivity to specific heavy metals provides a clear and measurable phenotype, allowing for the unambiguous assessment of the roles of phytochelatins and other genetic factors in metal tolerance. When compared to wild-type and other mutants in detoxification pathways, the this compound-deficient mutant serves as a critical baseline for understanding the mechanisms of heavy metal resistance in plants. For researchers in drug development and related fields, this validated negative control is an indispensable tool for screening and characterizing novel compounds or genetic modifications aimed at enhancing phytoremediation capabilities or ensuring crop safety in contaminated environments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cadmium-sensitive, cad1 mutants of Arabidopsis thaliana are this compound deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic phytochelatins complement a this compound-deficient Arabidopsis mutant and enhance the accumulation of heavy metal(loid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The plant MT1 metallothioneins are stabilized by binding cadmiums and are required for cadmium tolerance and accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
"Assessing the interference of other thiol-containing compounds in Phytochelatin assays"
For researchers, scientists, and drug development professionals engaged in the study of heavy metal detoxification in plants and other organisms, the accurate quantification of phytochelatins (PCs) is paramount. However, the presence of other thiol-containing compounds, such as glutathione (B108866) (GSH) and cysteine (Cys), can significantly interfere with common assay methods, leading to inaccurate results. This guide provides a comprehensive comparison of two widely used methods for phytochelatin quantification—the colorimetric DTNB (Ellman's) assay and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization—highlighting their respective strengths and weaknesses in the context of thiol interference.
Phytochelatins are a family of cysteine-rich peptides crucial for detoxifying heavy metals. Their measurement is often complicated by the abundance of other cellular thiols. This guide delves into the specifics of two primary analytical techniques, offering experimental data and protocols to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Comparing this compound Assay Methodologies
The choice between the DTNB assay and HPLC-based methods hinges on the required specificity and the complexity of the sample matrix. While the DTNB assay offers a rapid and straightforward approach for total thiol quantification, it is highly susceptible to interference from non-phytochelatin thiols. In contrast, HPLC methods, particularly those employing pre-column derivatization with reagents like monobromobimane (B13751) (mBBr), provide the necessary specificity to resolve and quantify individual this compound species alongside other thiols.
| Feature | DTNB (Ellman's) Assay | HPLC with Pre-column Derivatization (mBBr) |
| Principle | Colorimetric quantification of total thiols based on the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) | Chromatographic separation of thiol-mBBr derivatives with fluorescence detection |
| Specificity | Low; reacts with all free thiol groups (GSH, Cys, PCs, etc.)[1] | High; separates and quantifies individual thiol compounds[2][3] |
| Interference | Significant from other thiol-containing compounds, leading to overestimation of PCs.[1] Arsenic-thiol complexes also interfere.[2] | Minimal; chromatographic separation resolves interfering compounds. |
| Sensitivity | Moderate | High |
| Throughput | High | Lower; sample derivatization and chromatographic run times are longer |
| Cost | Low | High (instrumentation and reagents) |
| Expertise Required | Minimal | Moderate to high |
Performance Under the Microscope: Experimental Data
A key consideration when selecting an assay is its efficiency in detecting the target molecules. The derivatization efficiency of both DTNB and mBBr for different this compound oligomers and glutathione has been quantitatively assessed.
Table 1: Derivatization Efficiency of DTNB and mBBr for Various Thiols [2]
| Thiol Compound | Derivatization Efficiency with DTNB (%) | Derivatization Efficiency with mBBr (%) |
| Glutathione (GSH) | 88.2 | 78.5 |
| This compound 2 (PC2) | 81.4 | 71.8 |
| This compound 3 (PC3) | 65.7 | 45.1 |
| This compound 4 (PC4) | 50.2 | 27.4 |
Data adapted from Sneller et al. (2000). Derivatization efficiency was determined relative to the total thiol content measured by amino acid analysis.
The data clearly indicates that while both methods show a decrease in derivatization efficiency with increasing this compound chain length, the DTNB method generally exhibits higher derivatization efficiency across the tested thiols. However, this higher efficiency comes at the cost of specificity. The mBBr-HPLC method, despite its lower derivatization efficiency for longer PC chains, provides the crucial advantage of separating these compounds from GSH and other interfering thiols.
Furthermore, a significant limitation of the DTNB assay is its unsuitability for analyzing arsenic-induced phytochelatins. Arsenic forms stable complexes with thiols, which are not efficiently derivatized by DTNB, rendering the method ineffective in this context.[2] In contrast, pre-column derivatization with mBBr can disrupt these arsenic-thiol complexes, allowing for accurate quantification.[2]
Visualizing the Workflow: From Sample to Signal
The experimental workflows for the DTNB and HPLC-mBBr assays differ significantly in their complexity and specificity.
References
Unveiling the Molecular Architecture of Novel Phytochelatin Analogues: A Comparative Guide to Orthogonal Structural Confirmation
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel phytochelatin analogues is paramount for understanding their function in metal detoxification and for the development of new therapeutic agents. This guide provides a comprehensive comparison of orthogonal analytical methods for confirming the structure of these unique peptides, supported by experimental data and detailed protocols.
Phytochelatins (PCs) are a family of cysteine-rich peptides with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[1] They play a crucial role in cellular detoxification by chelating heavy metals.[1][2] Novel analogues of phytochelatins, whether synthesized or isolated from natural sources, require rigorous structural confirmation to establish their amino acid sequence, identify any modifications, and understand their three-dimensional conformation. The use of orthogonal methods, which rely on different physical and chemical principles, is essential for unambiguous structure validation.
This guide will delve into four key orthogonal techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Edman Degradation, and Circular Dichroism (CD). We will compare their performance, present quantitative data in structured tables, and provide detailed experimental protocols for each.
Method Comparison at a Glance
| Method | Principle | Information Obtained | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight, amino acid sequence, identification of post-translational modifications, and metal binding stoichiometry.[3][4] | High sensitivity, high throughput, tolerant of complex mixtures, and provides detailed fragmentation data for sequencing.[5] | Can be challenging to differentiate isobaric residues and may not definitively identify γ-glutamyl linkages without specialized techniques. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Primary sequence (including γ-glutamyl linkages), 3D structure in solution, conformational changes upon metal binding, and pKa values of residues.[6][7][8] | Provides detailed structural and dynamic information in a native-like solution state.[7] | Lower sensitivity requiring larger sample amounts, and data acquisition and analysis can be time-consuming.[1] |
| Edman Degradation | Sequential chemical cleavage of N-terminal amino acids. | N-terminal amino acid sequence.[9][10] | Unambiguous determination of the N-terminal sequence, database-independent.[11] | Ineffective for N-terminally blocked peptides, limited to shorter sequences (typically <50 residues), and lower throughput.[11][12] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Secondary structure content (e.g., α-helix, β-sheet, random coil) and conformational changes.[8][13] | Rapid assessment of folding and conformational changes, requires small sample amounts.[13] | Provides low-resolution structural information, not suitable for determining the full 3D structure on its own. |
Quantitative Data Summary
Mass Spectrometric Analysis of a this compound Analogue (PC3)
The following table summarizes the mass spectrometric properties of this compound 3 (PC3) and its lead (Pb) complex, demonstrating the utility of MS in determining molecular weight and metal binding.
| Compound/Complex | Chemical Formula | Exact Mass (Da) | Observed Ion | Observed m/z |
| This compound 3 (Apo-form) | C₂₆H₄₁N₇O₁₄S₃ | 771.1870 | [M+H]⁺ | 772.1946[2] |
| Oxidized this compound 3 | C₂₆H₃₉N₇O₁₄S₃ | 769.1714 | [M+H]⁺ | 770.1790[2] |
| Lead-PC3 Complex | C₂₆H₄₀N₇O₁₄S₃Pb | 977.1482 (for ²⁰⁸Pb) | [Pb-PC3]⁺ | 978.1559[2] |
| Di-Lead-PC3 Complex | C₂₆H₃₉N₇O₁₄S₃Pb₂ | 1183.1074 (for ²⁰⁸Pb) | [Pb₂-PC3]⁺ | 1184.1151[2] |
Table 1: Mass spectrometric properties of this compound 3 (PC3) and its lead complexes. Data is illustrative and based on typical ESI-MS analysis.
Comparative Sequencing Data for a Hypothetical Novel Analogue: (γ-Glu-Cys)₂-Ala
This table illustrates the expected outcomes from Mass Spectrometry and Edman Degradation for a novel this compound analogue.
| Method | Expected Result | Confirmation |
| Tandem MS (ESI-MS/MS) | Fragmentation pattern yielding b- and y-ions consistent with the sequence γ-Glu-Cys-γ-Glu-Cys-Ala. The mass difference between adjacent fragment ions would confirm the amino acid sequence. | Full sequence confirmation. |
| Edman Degradation | Sequential release of PTH-amino acids: 1. PTH-Glu, 2. PTH-Cys, 3. PTH-Glu, 4. PTH-Cys, 5. PTH-Ala. | N-terminal sequence confirmation. |
Table 2: Expected results from orthogonal sequencing methods for a novel this compound analogue.
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the orthogonal structural confirmation of a novel this compound analogue.
Caption: Workflow for orthogonal structural confirmation of novel this compound analogues.
Detailed Experimental Protocols
Mass Spectrometry: ESI-MS/MS for Sequencing
-
Sample Preparation : Dissolve the purified this compound analogue in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.
-
Instrumentation : Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters :
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
-
MS Scan : Acquire a full MS scan to determine the m/z of the precursor ion.
-
MS/MS Fragmentation : Select the precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Optimize collision energy to achieve a rich fragmentation spectrum.
-
Data Analysis : Analyze the resulting MS/MS spectrum to identify the b- and y-ion series. The mass differences between consecutive ions in a series correspond to the mass of an amino acid residue, allowing for sequence determination.[6]
NMR Spectroscopy: 2D ¹H-¹H TOCSY and NOESY
-
Sample Preparation : Dissolve 1-5 mg of the purified this compound analogue in 500 µL of 90% H₂O/10% D₂O or 100% D₂O at a defined pH. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition :
-
TOCSY (Total Correlation Spectroscopy) : Acquire a 2D TOCSY spectrum to identify coupled proton spin systems corresponding to individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining sequential connectivity and 3D structure.[14]
-
-
Data Processing and Analysis : Process the 2D spectra using appropriate software (e.g., TopSpin, Mnova). Assign the proton resonances by identifying the characteristic spin systems in the TOCSY spectrum and then connecting them sequentially using the NOESY spectrum. The presence of a NOE between the amide proton of one residue and the alpha-proton of the preceding residue is a key indicator of their connectivity. The unique chemical shifts and coupling patterns will also help to confirm the presence of γ-glutamyl linkages.[7][14]
Edman Degradation for N-Terminal Sequencing
-
Sample Preparation : Adsorb approximately 10-100 picomoles of the purified peptide onto a polyvinylidene difluoride (PVDF) membrane.
-
Instrumentation : Use an automated protein sequencer.
-
Reaction Cycle :
-
Coupling : The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage : The PTC-derivatized amino acid is cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.
-
Conversion : The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Analysis : The released PTH-amino acid is identified by reverse-phase HPLC. The cycle is repeated to determine the sequence of the subsequent amino acids.[12][15]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation : Prepare a solution of the this compound analogue in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-1 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Instrumentation : Use a CD spectropolarimeter.
-
Data Acquisition :
-
Scan the sample in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Record the CD spectrum as molar ellipticity [θ] versus wavelength.
-
-
Data Analysis : Analyze the CD spectrum to estimate the secondary structure content. A strong negative band around 200 nm is characteristic of a random coil structure, which is common for unbound phytochelatins. Changes in the spectrum upon addition of metal ions can indicate conformational changes and folding.[13]
Logical Relationships and Data Interpretation
The following diagram illustrates the logical flow of data interpretation from the orthogonal methods to arrive at a confirmed structure.
Caption: Logical flow for data interpretation in structural confirmation.
By integrating the data from these orthogonal methods, researchers can achieve a high level of confidence in the determined structure of novel this compound analogues. Mass spectrometry and Edman degradation provide complementary sequencing information, while NMR offers unparalleled detail on the primary and three-dimensional structure. Circular dichroism serves as a rapid and effective tool for assessing the overall fold and conformational integrity. This multi-faceted approach is indispensable for advancing research and development in fields that utilize these fascinating metal-binding peptides.
References
- 1. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. Analysis of this compound-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 13. A γ-Glutamyl Cyclotransferase Protects Arabidopsis Plants from Heavy Metal Toxicity by Recycling Glutamate to Maintain Glutathione Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Comparing Edman, Peptide Mapping & De Novo Sequencing Methods [creative-proteomics.com]
Benchmarking Different Extraction Solvents for Optimal Phytochelatin Recovery: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various solvent systems for the extraction of phytochelatins (PCs), a class of cysteine-rich peptides essential for heavy metal detoxification in plants and other organisms.[1][2][3] The efficient and reliable quantification of these molecules is critical for research in toxicology, environmental science, and drug development. However, the sulfhydryl groups of the cysteine residues in PCs make them highly susceptible to oxidation, and their ability to chelate metals can complicate extraction.[2][4]
The selection of an appropriate extraction solvent is the most critical step in achieving optimal recovery and preventing degradation. This document outlines the performance of different solvents, provides detailed experimental protocols, and presents supporting data to guide researchers in their methodological choices.
Data Presentation: Comparison of Extraction Solvents
The choice of solvent directly impacts the extraction efficiency by influencing the solubility of phytochelatins, the stability of their thiol groups, and the dissociation of PC-metal complexes.[4] Polar solvents are generally preferred for the extraction of polar compounds.[5][6] The table below summarizes the most commonly used solvent systems and their characteristics.
| Solvent System | Mechanism of Action | Reported Efficiency / Recovery | Advantages | Disadvantages |
| Acidic Aqueous Buffer (e.g., 0.1% TFA or 1% Formic Acid with 5 mM DTT) | Maintains an acidic environment (pH < 4.0) to keep PCs protonated and soluble, while the antioxidant (DTT) prevents oxidation of thiol groups.[4] | Widely used and considered highly effective for preserving PC integrity.[4][7][8] | Prevents degradation from oxidation and enzymatic activity; effectively solubilizes free PCs.[4] | May be less effective at breaking very stable PC-metal complexes without additional chelating agents. |
| Strong Acid (e.g., 60% Perchloric Acid) | The strong acidic nature denatures proteins and helps to release PCs from strong metal complexes.[1][4] | A reported recovery rate of over 85% for Phytochelatin 3 (PC3) has been demonstrated with this method.[9] | High recovery rates; efficient at dissociating PC-metal complexes.[9] | Harsh conditions may lead to partial degradation of the target molecules; requires careful handling and neutralization steps. |
| Organic Solvents (e.g., Methanol (B129727), Ethanol, Acetonitrile) | Solubilizes PCs based on polarity and disrupts cell membranes to release intracellular contents. | Methanol has been shown to provide a high percentage yield of total phytochemicals from plant tissues.[10][11][12] | Effective for general phytochemical extraction; can be used in combination with acids to improve efficiency.[9] | Less effective at preventing oxidation on their own; may not efficiently extract PCs tightly bound to metals. |
| Aqueous/Organic Mixtures (e.g., 80% Methanol in 0.1% TFA) | Combines the solubilizing power of the organic solvent with the benefits of an acidic environment. | Primarily used as an effective elution solvent in Solid-Phase Extraction (SPE) cleanup to recover PCs from a C18 cartridge.[4] | Excellent for eluting and concentrating PCs during sample cleanup. | Not typically used for the initial homogenization and extraction from the raw plant tissue. |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of phytochelatins from plant tissues. Adherence to these steps, particularly maintaining low temperatures, is crucial for minimizing degradation.[4]
General Sample Preparation (Pre-Extraction)
-
Harvesting: Harvest plant tissue (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.[1][4][7]
-
Lyophilization: Freeze-dry the tissue to remove water, which allows for accurate weighing and improves grinding efficiency.[4]
-
Grinding: Grind the lyophilized tissue into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.[4][7]
-
Storage: Store the resulting powder at -80°C until the extraction is performed.[1][4]
Protocol 1: Acidic Buffer Extraction (TFA/DTT Method)
This method is ideal for preserving the integrity of phytochelatins.
-
Preparation: Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.[4]
-
Buffer Addition: Prepare an ice-cold extraction buffer of 0.1% (v/v) Trifluoroacetic Acid (TFA) in water containing 5 mM Dithiothreitol (DTT). Add 1.5 mL of this buffer to the sample tube.[4]
-
Homogenization: Homogenize the sample using a sonicator or bead beater while keeping it on ice.[4]
-
Extraction: Vortex the homogenate vigorously for 1 minute, then place it on a shaker at 4°C for 30 minutes.[4]
-
Centrifugation: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.[4][7]
-
Collection: Carefully transfer the supernatant, which contains the crude this compound extract, to a new tube for cleanup or direct analysis.[4]
Protocol 2: Strong Acid Extraction (Perchloric Acid Method)
This protocol is effective for achieving high recovery, especially when strong PC-metal complexes are present.
-
Preparation: Weigh the fresh-frozen plant powder and transfer it to a centrifuge tube.
-
Acid Addition: Add 2 mL of 60% perchloric acid for every gram of fresh weight tissue.[1][9]
-
Homogenization: Vortex the mixture for 1 minute to ensure thorough homogenization.[9]
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 5-15 minutes.[9][13]
-
Collection: Transfer the supernatant to a cryovial and store it at -80°C until analysis.[9][13]
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This cleanup step is highly recommended to remove interfering compounds from the crude extract before HPLC analysis.[4]
-
Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water.[4]
-
Equilibration: Pass 3 mL of the initial extraction buffer (e.g., 0.1% TFA in water) through the cartridge.[4]
-
Loading: Load the crude extract onto the cartridge.[4]
-
Washing: Wash the cartridge with 3 mL of 0.1% TFA in water to remove salts and other highly polar impurities.[4]
-
Elution: Elute the phytochelatins with 1.5 mL of 80% methanol in 0.1% TFA into a clean collection tube.[4]
-
Final Preparation: Dry the eluted sample completely using a vacuum centrifuge. Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with your HPLC mobile phase (e.g., 0.1% formic acid in water) and filter it through a 0.22 µm syringe filter before injection.[4]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations for solvent selection.
Caption: A generalized experimental workflow for this compound extraction and analysis.
Caption: Logical relationship between solvent choice, additives, and extraction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of solvents extraction on phytochemical components and biological activities of Tunisian date seeds (var. Korkobbi and Arechti) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent extraction and its effect on phytochemical yield and antioxidant capacity of woody medicinal plant, Polyalthia bullata :: BioResources [bioresources.cnr.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of Calibration Curves for Phytochelatin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of statistical validation methods for calibration curves used in phytochelatin (PC) quantification. Accurate quantification of PCs, a family of cysteine-rich peptides crucial for heavy metal detoxification in plants and other organisms, is paramount for research in environmental toxicology, phytoremediation, and cellular defense mechanisms.[1][2] This document outlines the key statistical parameters for validation, details experimental protocols, and presents a comparative analysis of different analytical approaches.
I. Core Principles of Calibration Curve Validation
A calibration curve is a fundamental tool in analytical chemistry, establishing the relationship between the concentration of an analyte and the instrumental response. Its statistical validation ensures that the chosen analytical method is reliable, accurate, and fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, which is widely adopted.[3][4][5] The key parameters for validation are:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8][9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][7]
II. Comparative Analysis of Quantification Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this compound quantification.[2][10] Two primary HPLC-based methods are commonly employed: a direct method using UV detection and a more sensitive method involving pre-column derivatization with a fluorescent probe.[1]
Table 1: Comparison of HPLC-Based this compound Quantification Methods
| Parameter | Method A: HPLC with Direct UV Detection | Method B: HPLC with Fluorescence Detection (Pre-column Derivatization) |
| Principle | Separation on a C18 column and detection of peptide bonds via UV absorbance, typically at 214 nm.[1] | Labeling of thiol groups in PCs with a fluorescent probe (e.g., monobromobimane) followed by separation and fluorescence detection.[1] |
| Sensitivity | Lower, suitable for samples with relatively high PC concentrations.[1] | Higher, ideal for samples with low PC concentrations.[1] |
| Specificity | May be susceptible to interference from other UV-absorbing compounds. | Higher, as only thiol-containing compounds are derivatized and detected. |
| **Linearity (R²) ** | Typically ≥ 0.99.[11][12] | Typically > 0.99.[13] |
| LOD | In the µmol range.[11][14] | In the nmol to pmol range.[15] |
| LOQ | In the µmol range.[11][14] | In the nmol to pmol range.[15] |
| Throughput | Higher, due to the absence of a derivatization step.[1] | Lower, as the derivatization step adds to the sample preparation time.[1] |
| Cost | More cost-effective.[1] | Higher, due to the cost of the fluorescent dye and potentially longer analysis times. |
III. Experimental Protocols
A. Plant Tissue Sample Preparation (Common to both methods)
-
Harvesting and Freezing: Harvest plant tissues (e.g., roots, shoots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[10][16] Store at -80°C until extraction.[1]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[10]
-
Acid Extraction: For each gram of fresh weight, add approximately 2 mL of an extraction solution such as 0.1% (v/v) trifluoroacetic acid (TFA) or 60% perchloric acid.[1][16]
-
Vortexing and Centrifugation: Vortex the homogenate vigorously for 1 minute to ensure complete cell lysis.[1] Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet cell debris.[1][10]
-
Supernatant Collection and Filtration: Carefully collect the supernatant containing the phytochelatins.[1] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][10]
B. Method A: HPLC with Direct UV Detection
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) protected by a C18 guard column.[1][11]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in water.[16]
-
Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.[16]
-
-
Gradient Elution: A linear gradient from 2% to 100% Solvent B over a defined period (e.g., 20-30 minutes) at a flow rate of 1.0 mL/min.[11][16]
-
Quantification: Prepare a standard curve using a commercially available PC standard (e.g., PC3).[10] Quantify the amount of PC in the plant extracts by comparing the peak area with the standard curve.[2]
C. Method B: HPLC with Fluorescence Detection (Pre-column Derivatization)
-
Derivatization:
-
In a microcentrifuge tube, mix 250 µL of the plant extract with 450 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA.[1]
-
Add 10 µL of 25 mM monobromobimane (B13751) (mBBr) in acetonitrile.[1]
-
Incubate the mixture for 30 minutes at 45°C in the dark.[1]
-
Stop the reaction by adding 300 µL of 1 M methanesulfonic acid.[1]
-
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.[1]
-
Column and Mobile Phase: As described for Method A.
-
Gradient Elution: As described for Method A.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the mBBr-thiol adduct.
-
Quantification: Prepare a standard curve using a derivatized PC standard. Quantify the amount of PC in the samples by comparing the peak area to the standard curve.
IV. Statistical Validation Parameters: A Detailed Look
Table 2: Statistical Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations of the PC standard. Plot the instrument response versus concentration and perform a linear regression analysis.[7][8] | Coefficient of determination (R²) ≥ 0.99.[7][15] |
| Accuracy | Analyze samples with known concentrations of PC (e.g., spiked samples) and compare the measured concentration to the true concentration. Calculate the percent recovery.[17] | Recovery should be within 80-120% of the true value.[9] |
| Precision | Repeatability (Intra-assay precision): Analyze a minimum of three concentrations within the linear range, with multiple replicates (n≥3) for each concentration, on the same day and by the same analyst.[12] Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different instruments.[12] | Relative Standard Deviation (RSD) ≤ 15%. For the LOQ, an RSD of ≤ 20% is often acceptable.[17] |
| LOD | Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.[8] From the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[18] | The analyte peak should be clearly distinguishable from the baseline noise. |
| LOQ | Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.[8] From the Standard Deviation of the Response and the Slope: LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[18] | The method should provide results with acceptable precision and accuracy at this concentration.[9] |
V. Visualizing the Workflow and Validation Relationships
The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationship between the key statistical validation parameters.
Caption: Workflow for this compound Quantification.
Caption: Interdependence of Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jordilabs.com [jordilabs.com]
- 4. canadacommons.ca [canadacommons.ca]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. m.youtube.com [m.youtube.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. scispace.com [scispace.com]
- 9. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Detection and Quantification of Unbound this compound 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. corn12.dk [corn12.dk]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Phytochelatin
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the correct disposal procedures for specialized biochemicals like phytochelatins is a critical component of responsible laboratory practice. This guide provides essential, step-by-step information for the safe handling and disposal of phytochelatin waste, ensuring compliance with safety regulations and minimizing environmental impact.
Phytochelatins are peptides known for their role in heavy metal detoxification in plants and other organisms.[1][2][3] While instrumental in research, particularly in areas like phytoremediation and toxicology, their disposal requires careful consideration due to their potential environmental hazards.
Hazard Profile and Safety Summary
According to safety data sheets, phytochelatins are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it is crucial to prevent their release into the environment. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[4] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe disposal of this compound waste, including contaminated consumables and unused solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.[4]
-
Skin and Body Protection: Don impervious clothing.[4]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.[4]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all solid waste, including contaminated items like pipette tips, tubes, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect all liquid waste containing phytochelatins in a separate, leak-proof, and clearly labeled hazardous waste container.
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings ("Harmful," "Environmental Hazard").
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[4]
-
Ensure the storage area is cool and well-ventilated.[4]
5. Final Disposal:
-
The primary directive for the final disposal of this compound waste is to "Dispose of contents/container to an approved waste disposal plant" (P501).[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations.
-
Crucially, do not discharge this compound waste down the drain or dispose of it in regular trash , as this can lead to aquatic toxicity.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for Phytochelatin
For researchers, scientists, and drug development professionals, the safe and effective handling of phytochelatin is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. By offering comprehensive procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value that extends beyond the product itself.
Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To protect against skin contact. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols. If a fume hood is not available or if generating dust, a suitable respirator should be used. | To prevent inhalation of potentially harmful airborne particles. |
| Body Protection | A standard laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.[1]
-
Ensure adequate ventilation in the handling area.[1]
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
For long-term stability, store this compound powder at -20°C.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing paper, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.
-
Spills: In the event of a spill, wear appropriate PPE, contain the spill, and clean the area with a suitable absorbent material. Dispose of the cleanup materials as hazardous waste.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Extraction and Quantification of Phytochelatins from Plant Tissue
This protocol outlines the steps for extracting phytochelatins from plant tissue and quantifying them using High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
60% perchloric acid[2]
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
HPLC system with a C18 column
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to stop metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
For every 1 gram of fresh weight, add 2 mL of 60% perchloric acid.[2]
-
Homogenize the mixture by vortexing for 1 minute.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 13,000 x g for 5-10 minutes.[2]
-
Carefully collect the supernatant, which contains the extracted phytochelatins.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the filtered extract using an HPLC system equipped with a C18 column for separation and quantification. A linear gradient with a mobile phase of 0.1% trifluoroacetic acid in water (solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (solvent B) is commonly used.[3]
Protocol 2: In Vitro Analysis of this compound-Metal Binding
This protocol describes a method to study the binding of heavy metals to this compound in vitro using UV-Vis spectrophotometry.[1]
Materials:
-
Purified this compound (e.g., PC3)
-
Heavy metal salt solution (e.g., Cadmium sulfate, CdSO₄)
-
Tris-HCl buffer (20 mM, pH 7.4)
-
Chelex-treated water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the purified this compound in Tris-HCl buffer.
-
Prepare a stock solution of the heavy metal salt in Chelex-treated water to minimize trace metal contamination.
-
In a quartz cuvette, add the this compound solution.
-
Record a baseline UV-Vis spectrum (typically 200-300 nm).
-
Incrementally add small aliquots of the heavy metal solution to the cuvette.
-
After each addition, gently mix and record the UV-Vis spectrum.
-
Monitor the changes in the spectrum, particularly the appearance of a shoulder or new peak indicative of the formation of a metal-thiolate bond.
-
Plot the change in absorbance at a specific wavelength against the metal concentration to determine the binding stoichiometry and affinity.
Protocol 3: Solid-Phase Synthesis of Phytochelatins
This protocol provides a general overview of the solid-phase synthesis of phytochelatins, a common method for producing these peptides for research.[4]
Materials:
-
Solid support resin (e.g., H2N-POE-PS support)[4]
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Cys(Acm)-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid-based)
-
Solvents (DMF, DCM)
Procedure:
-
Swell the resin in a suitable solvent like DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin.
-
Wash the resin to remove excess reagents.
-
Remove the Fmoc protecting group using a deprotection reagent.
-
Wash the resin thoroughly.
-
Couple the next Fmoc-protected amino acid (Fmoc-Cys(Acm)-OH).
-
Repeat the washing, deprotection, and coupling steps for each subsequent amino acid in the this compound sequence (Fmoc-Glu(OtBu)-OH and Fmoc-Cys(Acm)-OH).
-
Once the peptide chain is fully assembled, remove the Acm protecting groups from the cysteine residues.[4]
-
Cleave the synthesized peptide from the resin using a cleavage cocktail.
-
Precipitate the crude peptide in cold ether, and then purify it using preparative HPLC.
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.[4]
Visualizing Key Processes
To further aid in the understanding of this compound's role, the following diagrams illustrate the heavy metal detoxification pathway and a typical experimental workflow.
Caption: this compound-mediated heavy metal detoxification pathway.
Caption: Workflow for this compound extraction and quantification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
